3-(Methylthio)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2937. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGADOOBMVLBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277574 | |
| Record name | 3-(Methylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-99-0 | |
| Record name | 3-(Methylthio)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=825-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 2937 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methylthio)benzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Methylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylthio)benzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Methylthio)benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F9KVQ2KQE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 3-(Methylthio)benzoic Acid
Introduction
3-(Methylthio)benzoic acid, identified by the CAS Number 825-99-0 , is an aromatic carboxylic acid that serves as a critical building block in advanced organic synthesis.[1] Its structure, which incorporates a benzoic acid moiety functionalized with a methylthio (-SCH₃) group at the meta-position, provides a unique combination of reactivity and physicochemical properties.[1] This guide offers an in-depth exploration of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, applications, and the critical analytical techniques required for its characterization, grounding all information in established scientific principles and validated methodologies.
Core Properties and Identification
Accurate identification and understanding of a compound's physical and chemical properties are foundational to its effective application in research and development.
Chemical and Physical Data Summary
The key identifiers and properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 825-99-0 | [2][3][4] |
| Molecular Formula | C₈H₈O₂S | [2][3][4] |
| Molecular Weight | 168.21 g/mol | [2][3][4] |
| IUPAC Name | 3-(methylsulfanyl)benzoic acid | [1][2][5] |
| Synonyms | 3-Carboxythioanisole, m-Methylthiobenzoic acid | [1][6] |
| Appearance | White to off-white crystalline solid/powder | [1][2] |
| Melting Point | 126-130 °C | [4][6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [1][2] |
| SMILES | CSc1cccc(c1)C(O)=O | [4] |
| InChI Key | PZGADOOBMVLBJE-UHFFFAOYSA-N | [1][4] |
Synthesis and Mechanistic Insights
The preparation of this compound is a key process for its utilization as an intermediate. A common and effective route involves the nucleophilic substitution of a suitable precursor, followed by hydrolysis.
Generalized Synthetic Pathway
A prevalent method for synthesizing methylthio-substituted benzoic acids involves a two-step process starting from a chlorobenzonitrile precursor.[7][8]
-
Nucleophilic Aromatic Substitution: 3-Chlorobenzonitrile is reacted with sodium methyl mercaptide (NaSMe). The thiolate anion acts as a potent nucleophile, displacing the chloride on the aromatic ring to form 3-(methylthio)benzonitrile. This reaction is often facilitated by a phase-transfer catalyst to enhance the reaction rate between the aqueous and organic phases.[8][9]
-
Nitrile Hydrolysis: The resulting nitrile is then subjected to hydrolysis under strong alkaline conditions (e.g., using sodium hydroxide or potassium hydroxide) at elevated temperatures. This converts the nitrile group (-CN) into a carboxylate salt.[7]
-
Acidification: The final step is the acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl), to a pH of 1-2. This protonates the carboxylate salt, causing the desired this compound to precipitate out of the solution as a solid, which can then be collected by filtration.[7]
The causality behind this pathway lies in the electron-withdrawing nature of the nitrile group, which activates the aromatic ring towards nucleophilic attack, and the robust nature of nitrile hydrolysis which provides a high-yielding route to the carboxylic acid.
Synthesis Workflow Diagram
The logical flow of the synthesis is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
Benzoic acid and its derivatives are recognized for their wide range of biological activities and are foundational scaffolds in medicinal chemistry.[10][11] They have been investigated for antimicrobial, anti-inflammatory, and anticancer properties.[10][12]
This compound, specifically, serves as a versatile intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1][2] Its utility has been noted in the de novo design of small molecule inhibitors, such as those targeting the LEDGF/p75-HIV integrase interaction, highlighting its importance in antiviral research.[1][13] Furthermore, it has been used as a starting material for the synthesis of benzoxazole derivatives being investigated for the treatment of neglected tropical diseases like visceral leishmaniasis.[14]
Analytical Characterization: A Self-Validating System
To ensure the identity, purity, and quality of this compound, a multi-technique analytical approach is required. This constitutes a self-validating system where orthogonal methods confirm the material's integrity.
Recommended Analytical Protocols
While specific validated methods for this exact compound may be developed in-house, the following protocols, based on standard practices for structurally similar compounds, provide a robust framework.[15]
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and detect any non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.[15]
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[15]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to ensure protonation of the analyte).
-
Detection: UV detection at a wavelength determined by a UV scan (typically near 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram. Purity is calculated based on the area percentage of the main peak.
-
-
Causality: This method is chosen for its high resolution in separating the analyte from potential starting materials, byproducts, and degradation products. The C18 stationary phase effectively retains the aromatic compound, allowing for excellent separation.
Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[15]
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard.[15]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include a singlet for the -SCH₃ protons (around 2.5 ppm) and multiplets for the aromatic protons, along with a broad singlet for the carboxylic acid proton.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum to confirm the number and type of carbon atoms.
-
-
Causality: NMR is an indispensable, non-destructive technique that provides unambiguous information about the molecular skeleton and the connectivity of atoms, serving as a definitive identity test.[15]
Protocol 3: Functional Group Identification by Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.[15]
-
Methodology:
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.[15]
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands, such as a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-H stretches for the aromatic and methyl groups.
-
-
Causality: IR spectroscopy provides rapid confirmation of the essential functional groups (carboxylic acid, methylthio, aromatic ring), corroborating the structural information obtained from NMR.
Interrelation of Analytical Techniques
Caption: Logical pathway for the comprehensive analytical characterization of the compound.
Safety and Handling
As with any laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[6][16]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[6][17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][18]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.[6][13]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.[6][17][18][19]
Conclusion
This compound (CAS 825-99-0) is a compound of significant value to the scientific community, particularly in the fields of organic synthesis and pharmaceutical development. Its well-defined properties and established synthetic routes make it a reliable intermediate for creating novel molecules with complex functions. A thorough understanding of its characteristics, combined with rigorous analytical validation and adherence to safety protocols, is paramount for its successful and safe application in advancing scientific research.
References
- This compound (CAS 825-99-0) Properties | Density, Cp, Viscosity | Chemcasts. Chemcasts.
- 3-Methyl-5-(methylthio)benzoic acid | C9H10O2S | CID 91881204 - PubChem. National Center for Biotechnology Information.
- Chemical Properties of Benzoic acid, 3-(methylthio)- (CAS 825-99-0) - Cheméo. Cheméo.
- SAFETY DATA SHEET - National Institute of Standards and Technology. NIST.
- Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.
- Starting materials for synthesis using this compound - ResearchGate. ResearchGate.
- CN101712641A - Method for preparing methylthio benzoic acid - Google Patents. Google Patents.
- CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents. Google Patents.
- This compound (C8H8O2S) - PubChemLite. PubChemLite.
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. International Journal of Advanced Research in Science, Communication and Technology.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Preprints.org.
- (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. ResearchGate.
Sources
- 1. CAS 825-99-0: this compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-(甲硫基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 8. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 3-(Methylthio)benzoic Acid: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-(Methylthio)benzoic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. With full editorial control, this document moves beyond a standard template to deliver a narrative grounded in scientific integrity, offering field-proven insights into the compound's structure, synthesis, characterization, and its strategic applications in medicinal chemistry.
Introduction: The Emerging Role of Thioethers in Medicinal Chemistry
The strategic incorporation of sulfur-containing functional groups has become a cornerstone of modern drug design.[1] Among these, the thioether linkage, particularly the methylthio group, offers a unique combination of physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][2] this compound, as a readily available synthetic intermediate, provides a versatile scaffold for introducing the thioanisole moiety into more complex molecular architectures. This guide will delve into the technical details of this compound, providing a robust resource for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
This compound is an aromatic carboxylic acid with a methylthio group at the meta-position of the benzene ring. This substitution pattern dictates its electronic and steric properties, influencing its reactivity and interactions with biological targets.
Chemical Structure
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning synthetic transformations, purification procedures, and formulation studies.
| Property | Value | Source |
| CAS Number | 825-99-0 | [3] |
| Molecular Formula | C₈H₈O₂S | [3] |
| Molecular Weight | 168.21 g/mol | [3] |
| Appearance | White to off-white crystalline solid | Generic |
| Melting Point | 126-130 °C | Generic |
| Solubility | Sparingly soluble in water; Soluble in organic solvents | Generic |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through various routes. A common and efficient method involves the nucleophilic aromatic substitution of a halogenated precursor followed by hydrolysis. The following protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[4][5]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Materials:
-
3-Chlorobenzonitrile
-
Sodium thiomethoxide (or sodium methanethiolate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Nucleophilic Aromatic Substitution:
-
To a solution of 3-chlorobenzonitrile (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 3-(methylthio)benzonitrile.
-
-
Hydrolysis:
-
To the crude 3-(methylthio)benzonitrile, add a solution of NaOH (e.g., 2 M aqueous solution) and ethanol.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC, observing the disappearance of the nitrile).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
-
Acidification and Isolation:
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Causality of Experimental Choices:
-
The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by solvating the cation (Na⁺) and leaving the thiomethoxide anion more nucleophilic.
-
Heating is necessary to overcome the activation energy for the substitution reaction on the relatively unactivated aromatic ring.
-
The hydrolysis of the nitrile to a carboxylic acid is typically performed under basic conditions, followed by an acidic workup to protonate the carboxylate salt.
Spectroscopic Characterization
Thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound. Below are the expected spectroscopic data based on analysis of its isomers and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylthio protons (SCH₃) and a series of multiplets for the four aromatic protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methylthio carbon, six distinct signals for the aromatic carbons (four CH and two quaternary carbons), and a signal for the carbonyl carbon of the carboxylic acid.
Comparative Spectroscopic Data of Isomers:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-(Methylthio)benzoic acid | 7.90 (d, 2H), 7.30 (d, 2H), 2.52 (s, 3H) | 167.2, 145.2, 130.0, 126.9, 125.1, 14.4 |
| 2-(Methylthio)benzoic acid | 7.95 (dd, 1H), 7.45 (td, 1H), 7.25 (td, 1H), 7.15 (dd, 1H), 2.47 (s, 3H) | 168.1, 142.1, 132.5, 131.8, 126.3, 124.9, 124.2, 14.9 |
Note: The provided data for the 2- and 4-isomers serves as a reference for the expected chemical shift ranges.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (Aromatic) | 3100-3000 |
| C-H stretch (Aliphatic) | 3000-2850 |
| C=O stretch (Carboxylic acid) | 1710-1680 |
| C=C stretch (Aromatic) | 1600-1475 |
| C-O stretch (Carboxylic acid) | 1320-1210 |
| O-H bend (Carboxylic acid) | 960-900 (broad) |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): m/z = 168.02
-
Predicted Fragmentation: The fragmentation pattern is likely to involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and potentially the methylthio group (-SCH₃).
Predicted Mass-to-Charge Ratios (m/z) for Adducts: [6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 169.03178 |
| [M+Na]⁺ | 191.01372 |
| [M-H]⁻ | 167.01722 |
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of various biologically active molecules. The methylthio group can act as a bioisostere for other functional groups, modulating a compound's properties to enhance its therapeutic potential.[2][7][8]
Role as a Synthetic Intermediate
-
HIV Integrase Inhibitors: This compound has been utilized in the de novo design of small molecule inhibitors targeting the interaction between LEDGF/p75 and HIV integrase, a critical enzyme for viral replication.
-
Antiparasitic Agents: It serves as a starting material for the synthesis of benzoxazole derivatives that are being investigated for the treatment of visceral leishmaniasis, a neglected tropical disease.[9]
-
Anticancer Agents: The thioether moiety is present in numerous anticancer compounds, and this compound provides a scaffold for the development of new therapeutic candidates.[10]
The Methylthio Group as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles.[2][7][8] The methylthio group can serve as a bioisostere for groups such as:
-
Methoxy group (-OCH₃): The substitution of oxygen with sulfur alters the electronics, lipophilicity, and metabolic stability of the molecule.
-
Methyl group (-CH₃): The methylthio group introduces a polarizable sulfur atom, which can engage in different non-covalent interactions with a biological target compared to a simple alkyl group.
Caption: Bioisosteric replacement strategy using this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is known to cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists and drug discovery professionals. Its unique combination of a carboxylic acid handle for further chemical modification and a strategically placed methylthio group makes it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, will empower researchers to effectively leverage this compound in their pursuit of new medicines.
References
- Muth, F., Döring, M., Bursch, M., Müller, J. N., & Koenigs, R. M. (2021). The Role of Bioisosterism in Modern Drug Design: Current Applications and Challenges.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Method for preparing methylthio-benzoic acid. (2010). CN101712641A.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Patsnap Synapse. (2023). What is the role of bioisosterism in drug design?
- Küçükgüzel, Ş. G., & Çıkla, P. (2021). Thioethers: An Overview. Current Organic Chemistry, 25(13), 1548-1568.
- Method for preparing methylthio-benzoic acid. (2010). CN101817770B.
- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Formic Acid. (n.d.).
- PubChemLite. (n.d.). This compound.
- ResearchGate. (n.d.). Starting materials for synthesis using this compound.
- precisionFDA. (n.d.). This compound.
Sources
- 1. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ctppc.org [ctppc.org]
- 3. GSRS [precision.fda.gov]
- 4. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 5. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 6. PubChemLite - this compound (C8H8O2S) [pubchemlite.lcsb.uni.lu]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(Methylthio)benzoic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 3-(Methylthio)benzoic acid. It delves into the core physicochemical properties, synthesis, characterization, applications, and safety protocols associated with this versatile chemical intermediate.
Executive Summary
This compound, also known as 3-(methylsulfanyl)benzoic acid, is an aromatic carboxylic acid notable for the methylthio group (-SCH₃) at the meta-position of the benzene ring.[1] This structural feature imparts unique reactivity and makes it a valuable building block in organic synthesis, particularly for developing active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] Its molecular formula is C₈H₈O₂S, and its molecular weight is 168.21 g/mol .[2][3][4] This document provides an in-depth exploration of its chemical identity, synthesis protocols, analytical validation, and safe handling procedures, grounded in authoritative data to support laboratory and development activities.
Physicochemical and Structural Properties
A precise understanding of a compound's properties is fundamental to its application. This compound is a white to off-white crystalline solid.[1][2][3] It is sparingly soluble in water but shows good solubility in organic solvents.[1][2]
Structural and Molecular Data
The identity of this compound is defined by its specific molecular structure and identifiers.
Diagram 1: Chemical Structure of this compound
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example based on established methodologies. [5][6] Materials:
-
3-Chlorobenzonitrile
-
Sodium thiomethoxide solution (e.g., 20% in water)
-
Phase-transfer catalyst (e.g., resin-immobilized quaternary ammonium salt)
-
Organic solvent (e.g., dichlorobenzene)
-
Sodium hydroxide (NaOH) solution (e.g., 30%)
-
Hydrochloric acid (HCl) (e.g., 20-35%)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, charge the organic solvent, 3-chlorobenzonitrile, and the phase-transfer catalyst.
-
Substitution: Heat the mixture to 60-70°C with vigorous stirring. Slowly add the sodium thiomethoxide solution dropwise over 2-3 hours.
-
Reaction Completion: After the addition is complete, increase the temperature to 80°C and maintain for an additional 3 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Hydrolysis: Add the sodium hydroxide solution to the reaction mixture. Increase the temperature to 100-110°C and continue stirring until the evolution of ammonia gas ceases, indicating the complete hydrolysis of the nitrile.
-
Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Separate the aqueous layer.
-
Acidification: Carefully adjust the pH of the aqueous layer to 1-2 with hydrochloric acid. This will precipitate the crude this compound.
-
Isolation & Purification: Collect the solid product by filtration. The crude product can be further purified by distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield a product with >97% purity. [5][7]
Applications in Research and Drug Development
The bifunctional nature of this compound—possessing both a nucleophilic sulfur atom and a modifiable carboxylic acid group—makes it a highly versatile intermediate.
-
Pharmaceutical Synthesis: It serves as a crucial starting material or intermediate in the synthesis of more complex molecules, including APIs. [1][2]Its structure is a scaffold that can be elaborated to produce compounds with desired biological activities. For instance, benzoic acid derivatives are explored for a range of therapeutic applications, including anticancer and antitubercular agents. [8][9]* Inhibitor Design: The compound has been specifically utilized in the de novo design of small molecule inhibitors that target the interaction between LEDGF/p75 and HIV integrase, a key area in antiviral research. [1]* Agrochemicals and Fine Chemicals: Beyond pharmaceuticals, it is a precursor in the manufacturing of agrochemicals and other specialized organic compounds. [1]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
Hazard Identification:
-
Causes skin irritation (H315). [10][11]* Causes serious eye irritation (H319). [10][11]* May cause respiratory irritation (H335). [10] Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust. [10][12]Emergency eye wash fountains and safety showers should be readily accessible. [10]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. [10]For operations that may generate dust, an N95-type respirator is recommended. * Hygiene: Wash hands thoroughly after handling. [10][13]Do not eat, drink, or smoke in the laboratory. [10][12] Storage:
-
Store in a cool, dry, and well-ventilated place. [10][12]* Keep the container tightly closed when not in use. [10][12]* Store away from strong oxidizing agents. [10]
Conclusion
This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity provide a reliable platform for innovation. From its fundamental molecular weight of 168.21 g/mol to its application in designing novel therapeutics, a thorough technical understanding of this compound is essential for any researcher leveraging its synthetic potential. Strict adherence to safety and handling guidelines ensures its effective and responsible use in the laboratory.
References
- PubChem. 3-Methyl-5-(methylthio)benzoic acid. [Link]
- precisionFDA. This compound. [Link]
- Chemcasts. This compound (CAS 825-99-0) Properties. [Link]
- Cheméo. Chemical Properties of Benzoic acid, 3-(methylthio)- (CAS 825-99-0). [Link]
- Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
- ResearchGate. Starting materials for synthesis using this compound. [Link]
- Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid.
- Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.
- National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). [Link]
- PubChemLite. This compound (C8H8O2S). [Link]
- GSRS. This compound. [Link]
- NIST WebBook. This compound, 3-bromobenzyl ester. [Link]
- Preprints.org.
- National Institutes of Health.
Sources
- 1. CAS 825-99-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. GSRS [precision.fda.gov]
- 5. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 6. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. preprints.org [preprints.org]
- 9. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
An In-Depth Technical Guide to the Synthesis of 3-(Methylthio)benzoic Acid from 3-Chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(Methylthio)benzoic acid, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] The document details a robust and scalable synthetic route starting from the readily available 3-chlorobenzoic acid. Core concepts, including reaction mechanisms, process optimization, and safety considerations, are discussed with scientific rigor. Detailed experimental protocols, data analysis, and troubleshooting strategies are presented to enable researchers to successfully implement and adapt this synthesis for their specific applications.
Introduction: Significance and Synthetic Strategy
This compound is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry.[1][3] Its structure, featuring both a carboxylic acid and a methylthio group, allows for diverse chemical modifications, making it an important intermediate in the synthesis of novel therapeutic agents.[1][2][3]
The synthesis of aryl thioethers, such as this compound, from aryl halides is a cornerstone of modern organic chemistry. This guide focuses on the conversion of 3-chlorobenzoic acid to this compound. The primary synthetic approach discussed is a nucleophilic aromatic substitution (SNAr) reaction, a powerful method for forming carbon-sulfur bonds on an aromatic ring.[4][5] While palladium-catalyzed and copper-mediated cross-coupling reactions also represent viable strategies for methylthiolation of aryl halides, the SNAr approach is often favored for its operational simplicity and cost-effectiveness, particularly when the aromatic ring is activated by electron-withdrawing groups.[6][7][8][9]
Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The conversion of 3-chlorobenzoic acid to this compound via nucleophilic aromatic substitution proceeds through a well-established addition-elimination mechanism.[4][10][11]
Key Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of a potent nucleophile, in this case, the methylthiolate anion (CH₃S⁻), on the carbon atom of the benzene ring that is bonded to the chlorine atom (the ipso-carbon).[11] This attack is facilitated by the presence of the electron-withdrawing carboxylic acid group, which renders the aromatic ring more susceptible to nucleophilic attack.[10]
-
Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[11] This intermediate is stabilized by the delocalization of the negative charge across the aromatic ring and, significantly, by the electron-withdrawing nitro group.[10]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the final step through the expulsion of the leaving group, the chloride anion (Cl⁻). This results in the formation of the desired product, this compound.[11]
Caption: The SNAr mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of this compound from 3-chlorobenzoic acid.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties & Safety Notes |
| 3-Chlorobenzoic Acid | 535-80-8 | C₇H₅ClO₂ | 156.57 | Irritant. Avoid inhalation and contact with skin and eyes. |
| Sodium Thiomethoxide | 5188-07-8 | CH₃NaS | 70.09 | Flammable solid, corrosive. Handle under inert atmosphere. |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Reproductive toxin. Use in a well-ventilated fume hood. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Corrosive. Causes severe skin burns and eye damage. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Highly flammable liquid and vapor. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Hygroscopic. Keep container tightly closed. |
Synthetic Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chlorobenzoic acid (10.0 g, 63.9 mmol) and anhydrous dimethylformamide (DMF, 100 mL).
-
Addition of Nucleophile: Stir the mixture at room temperature until the 3-chlorobenzoic acid is fully dissolved. Carefully add sodium thiomethoxide (5.4 g, 77.0 mmol) in portions over 15 minutes. An exothermic reaction may be observed.
-
Reaction Progression: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into 300 mL of ice-cold water.
-
Acidification: Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 2M hydrochloric acid. A white precipitate of this compound will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water (3 x 50 mL).
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white to off-white crystalline solid.[1]
-
Drying and Characterization: Dry the purified product under vacuum. The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).
Caption: A streamlined workflow for the synthesis of this compound.
Results and Discussion: Optimizing for Success
The successful synthesis of this compound hinges on several key parameters.
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| Solvent | Anhydrous DMF | A polar aprotic solvent is crucial to dissolve the reactants and facilitate the SNAr reaction. The presence of water can lead to side reactions. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation energy of the reaction without promoting significant decomposition or side-product formation. |
| Reaction Time | 4-6 hours | Adequate time for the reaction to proceed to completion. Prolonged heating may lead to decreased yield due to product degradation. |
| Stoichiometry | Slight excess of NaSMe | A slight excess of the nucleophile ensures the complete consumption of the starting material, maximizing the yield. |
Troubleshooting Common Issues:
Caption: A logical guide to troubleshooting common issues in the synthesis.
Conclusion
This technical guide has detailed a reliable and scalable method for the synthesis of this compound from 3-chlorobenzoic acid. By understanding the underlying SNAr mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of the pure product. The information presented herein is intended to serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development, enabling the efficient production of this important chemical intermediate.
References
- A Novel Agent for the Metal-Catalyzed Methyl- thiolation of Aryl Electrophiles. (2025). Synfacts, 21(09), 1015.
- A Convenient Method for the Synthesis of aryl methyl sulfides via Cu(I)-Mediated Methylthiolation of Haloarenes with DMSO. (2015). Organic & Biomolecular Chemistry, 13(25), 7056-7061.
- Hadj Mohamed, A., et al. (2020). Rapid Methylthiolation of (Hetero)
- Cu(II)-Mediated Methylthiolation of Aryl C−H Bonds with DMSO. (2012). Organic Letters, 14(21), 5546-5549.
- Copper-mediated Methylthiolation of Aryl Halides With DMSO. (2011). Organic Letters, 13(11), 2888-2891.
- Method for preparing methylthio-benzoic acid. (2012).
- Method for preparing methylthio benzoic acid. (2010).
- Synthesis of m-chlorobenzoic acid. PrepChem.com.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Starting materials for synthesis using this compound. ResearchGate.
- Supporting information for: Palladium-Catalyzed Thiol
- Nucleophilic aromatic substitution. Wikipedia.
- This compound. precisionFDA.
- Aromatic Nucleophilic Substitution. Dalal Institute.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Bristol.
Sources
- 1. CAS 825-99-0: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Copper-mediated methylthiolation of aryl halides with DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
3-(Methylthio)benzoic acid synthesis pathways
An In-Depth Technical Guide to the Synthesis of 3-(Methylthio)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This compound is a valuable building block in organic synthesis, utilized as an intermediate in the preparation of pharmaceuticals and other fine chemicals.[1] Its structure, featuring both a carboxylic acid and a methylthio group, offers versatile opportunities for molecular elaboration. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis to inform strategic synthetic planning.
Introduction: The Significance of this compound
The strategic importance of this compound lies in its utility as a scaffold in medicinal chemistry and materials science. The carboxylic acid moiety provides a handle for amide bond formation and other derivatizations, while the methylthio group can influence a molecule's lipophilicity, metabolic stability, and target-binding interactions. Understanding the most efficient and scalable methods for its synthesis is therefore a critical endeavor for chemists in both academic and industrial settings.
This guide will explore three primary, field-proven strategies for the synthesis of this compound:
-
Pathway I: Nucleophilic Aromatic Substitution (SNAr) on a Halobenzoic Acid Precursor.
-
Pathway II: The Sandmeyer Reaction of 3-Aminobenzoic Acid.
-
Pathway III: Methylation of 3-Mercaptobenzoic Acid.
Each pathway will be discussed in detail, emphasizing the rationale behind procedural choices and providing a framework for practical application.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing sulfur-containing functionalities to an aromatic ring. This pathway typically commences with an appropriately substituted halobenzoic acid, most commonly 3-chlorobenzoic acid or 3-bromobenzoic acid, and reacts it with a methylthiolate source.
Mechanistic Overview
The SNAr mechanism is a two-step addition-elimination process.[2][3] Unlike SN1 and SN2 reactions, it does not involve a direct backside attack or the formation of a highly unstable aryl cation.[2] Instead, the reaction is initiated by the attack of a potent nucleophile, in this case, the methylthiolate anion (CH₃S⁻), on the carbon atom bearing the leaving group (a halogen).[4]
This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic ring. The presence of an electron-withdrawing group, such as the carboxylic acid, can help to stabilize this intermediate, thereby facilitating the reaction. In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored.[2]
Visualizing the SNAr Pathway
Sources
Spectroscopic Characterization of 3-(Methylthio)benzoic Acid: A Technical Guide
This document provides an in-depth technical guide to the spectroscopic characterization of 3-(Methylthio)benzoic acid (CAS 825-99-0), a key building block in organic and medicinal chemistry.[1][2] Intended for researchers, scientists, and professionals in drug development, this guide synthesizes predictive data and established spectroscopic principles to provide a robust analytical framework for this compound. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind spectral interpretation, and provide standardized protocols for data acquisition.
Molecular Structure and Analytical Overview
This compound is an aromatic carboxylic acid containing a thioether (methylthio) group at the meta position of the benzene ring. Its molecular formula is C₈H₈O₂S, with a monoisotopic mass of approximately 168.02 daltons.[3] The structural arrangement dictates the electronic environment of each atom and bond, giving rise to a unique spectroscopic fingerprint that can be elucidated through a combination of analytical techniques.
The causality behind employing a multi-technique approach is rooted in the complementary nature of the data. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the precise electronic environment of each nucleus. IR spectroscopy identifies the specific functional groups present by probing their vibrational frequencies. Mass spectrometry determines the molecular weight and provides clues to the molecular structure through controlled fragmentation. Together, these methods offer a self-validating system for unambiguous structural confirmation.
Caption: Overall analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are essential. The chemical shifts are influenced by the electron-donating nature of the methylthio group (-SCH₃) and the electron-withdrawing and anisotropic effects of the carboxylic acid group (-COOH).
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals for five distinct types of protons: the acidic proton, three aromatic protons, and the methyl protons. The predicted chemical shifts (in ppm, relative to TMS) are based on established substituent effects on aromatic systems.
Sources
An In-depth Technical Guide to the Solubility of 3-(Methylthio)benzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Methylthio)benzoic acid (CAS 825-99-0), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Addressed to researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of the compound that govern its solubility. While specific quantitative solubility data in a range of organic solvents is not widely published, this guide offers a robust theoretical framework and a detailed experimental protocol for its determination using the reliable shake-flask method. The principles outlined herein serve as a foundational reference for solubility studies, enabling informed solvent selection and process optimization in research and development settings.
Introduction: The Significance of Solubility in Drug Development
This compound is an aromatic carboxylic acid featuring a methylthio group at the meta-position.[1][2] Its utility as a building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs), makes a thorough understanding of its physical properties essential.[1][2] Solubility is a critical determinant of a drug candidate's lifecycle, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation. Poor solubility can lead to significant challenges in drug discovery and development, including difficulties in achieving desired concentrations for in vitro and in vivo testing, and complications in formulating a stable and effective drug product. Therefore, a comprehensive understanding of the solubility of key intermediates like this compound in various organic solvents is paramount for efficient and successful drug development pipelines.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, these properties provide a basis for predicting and understanding its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂S | [1][2][3][4][5] |
| Molecular Weight | 168.21 g/mol | [1][3][5] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Melting Point | 126-130 °C | [6][7] |
| Predicted pKa | 4.05 ± 0.10 | [1] |
| Predicted logP (Octanol/Water) | 2.107 | [3][8] |
The presence of a carboxylic acid group, a hydrophobic benzene ring, and a moderately polar methylthio group results in a molecule with a nuanced solubility profile. It is sparingly soluble in water but is generally soluble in organic solvents.[1][2] The predicted pKa of around 4.05 suggests that it is a weak acid, and its solubility in aqueous solutions will be highly pH-dependent. The positive logP value indicates a preference for lipophilic environments over aqueous ones.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute and the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of this compound can form strong hydrogen bonds with these solvents, leading to favorable interactions and likely good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents possess dipole moments but lack acidic protons. They can act as hydrogen bond acceptors, interacting with the carboxylic acid proton of the solute. Good solubility is generally expected in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The nonpolar benzene ring and the methyl group of the methylthio substituent will have favorable interactions with these solvents. However, the polar carboxylic acid group will be less effectively solvated, potentially limiting overall solubility compared to polar solvents.
-
Halogenated Solvents (e.g., Dichloromethane): These solvents are weakly polar and can engage in dipole-dipole interactions. Their ability to dissolve this compound will depend on the balance between solvating the nonpolar regions and interacting with the polar carboxylic acid.
Experimental Determination of Solubility: A Standardized Protocol
To address the absence of published quantitative data, this section provides a detailed, step-by-step protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method. This method is considered the "gold standard" for its reliability and direct measurement of thermodynamic solubility.
Objective
To determine the saturation concentration of this compound in a selection of common organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination process.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. An excess is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow for the sedimentation of the excess solid.
-
To ensure complete removal of undissolved solids, centrifuge the vials.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent any solid particles from being carried over into the sample for analysis.
-
-
Quantification:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent.
-
Generate a standard curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.
-
Accurately dilute a known volume of the filtered saturated solution to a concentration that falls within the range of the standard curve.
-
Analyze the diluted sample by HPLC and determine its concentration from the standard curve.
-
Calculate the original concentration of the saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
The solubility should be reported in mass per unit volume (e.g., mg/mL or g/L) and in molarity (mol/L).
-
The experimental temperature must be clearly stated.
-
It is recommended to perform each measurement in triplicate to ensure the reproducibility of the results.
-
Data Presentation (Template)
| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility at 25°C (mg/mL) | Experimentally Determined Solubility at 25°C (mol/L) |
| Methanol | Polar Protic | High | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | High | Data to be determined | Data to be determined |
| Acetone | Polar Aprotic | High | Data to be determined | Data to be determined |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Data to be determined | Data to be determined |
| Dichloromethane | Halogenated | Moderate | Data to be determined | Data to be determined |
| Toluene | Nonpolar | Low to Moderate | Data to be determined | Data to be determined |
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the factors influencing the solubility of this compound and a detailed, robust protocol for its experimental determination. While a definitive quantitative dataset is not yet established in the literature, the theoretical principles and practical guidance presented herein empower researchers to generate this critical information. The physicochemical properties, including its acidic nature and moderate lipophilicity, suggest a favorable solubility profile in a range of common polar organic solvents. The systematic determination of this data will be invaluable for the optimization of synthetic routes, purification strategies, and formulation development involving this important chemical intermediate.
References
- Guidechem. This compound 825-99-0 wiki. URL: https://www.guidechem.com/wiki/3-(methylthio)benzoic-acid-825-99-0.html
- Sigma-Aldrich. This compound 97 825-99-0. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/143820
- ChemScene. 825-99-0 | this compound. URL: https://www.chemscene.com/products/3-(Methylthio)benzoic-acid-cas-825-99-0.html
- Thermo Fisher Scientific. This compound, 97% 25 g. URL: https://www.thermofisher.
- TCI EUROPE N.V. This compound | 825-99-0. URL: https://www.tcichemicals.com/EU/en/p/M1853
- Chemcasts. This compound (CAS 825-99-0) Properties. URL: https://www.chemcasts.com/property/cas-825-99-0
- CymitQuimica. CAS 825-99-0: this compound. URL: https://www.cymitquimica.com/cas/825-99-0
- Cheméo. Chemical Properties of Benzoic acid, 3-(methylthio)- (CAS 825-99-0). URL: https://www.chemeo.com/cid/78-085-3/Benzoic-acid-3-methylthio.html
- CymitQuimica. This compound. URL: https://www.cymitquimica.com/producto/3-methylthiobenzoic-acid-cas-825-99-0-ref-3b-m1853
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 825-99-0: this compound | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 3-(メチルチオ)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 825-99-0 | TCI EUROPE N.V. [tcichemicals.com]
- 8. Benzoic acid, 3-(methylthio)- (CAS 825-99-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-Depth Technical Guide to 3-(Methylthio)benzoic Acid Derivatives and Analogues for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. Among these, the benzoic acid framework has long been recognized for its role in a multitude of biologically active compounds.[1][2] This guide focuses on a particularly intriguing subset: 3-(methylthio)benzoic acid and its derivatives. The introduction of the methylthio group at the meta-position imparts a unique combination of lipophilicity and potential for specific interactions with biological targets, making this scaffold a compelling starting point for drug discovery campaigns across various therapeutic areas. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, biological activities, and structure-activity relationships of this promising class of molecules.
Core Physicochemical Properties and Synthetic Considerations
The foundational compound, this compound, is a white to off-white crystalline solid. A clear understanding of its physicochemical properties is crucial for its application in synthesis and for predicting the behavior of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂S | [3][4] |
| Molecular Weight | 168.21 g/mol | [3][4] |
| Melting Point | 126-130 °C | [5] |
| logP (Octanol/Water Partition Coefficient) | 2.107 | |
| Water Solubility (logS) | -2.28 |
Synthetic Pathways: From Precursors to the Core Scaffold
The synthesis of this compound derivatives typically begins with the formation of the core scaffold itself. A common and efficient method involves the nucleophilic substitution of a suitable precursor, such as 3-chlorobenzonitrile, with sodium thiomethoxide, followed by hydrolysis of the nitrile to the carboxylic acid. For derivatization, the carboxylic acid can be converted to the more reactive acyl chloride, 3-(methylthio)benzoyl chloride, which serves as a key intermediate for the synthesis of a wide array of amides and esters.[6][7][8]
Diagram 1: General Synthetic Scheme for this compound and its Amide/Ester Derivatives
Caption: Inhibition of viral mRNA methylation by 3-(adenosylthio)benzoic acid derivatives.
Anticancer Potential
The this compound scaffold has also been explored for its anticancer properties. While specific examples are still emerging, the broader class of benzoic acid derivatives has a well-established history in oncology. [2]For instance, certain benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation and cancer development. The general approach involves the synthesis of N-substituted benzamides and their evaluation for anti-proliferative activity against various cancer cell lines using assays such as the MTT assay.
Enzyme Inhibition
Beyond viral and cancer targets, benzoic acid derivatives have been shown to inhibit a range of other enzymes. For example, they have been studied as inhibitors of thiopurine methyltransferase (TPMT), an enzyme involved in the metabolism of thiopurine drugs. [5]Structure-activity relationship studies have shown that the inhibitory activity of benzoic acid derivatives against TPMT is influenced by the lipophilicity and electronic properties of the substituents on the phenyl ring. [5]This suggests that the this compound scaffold could be a valuable starting point for the design of inhibitors for a variety of enzymatic targets.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring, as well as modifications to the carboxylic acid moiety.
Table 2: Illustrative SAR Data for Benzoic Acid Derivatives
| Compound | R1 | R2 | R3 | IC50 (µM) - Target X | IC50 (µM) - Target Y |
| Analog 1 | -H | -H | -H | 50.2 | >100 |
| Analog 2 | -Cl | -H | -H | 25.8 | 85.3 |
| Analog 3 | -H | -NO₂ | -H | 15.6 | 45.1 |
| Analog 4 | -CH₃ | -NH₂ | -OH | 5.1 | 8.7 |
| Analog 5 | -Cl | -NO₂ | -OH | 12.3 | 24.6 |
| Analog 6 | -CH₃ | -NO₂ | -OCH₃ | 18.9 | 48.2 |
| Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on general trends observed for benzoic acid derivatives. | |||||
| [9] | |||||
| From the available data on benzoic acid derivatives, several key SAR trends can be inferred: |
-
Lipophilicity and Steric Bulk : The methylthio group itself increases the lipophilicity of the benzoic acid core. Further modifications with lipophilic and sterically bulky groups can influence membrane permeability and binding to hydrophobic pockets in target proteins. [5][9]* Electronic Effects : The position and electronic nature of substituents on the aromatic ring can significantly alter the pKa of the carboxylic acid and the overall electron distribution of the molecule, thereby affecting its binding affinity and reactivity. [5][9]* Hydrogen Bonding : The carboxylic acid group is a key hydrogen bond donor and acceptor. Conversion to amides or esters introduces new hydrogen bonding possibilities and can modulate the molecule's interaction with its biological target.
Experimental Protocols
To facilitate the exploration of this compound derivatives, this section provides detailed, step-by-step protocols for the synthesis of a representative amide derivative and for a common biological evaluation assay.
Synthesis of N-Benzyl-3-(methylthio)benzamide
This protocol describes the synthesis of a representative amide derivative from this compound.
Diagram 3: Experimental Workflow for the Synthesis of N-Benzyl-3-(methylthio)benzamide
Caption: Workflow for the synthesis of a representative amide derivative.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture at reflux for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 3-(methylthio)benzoyl chloride.
-
-
Amide Formation:
-
Dissolve the crude 3-(methylthio)benzoyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzylamine (1.1 eq) and a base such as triethylamine (1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-benzyl-3-(methylthio)benzamide.
-
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [4][9][10] Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37 °C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Future Perspectives and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The demonstrated activity against SARS-CoV-2 and the potential for anticancer and other enzyme inhibitory activities underscore the importance of further exploration of this chemical space. Future research should focus on:
-
Expansion of the Chemical Diversity : Synthesizing a broader range of derivatives with diverse substituents to explore a wider range of biological targets.
-
In-depth SAR Studies : Conducting comprehensive SAR studies with quantitative data to build predictive models for designing more potent and selective compounds.
-
Mechanism of Action Studies : Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
References
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Chemical Properties of Benzoic acid, 3-(methylthio)- (CAS 825-99-0). Cheméo.
- This compound. precisionFDA.
- Thiopurine methyltransferase. Aromatic thiol substrates and inhibition by benzoic acid derivatives. PubMed.
- 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. MDPI.
- Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research.
- 3-(Methylthio)benzoyl chloride | C8H7ClOS. PubChem.
- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed.
- 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. PMC.
- Starting materials for synthesis using this compound. ResearchGate.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro.
- QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. PubMed.
- Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed.
Sources
- 1. iomcworld.com [iomcworld.com]
- 2. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Thiopurine methyltransferase. Aromatic thiol substrates and inhibition by benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(DIFLUOROMETHYLTHIO)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. 3-(Methylthio)benzoyl chloride | C8H7ClOS | CID 13139569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safe Handling and Integrated Safety Management of 3-(Methylthio)benzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylthio)benzoic acid is a pivotal intermediate in the synthesis of novel pharmaceutical agents and agrochemicals.[1][2] Its dual functionality, comprising a carboxylic acid and a thioether moiety, makes it a versatile building block, but also necessitates a thorough understanding of its specific chemical hazards. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in its chemical reactivity. It moves beyond standard safety data sheet (SDS) information to offer a deeper, cause-and-effect understanding of required safety protocols. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory or process development setting.
Chemical and Physical Profile
A foundational understanding of the physicochemical properties of this compound is essential for a comprehensive risk assessment. These properties dictate its behavior under various laboratory and storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound; 3-(Methylsulfanyl)benzoic acid | [3] |
| CAS Number | 825-99-0 | [3] |
| Molecular Formula | C₈H₈O₂S | [3][4] |
| Molecular Weight | 168.21 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 124.5-133.5 °C | [2] |
| Boiling Point | 355.4 °C (Predicted) | [6] |
| Solubility | Poor solubility in water | [7] |
| Stability | Stable under normal handling and storage conditions | [3] |
Hazard Identification and Mechanistic Insights
This compound is classified as a hazardous substance, primarily due to its irritant properties.[3] Understanding the chemical basis of these hazards is key to appreciating and correctly implementing safety protocols.
Primary Hazards
The compound is categorized with the following GHS Hazard Statements:
-
H335: May cause respiratory irritation. [3]
The "Why" Behind the Hazards: A Mechanistic View
-
Skin and Eye Irritation: The irritancy of benzoic acid derivatives is a known phenomenon.[4][9] The acidic nature of the carboxylic group can disrupt the pH of skin and mucous membranes, leading to irritation.[10] Studies have shown that the irritant effect of benzoic acid can be more pronounced on skin that has been repeatedly washed, as this can compromise the skin's natural barrier function.[11][12] The presence of the sulfur-containing moiety may also contribute to its irritant potential.
-
Respiratory Irritation: As a fine crystalline solid, this compound can easily form airborne dust during handling (e.g., weighing, transferring).[3] Inhalation of this dust can lead to mechanical and chemical irritation of the respiratory tract.[3] OSHA regulations for "Particulates Not Otherwise Regulated" (PNOR) underscore the importance of controlling exposure to any nuisance dust, as even chemically benign dusts can cause physical irritation in the lungs.[13]
-
Reactivity Hazards - The Thioether Group: The thioether (or methylsulfanyl) group is susceptible to oxidation.[5][14] Strong oxidizing agents can oxidize the thioether to a sulfoxide and subsequently to a sulfone.[14][15] This reaction can be exothermic and may produce hazardous byproducts, which is the primary reason for the incompatibility of this compound with strong oxidizers. While hydrogen peroxide can effect this oxidation, other agents like hypochlorites are significantly more reactive.[16][17]
-
Thermal Decomposition Hazards: While stable at room temperature, benzoic acid and its derivatives can decompose at elevated temperatures (typically above 200-300°C).[8][18][19] The primary thermal decomposition pathway for many benzoic acids is decarboxylation, which would yield thioanisole (methyl phenyl sulfide).[19][20] In the event of a fire, thermal decomposition will generate toxic and irritating gases, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).[3]
The Hierarchy of Controls: A Self-Validating System for Safe Handling
To ensure laboratory safety, a multi-layered approach known as the "hierarchy of controls" should be implemented. This system prioritizes the most effective control measures to minimize risk.
Caption: Fig 1. Hierarchy of Controls Workflow
Engineering Controls (Primary Barrier)
Engineering controls are the most effective way to manage exposure as they isolate the hazard from the researcher.[21]
-
Chemical Fume Hood: All handling of this compound powder, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[19] This contains dust and vapors, preventing inhalation.
-
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure provides containment while maintaining the accuracy of the balance.
-
Local Exhaust Ventilation: If handling larger quantities where a fume hood is not practical, local exhaust ventilation systems should be used to capture dust at the source.[8]
Administrative Controls (Procedural Safeguards)
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental protocols involving this compound. The SOP should include specific details on quantities, equipment, safety measures, and emergency procedures.
-
Designated Areas: Designate specific areas within the lab for handling this compound. Post signs indicating the hazards and required precautions.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of its SDS, and the laboratory's SOPs before beginning work.
Personal Protective Equipment (PPE) (Final Barrier)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[3]
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Citation |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical barrier against skin contact. Always inspect gloves before use and wash hands thoroughly after handling.[3][18] |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against dust particles and splashes causing serious eye irritation.[3][18] |
| Face Protection | Face shield. | Required when there is a significant risk of splashes or dust generation. To be worn over safety goggles.[3] |
| Skin/Body Protection | Laboratory coat. | Prevents contamination of personal clothing.[3] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge with a P100 pre-filter. | Required if engineering controls are insufficient or during spill cleanup.[3][21] |
Experimental Protocols and Workflows
General Handling and Storage Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational, and all required PPE is available and in good condition.
-
Weighing and Transfer: Conduct all transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust clouds. A "wet method" (lightly wetting the powder with a compatible, non-reactive solvent) can be used to reduce dust generation if the protocol allows.[21]
-
Storage: Store this compound in a tightly sealed, clearly labeled container.[3][8] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[3]
-
Incompatibilities: Crucially, store this compound separately from strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates, hypochlorites).[3]
Caption: Fig 2. Chemical Storage and Segregation Workflow
Emergency Procedures
Rapid and correct response to an incident is critical.
4.2.1. First Aid Measures
| Exposure Route | First Aid Protocol | Citation |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [3][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. | [3][8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [3] |
4.2.2. Spill Response Protocol
This protocol is for minor laboratory spills (<5g). For larger spills, evacuate the area and contact institutional emergency response personnel.
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.
-
Control: Ensure the spill is contained and prevent it from entering drains.[8]
-
PPE: Don appropriate PPE, including respiratory protection.
-
Cleanup: Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for the initial absorption.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[3] Avoid generating dust during this process.[7]
-
Decontamination: Clean the spill area with a detergent solution and water, collecting the cleaning materials as hazardous waste.
-
Disposal: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste according to institutional and local regulations.
Waste Disposal
Chemical waste must be managed responsibly to prevent environmental contamination.
-
Waste Collection: Collect all waste containing this compound, including unused product and contaminated materials from spills, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Segregation: Do not mix this waste with other waste streams, especially oxidizing agents.
-
Disposal Method: The recommended disposal method is incineration by a licensed professional waste disposal service.[3] The high temperatures of incineration ensure complete destruction of the compound into less harmful components. Biological treatment methods are also used for industrial waste streams containing sulfur compounds, but incineration is more common for laboratory-scale waste.[6][22] Never dispose of this chemical down the drain.
Conclusion
This compound is a valuable chemical tool for research and development. Its safe use hinges on a proactive and informed approach to safety. By understanding the chemical mechanisms behind its hazards—irritation, reactivity of the thioether group, and thermal decomposition pathways—researchers can move beyond rote compliance to a state of active safety awareness. Implementing a robust hierarchy of controls, from fume hoods to meticulous personal protective equipment, ensures that the risks associated with this compound are effectively managed, enabling its continued contribution to scientific advancement.
References
- SynQuest Laboratories, Inc. (2018). This compound Safety Data Sheet.
- ECHEMI. (2019). This compound SDS, 825-99-0 Safety Data Sheets.
- MilliporeSigma. (2024). Benzoic acid Safety Data Sheet.
- TCI Chemicals. (2025). 2-(Methylthio)benzoic Acid Safety Data Sheet.
- TCI EUROPE N.V. This compound.
- Ashenhurst, J. (2019). Thioethers. Master Organic Chemistry.
- Long, M. J., de la Fuente, M. A., & Liu, J. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 20(15), 4440-4443.
- Long, M. J., de la Fuente, M. A., & Liu, J. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
- Taylor, R. (1970). The thermal decomposition of benzoic acid. Journal of the Chemical Society B: Physical Organic, 1397-1400.
- Sels, B. F., De Vos, D. E., & Jacobs, P. A. (2005). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
- ResearchGate. Starting materials for synthesis using this compound.
- Lahti, A., Pylvanen, V., & Hannuksela, M. (1995). Immediate irritant reactions to benzoic acid are enhanced in washed skin areas.
- Patsnap Synapse. (2024). What are the side effects of Benzoic Acid?
- Lahti, A., Pylvanen, V., & Hannuksela, M. (1995). Immediate irritant reactions to benzoic acid are enhanced in washed skin areas. PubMed.
- Google Patents. (2010). CN101712641A - Method for preparing methylthio benzoic acid.
- Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Controlling Exposure.
- precisionFDA. This compound.
- University of Tennessee. Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- CPE Filters Inc. OSHA Dust Control Regulations: A Pocket Guide.
- Smet, E., Lens, P., & Van Langenhove, H. (1998). Treatment of Waste Gases Contaminated with Odorous Sulfur Compounds. Critical Reviews in Environmental Science and Technology, 28(1), 89-117.
- Google Patents. (2010). CN101817770B - Method for preparing methylthio-benzoic acid.
- Thermo Fisher Scientific. This compound, 97%.
- International Journal of Creative Research Thoughts (IJCRT). (2023). A Comprehensive Study On Benzoic Acid And Its Derivatives.
- Oizom. (2024). OSHA Dust Regulations: What You Need to Know?
- Modern Contractor Solutions. (2019). Navigating OSHA's Rules on Silica Dust Exposure.
- Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview.
- Smet, E., Lens, P., & Van Langenhove, H. (1998). Treatment of Waste Gases Contaminated with Odorous Sulfur Compounds.
- European Chemicals Agency (ECHA). Benzoic acid - Registration Dossier.
- Wikipedia. Hydrogen sulfide.
- MDPI. (2023). Treatment of Organic and Sulfate/Sulfide Contaminated Wastewater and Bioelectricity Generation by Sulfate-Reducing Bioreactor Coupling with Sulfide-Oxidizing Fuel Cell.
- Kuenen, J. G., & Robertson, L. A. (1992). The use of natural bacterial populations for the treatment of sulphur-containing wastewater.
Sources
- 1. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 2. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 3. ovid.com [ovid.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. What are the side effects of Benzoic Acid? [synapse.patsnap.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Immediate irritant reactions to benzoic acid are enhanced in washed skin areas | Semantic Scholar [semanticscholar.org]
- 12. Immediate irritant reactions to benzoic acid are enhanced in washed skin areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cpef.com [cpef.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives | Semantic Scholar [semanticscholar.org]
- 19. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 22. repository.tudelft.nl [repository.tudelft.nl]
A Technical Guide to 3-(Methylthio)benzoic Acid for the Research Scientist
An In-Depth Review of Commercial Suppliers, Quality Control, and Applications in Drug Discovery
Introduction
3-(Methylthio)benzoic acid (CAS No. 825-99-0), a substituted aromatic carboxylic acid, is a versatile building block in modern organic synthesis and medicinal chemistry.[1] Its unique structural features—a carboxylic acid handle for amide bond formation and other derivatizations, and a methylthio group that can influence lipophilicity and metabolic stability—make it a valuable starting material for the synthesis of complex molecular architectures.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound, including a comparison of major suppliers, detailed protocols for quality assessment, and insights into its applications in contemporary drug discovery.
Commercial Supplier Landscape
A critical first step in any research endeavor is the procurement of high-quality starting materials. For this compound, several reputable chemical suppliers offer various grades and quantities. The choice of supplier often depends on the specific requirements of the research, including purity, scale, and available documentation. Below is a comparative overview of prominent commercial suppliers.
| Supplier | Stated Purity | Analytical Methods on CoA/Website | Available Documentation |
| Thermo Scientific (Alfa Aesar) | 97% | GC, Aqueous Acid-Base Titration | Certificate of Analysis, SDS |
| TCI (Tokyo Chemical Industry) | >98.0% (GC, Titration) | GC, Neutralization Titration | Specifications, SDS, CoA available by lot number |
| Sigma-Aldrich (Merck) | 97% | Not specified on product page; CoA required | Certificate of Analysis by lot number, SDS |
| ChemScene | ≥95% | HPLC, NMR, LCMS | Certificate of Analysis with spectral data, SDS |
Expert Insights on Supplier Selection:
For early-stage discovery and synthetic route development, products from suppliers such as ChemScene, which provide a certificate of analysis with spectral data (HPLC, NMR), can be particularly valuable for unambiguous structure confirmation. For applications where high purity is paramount, such as in late-stage synthesis or for use as an analytical standard, suppliers like TCI, which offer a purity of >98.0% confirmed by both GC and titration, may be preferred. It is imperative for the researcher to obtain a lot-specific Certificate of Analysis (CoA) prior to purchase to ensure the material meets the specific needs of their experiment.
Quality Control and Analytical Procedures
Ensuring the identity and purity of this compound is crucial for the reproducibility of experimental results. The following section provides detailed, field-proven protocols for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):
-
δ ~11.5 ppm (s, 1H): Carboxylic acid proton. This peak may be broad and its chemical shift can be concentration-dependent.
-
δ ~7.9-8.1 ppm (m, 2H): Aromatic protons ortho to the carboxylic acid group.
-
δ ~7.3-7.5 ppm (m, 2H): Aromatic protons meta and para to the carboxylic acid group.
-
δ ~2.5 ppm (s, 3H): Methyl protons of the methylthio group.
Expected ¹³C NMR Spectral Data (101 MHz, CDCl₃):
-
δ ~172 ppm: Carboxylic acid carbon.
-
δ ~140-145 ppm: Aromatic quaternary carbon attached to the methylthio group.
-
δ ~128-134 ppm: Aromatic CH carbons.
-
δ ~15 ppm: Methyl carbon of the methylthio group.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of this compound and for monitoring reaction progress.
Step-by-Step HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in a 50:50 (v/v) mixture of water and acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the same diluent. Filter the sample through a 0.45 µm syringe filter before injection.
This method should provide a sharp peak for this compound, allowing for the detection and quantification of impurities.
Synthesis of this compound: A Laboratory-Scale Protocol
While this compound is commercially available, a reliable synthetic protocol is invaluable for custom isotopic labeling or for the synthesis of analogs. The following is a robust, laboratory-scale procedure adapted from established methodologies.[1][2]
Reaction Scheme:
A typical palladium-catalyzed cross-coupling reaction for the synthesis of this compound.
Materials:
-
3-Bromobenzoic acid
-
Sodium thiomethoxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
Dioxane (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzoic acid (1.0 eq), sodium thiomethoxide (1.2 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the 3-bromobenzoic acid.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Applications in Drug Discovery
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.
Inhibitors of HIV Integrase:
One notable application is in the development of small molecule inhibitors targeting the interaction between the HIV-1 integrase and the lens epithelium-derived growth factor (LEDGF/p75). The 3-(methylthio)benzoyl moiety has been incorporated into various scaffolds to probe the binding pocket of the protein complex, demonstrating the utility of this building block in structure-activity relationship (SAR) studies.
A Versatile Scaffold for Medicinal Chemistry:
The carboxylic acid functionality of this compound allows for its straightforward incorporation into lead compounds via amide bond formation. The methylthio group can serve as a lipophilic element and can also be a site for metabolic oxidation, which can be strategically utilized in drug design to modulate pharmacokinetic properties.[1]
Safety and Handling
This compound is generally considered to be an irritant. It is important to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a readily available and versatile building block for chemical synthesis and drug discovery. By carefully selecting a commercial supplier based on the specific needs of the research and by employing rigorous analytical techniques to ensure its quality, researchers can confidently utilize this compound in their synthetic endeavors. The protocols and information provided in this guide serve as a valuable resource for scientists working at the forefront of chemical and pharmaceutical research.
References
- Thermo Fisher Scientific. (n.d.). Certificate of Analysis: this compound, 97%.
- GSRs. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (n.d.). Starting materials for synthesis using this compound.
- Google Patents. (n.d.). Method for preparing methylthio benzoic acid.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- Google Patents. (n.d.). Method for preparing methylthio-benzoic acid.
- PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid.
- In-Silico Methods. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- SpectraBase. (n.d.). o-(Methylthio)benzoic acid.
- C. Dem, et al. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
- U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
Sources
Methodological & Application
Experimental protocol for the synthesis of 3-(Methylthio)benzoic acid
An Application Note for the Synthesis of 3-(Methylthio)benzoic Acid
Abstract
This application note provides a detailed experimental protocol for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1] The described method is a robust two-step, one-pot synthesis commencing from 3-chlorobenzonitrile. The process involves a nucleophilic aromatic substitution (SNAr) reaction with sodium methyl mercaptide, followed by in-situ hydrolysis of the nitrile functional group to yield the desired carboxylic acid.[2] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive walkthrough of the procedure, mechanistic insights, safety protocols, and analytical characterization methods.
Introduction
This compound (CAS No. 825-99-0) is a valuable carboxylic acid building block in organic synthesis.[1] Its structure, featuring both a carboxylic acid and a methylthio group, makes it a versatile precursor for creating more complex molecules, particularly in the synthesis of novel therapeutic agents.[3] The protocol detailed herein is based on the nucleophilic aromatic substitution (SNAr) pathway, a cornerstone of aromatic chemistry for generating substitution patterns that are not readily achievable through electrophilic substitution.[4][5] This method offers a reliable and scalable route using commercially available starting materials.[2]
Reaction Scheme & Mechanism
The synthesis proceeds in two primary stages within a single pot:
Stage 1: Nucleophilic Aromatic Substitution (SNAr)
Figure 1: Overall reaction scheme for the synthesis of this compound from 3-chlorobenzonitrile.
Stage 2: Nitrile Hydrolysis
The SNAr reaction is an addition-elimination process.[6] The aromatic ring of 3-chlorobenzonitrile is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrile group (-CN). The nucleophile, sodium methyl mercaptide (NaSMe), attacks the carbon atom bonded to the chlorine leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] Aromaticity is restored upon the elimination of the chloride ion.
Following the successful substitution, the reaction conditions are adjusted to promote the hydrolysis of the intermediate, 3-(methylthio)benzonitrile. Under strong alkaline conditions and heat, the nitrile group undergoes hydrolysis to a sodium carboxylate salt. Subsequent acidification protonates the salt to yield the final product, this compound.[2][7]
Caption: Reaction mechanism overview.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Form | Key Hazards |
| 3-Chlorobenzonitrile | 623-03-0 | 137.57 | Solid | Toxic, Irritant |
| Sodium Methyl Mercaptide | 5188-07-8 | 70.09 | Solid | Flammable, Corrosive |
| Toluene | 108-88-3 | 92.14 | Liquid | Flammable, Irritant |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Solid | Corrosive |
| Hydrochloric Acid (HCl), 20% | 7647-01-0 | 36.46 | Liquid | Corrosive, Irritant |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | Solid | Hygroscopic |
| Deionized Water | 7732-18-5 | 18.02 | Liquid | N/A |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser and nitrogen inlet adapter
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH indicator strips or pH meter
-
Rotary evaporator
Experimental Protocol
Caption: High-level experimental workflow diagram.
Step 1: Reaction Setup
-
Assemble the 500 mL three-necked flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is dry.
-
Charge the flask with 3-chlorobenzonitrile (e.g., 27.5 g, 0.2 mol) and toluene (e.g., 200 mL).
-
Begin stirring and flush the system with nitrogen to establish an inert atmosphere. This is crucial as sodium methyl mercaptide can be sensitive to air and moisture.
Step 2: Nucleophilic Substitution
-
Heat the stirred mixture to 70°C using the heating mantle.
-
Slowly add a solution of sodium methyl mercaptide (e.g., 0.22 mol in an appropriate solvent, or as a solid in portions) via the dropping funnel over approximately 1-2 hours. Causality Note: A slow, controlled addition is necessary to manage the exothermicity of the reaction and prevent side reactions.
-
After the addition is complete, increase the temperature to 80°C and maintain for 3-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
Step 3: In-Situ Hydrolysis
-
Once the substitution is complete, carefully add solid sodium hydroxide (e.g., 24 g, 0.6 mol) to the reaction mixture. Safety Note: The addition of NaOH can be exothermic.
-
Increase the temperature to 110°C to reflux the mixture. During this phase, ammonia gas will be evolved as the nitrile is hydrolyzed. Ensure the reaction is conducted in a well-ventilated fume hood.[2]
-
Continue heating until the evolution of ammonia ceases (can be tested with moist pH paper at the condenser outlet). This typically takes 5-7 hours.
Step 4: Workup and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. Add 100 mL of deionized water and shake.
-
Separate the layers. The product is in the aqueous layer as its sodium salt. The organic toluene layer can be discarded.
-
Cool the aqueous layer in an ice bath. Slowly and with stirring, add 20% hydrochloric acid to adjust the pH to 1-2.[7] A precipitate of this compound will form.
-
Allow the slurry to stand in the cold for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 50 mL).
Step 5: Purification and Drying
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by distillation under reduced pressure.
-
For recrystallization, dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath. Collect the purified crystals by filtration.
-
Dry the purified product under vacuum at 50°C to a constant weight. The expected product is a white to off-white crystalline solid.[1]
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to almost white powder/crystal |
| Yield | 75-85% (typical) |
| Melting Point | 126-130 °C |
| Purity (HPLC) | >97% (as per typical commercial grade)[8][9] |
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a gradient of water (0.1% TFA) and acetonitrile is suitable for purity analysis. Detection at 254 nm is appropriate.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ will confirm the chemical structure. Expected ¹H NMR signals include a singlet for the -SCH₃ protons, and aromatic protons in the expected regions, along with a broad singlet for the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: Key stretches to observe include a broad O-H band for the carboxylic acid (~3000 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-H stretches for the aromatic ring and methyl group.[10]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood, especially during the hydrolysis step due to the evolution of ammonia gas.[11]
-
Reagent Handling:
-
3-Chlorobenzonitrile is toxic and an irritant. Avoid inhalation and skin contact.[11]
-
Sodium methyl mercaptide is corrosive and flammable. Handle under an inert atmosphere.
-
Sodium hydroxide and hydrochloric acid are highly corrosive and can cause severe burns. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. By carefully controlling reaction parameters and adhering to safety precautions, researchers can obtain high yields of this important synthetic intermediate. The self-validating nature of the protocol, confirmed through rigorous analytical characterization, ensures the final product meets the high-purity standards required for subsequent applications in research and development.
References
- Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. [Link]
- Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.
- ResearchGate. Starting materials for synthesis using this compound. [Link]
- Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid.
- Wikipedia. Sandmeyer reaction. [Link]
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
- Chemistry LibreTexts. 24.9: Reactions of Arylamines. [Link]
- Wikipedia.
- Chemistry Steps.
- BYJU'S.
- precisionFDA. This compound. [Link]
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 8. H27200.14 [thermofisher.com]
- 9. H27200.06 [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. synquestlabs.com [synquestlabs.com]
Application Notes & Protocols: 3-(Methylthio)benzoic Acid as a Versatile Building Block in Organic Synthesis
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 3-(Methylthio)benzoic acid in organic synthesis. It moves beyond a simple catalog of reactions to provide in-depth application notes, step-by-step protocols, and the scientific rationale behind key transformations. The unique trifecta of reactive sites—the carboxylic acid, the aromatic ring, and the oxidizable methylthio group—renders this compound a highly versatile and valuable scaffold for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2]
Introduction: The Strategic Value of this compound
This compound (also known as 3-(methylsulfanyl)benzoic acid) is an aromatic carboxylic acid distinguished by a methylthio (-SCH₃) substituent at the meta position.[2] This seemingly simple compound is a powerful synthetic intermediate due to the distinct and orthogonally addressable reactivity of its functional groups. While the carboxylic acid provides a handle for amide and ester formation, the methylthio group is the cornerstone of its advanced utility. Through selective oxidation, the sulfur center can be converted to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃), profoundly altering the molecule's electronic properties and biological profile. This oxidative flexibility allows chemists to fine-tune steric and electronic parameters, a critical advantage in modern drug design.
Its role as a building block is primarily in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, where the introduction of the methylthio moiety or its oxidized derivatives is desired.[1][2]
Physicochemical & Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective use in synthesis, including planning reactions, monitoring progress, and characterizing products.
| Property | Value | Source(s) |
| CAS Number | 825-99-0 | [1][2] |
| Molecular Formula | C₈H₈O₂S | [1][3][4] |
| Molecular Weight | 168.21 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder/solid | [1][2][3] |
| Melting Point | 126.0 to 130.0 °C | [5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents | [1][2] |
| pKa | (Predicted) ~4.0 (benzoic acid ~4.2) | N/A |
| ¹H NMR (DMSO-d₆) | δ ~13.1 (br s, 1H, -COOH), ~7.9 (m, 1H), ~7.7 (m, 1H), ~7.5 (t, 1H), ~7.3 (m, 1H), ~2.5 (s, 3H, -SCH₃) | [6] |
| ¹³C NMR (DMSO-d₆) | δ ~167 (C=O), ~140 (C-S), ~138 (C-COOH), ~130, ~129, ~126, ~125, ~15 (-SCH₃) | [6] |
| IR (KBr, cm⁻¹) | ~2900-3100 (O-H stretch), ~1680-1700 (C=O stretch), ~1200-1300 (C-O stretch), ~600-700 (C-S stretch) | [6] |
Core Reactivity: A Trifunctional Scaffold
The synthetic versatility of this compound stems from the differentiated reactivity of its three main components. A strategic approach to synthesis involves leveraging these sites selectively.
Caption: Key synthetic transformations of this compound.
-
The Carboxylic Acid (-COOH): This is the most conventional reactive site. It readily undergoes standard transformations such as esterification, conversion to the acid chloride (e.g., with thionyl chloride), and, most importantly, amide bond formation using common coupling reagents.[7] This functionality serves as the primary anchor point for connecting the scaffold to other molecular fragments.
-
The Methylthio Group (-SCH₃): This thioether is the molecule's latent functional handle. It is relatively stable under many reaction conditions but can be selectively oxidized.
-
Oxidation to Sulfoxide (-SOCH₃): Using one equivalent of a mild oxidant, the thioether can be cleanly converted to the chiral sulfoxide. This introduces a stereocenter and a polar, hydrogen-bond-accepting group.
-
Oxidation to Sulfone (-SO₂CH₃): Using a stronger oxidant or excess reagent, the thioether is oxidized to the sulfone.[8] Sulfones are highly stable, polar, and electron-withdrawing groups, frequently used in medicinal chemistry as bioisosteres for other functionalities.[9]
-
-
The Aromatic Ring: Both the carboxylic acid and the methylthio group are meta-directing for electrophilic aromatic substitution. While direct functionalization of the ring is possible, a more common strategy involves using the compound as a precursor for derivatives that can participate in transition metal-catalyzed cross-coupling reactions.[10][11]
Application & Protocols: From Thioether to Advanced Intermediates
Application 1: Controlled Oxidation to Sulfoxides and Sulfones
The conversion of the methylthio group to a sulfone is a cornerstone application, transforming the electronically neutral thioether into a potent electron-withdrawing group. This modification drastically alters the electronic landscape of the aromatic ring and is a key strategy in tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.
Causality Behind Experimental Choices: The choice of oxidant and stoichiometry is critical for selectivity.[12] Hydrogen peroxide (H₂O₂) is an inexpensive and environmentally benign "green" oxidant.[9] For the full oxidation to the sulfone, a slight excess of H₂O₂ in a protic solvent like acetic acid ensures complete conversion and protonates the carboxylate, preventing side reactions. For selective oxidation to the sulfoxide, precisely one equivalent of oxidant under carefully controlled temperature is necessary to prevent overoxidation.[8]
Caption: Experimental workflow for the synthesis of 3-(Methylsulfonyl)benzoic acid.
Protocol 1: Synthesis of 3-(Methylsulfonyl)benzoic Acid
This protocol describes the complete oxidation of the thioether to the sulfone using hydrogen peroxide.
-
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (~5-10 mL per gram of starting material)
-
Hydrogen Peroxide (30% aqueous solution, 2.5 eq)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound in glacial acetic acid. Stir the suspension at room temperature.
-
Addition of Oxidant: To the stirring suspension, add the 30% hydrogen peroxide solution dropwise over 10-15 minutes. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-70 °C. Maintain this temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is fully consumed. Self-Validation: A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak (sulfones are significantly more polar than sulfides).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. A white precipitate may form. Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation. If precipitation is slow, a small amount of cold deionized water can be added as an anti-solvent.
-
Purification: Isolate the white solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and hydrogen peroxide.
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. The resulting 3-(Methylsulfonyl)benzoic acid is typically obtained in high purity (>98%) and yield (>90%).
-
Application 2: Amide Bond Formation in Medicinal Chemistry
The formation of an amide bond is one of the most common reactions in drug discovery. This compound serves as an excellent carboxylic acid component for coupling with a wide array of primary and secondary amines to generate a library of derivatives for structure-activity relationship (SAR) studies.
Causality Behind Experimental Choices: Standard peptide coupling reagents like EDC (a water-soluble carbodiimide) in combination with an activator such as HOBt are used to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile. The choice of an aprotic polar solvent like DMF or DCM is crucial to solubilize the reagents and facilitate the reaction. A mild base like DIPEA is often added to neutralize any acid salts and to scavenge the HCl produced, driving the reaction to completion.
Protocol 2: General Procedure for Amide Coupling
This protocol provides a general method for coupling this compound with a generic amine (R-NH₂).
-
Materials:
-
This compound (1.0 eq)
-
Amine (R-NH₂) (1.1 eq)
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), 1M HCl, Brine.
-
-
Procedure:
-
Activation: Dissolve this compound, EDC, and HOBt in anhydrous DCM or DMF in a flame-dried, inert-atmosphere (N₂ or Ar) flask. Stir the mixture at room temperature for 20-30 minutes. This pre-activation step is critical for efficient coupling.
-
Amine Addition: To the activated mixture, add the desired amine, followed by the dropwise addition of DIPEA.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting acid.
-
Aqueous Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aq. NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).
-
Trustworthiness Note: The primary challenge in this reaction can be the oxidation of the methylthio group if any oxidizing impurities are present.[13] Using high-purity, peroxide-free solvents is recommended. Running the reaction under an inert atmosphere minimizes air oxidation.[13]
References
- Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
- ResearchGate. Starting materials for synthesis using this compound. [Link]
- Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid.
- Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.
- Chemcasts. This compound (CAS 825-99-0) Properties. [Link]
- Cheméo. Chemical Properties of Benzoic acid, 3-(methylthio)- (CAS 825-99-0). [Link]
- gsrs. This compound. [Link]
- Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. [Link]
- precisionFDA. This compound. [Link]
- Preprints.org.
- ResearchGate. Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids. [Link]
- Organic Chemistry Portal.
- ResearchGate. Oxidation of a sulfide to sulfoxides and sulfone. [Link]
- ResearchGate. Scheme 1: Three-component reaction of benzoic acid 1, amides 2 and DMSO (3). [Link]
- Wiley Online Library. Metal-Catalyzed Cross-Coupling Reactions. [Link]
- ijarsct.
- New Journal of Chemistry.
- MDPI Books. Transition Metal Catalyzed Cross-Coupling Reactions. [Link]
- Organic Chemistry Portal.
- NIH National Library of Medicine. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings. [Link]
- DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]
- Organic Chemistry Portal.
Sources
- 1. guidechem.com [guidechem.com]
- 2. CAS 825-99-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | 825-99-0 | TCI EUROPE N.V. [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. toc.library.ethz.ch [toc.library.ethz.ch]
- 11. mdpi.com [mdpi.com]
- 12. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Reaction Mechanisms Involving 3-(Methylthio)benzoic Acid
Abstract
This technical guide provides an in-depth exploration of the principal reaction mechanisms involving 3-(Methylthio)benzoic acid (3-MTBA). As a versatile bifunctional molecule, 3-MTBA serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1][2] This document moves beyond simple procedural outlines to elucidate the causal relationships behind experimental choices, focusing on reactions at the carboxylic acid moiety, transformations of the thioether group, and electrophilic substitution on the aromatic ring. Detailed, field-tested protocols are provided for key transformations, including esterification, amide bond formation, and selective oxidation. The content herein is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of the reactivity and synthetic utility of this important intermediate.
Introduction: The Chemical Persona of this compound
This compound is an aromatic compound characterized by a carboxylic acid group and a methylthio (-SCH₃) group positioned meta to each other on a benzene ring.[1] This substitution pattern imparts a unique reactivity profile, where the electronic properties of each functional group influence the behavior of the other and the aromatic system as a whole. The carboxylic acid is an electron-withdrawing, meta-directing group, while the methylthio group is an electron-donating, ortho-, para-directing group. This interplay governs the regioselectivity of electrophilic aromatic substitution and modulates the reactivity of the individual functional groups.
Physically, it is a white to off-white crystalline solid with limited solubility in water but good solubility in many organic solvents.[1][2] Its application as a synthetic intermediate is noted in various fields, including the design of novel inhibitors for drug targets and the creation of complex molecular scaffolds.[1][3]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 825-99-0 | [1][4] |
| Molecular Formula | C₈H₈O₂S | [5][6] |
| Molecular Weight | 168.21 g/mol | [4][5][6] |
| Melting Point | 123-124 °C | [7] |
| Appearance | White to off-white crystalline solid | [1][2] |
| SMILES | CS(=O)(=O)c1cccc(C(=O)O)c1 | [1][4] |
| InChIKey | PZGADOOBMVLBJE-UHFFFAOYSA-N | [1][6][8] |
Synthesis of this compound
A common and industrially scalable synthesis route involves the nucleophilic aromatic substitution of a halogenated precursor followed by hydrolysis. A robust method starts from 3-chlorobenzonitrile, which reacts with sodium methanethiolate (sodium methyl mercaptide) to form 3-(methylthio)benzonitrile. This reaction is often facilitated by a phase-transfer catalyst. The resulting nitrile is then hydrolyzed under basic conditions to yield the sodium salt of this compound, which is subsequently acidified to precipitate the final product.[9][10]
Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety of 3-MTBA undergoes typical reactions such as esterification and amide bond formation. The electronic influence of the meta-disposed methylthio group is generally minimal on these transformations.
3.1 Fischer-Tropsch Esterification
Esterification, particularly the Fischer method, involves reacting the carboxylic acid with an alcohol under acidic catalysis.[11][12] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[11][13]
Mechanism: The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.
Caption: Simplified mechanism of Fischer-Tropsch Esterification.
Protocol 1: Synthesis of Methyl 3-(Methylthio)benzoate
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.0 g, 29.7 mmol).
-
Reagents: Add methanol (50 mL, excess) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) as the catalyst.[12][13]
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate (50 mL) and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to remove unreacted acid, and finally with brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude methyl 3-(methylthio)benzoate, which can be further purified by vacuum distillation or column chromatography.
3.2 Amide Bond Formation
The formation of an amide bond requires the activation of the carboxylic acid, as it does not react directly with amines under normal conditions. Common methods involve converting the acid to a more reactive species like an acyl chloride or using coupling reagents.
Mechanism (via Acyl Chloride): The carboxylic acid is first converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic acyl chloride then readily reacts with an amine to form the amide.
Protocol 2: Synthesis of N-Benzyl-3-(methylthio)benzamide
-
Activation: In a fume hood, suspend this compound (2.0 g, 11.9 mmol) in dichloromethane (DCM, 20 mL) in a flask equipped with a stir bar and a reflux condenser. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Acyl Chloride Formation: Slowly add thionyl chloride (1.3 mL, 17.8 mmol) to the suspension. Heat the mixture to reflux for 1-2 hours until the solution becomes clear and gas evolution ceases.
-
Amidation: Cool the reaction to 0 °C in an ice bath. In a separate flask, dissolve benzylamine (1.9 mL, 17.8 mmol) and a non-nucleophilic base like triethylamine (2.5 mL, 17.8 mmol) in DCM (10 mL).
-
Reaction: Add the amine solution dropwise to the cold acyl chloride solution. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by adding water (20 mL). Separate the organic layer and wash it with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude amide can be purified by recrystallization or flash chromatography.[14]
Reactions at the Thioether Group
The sulfur atom of the methylthio group is nucleophilic and susceptible to oxidation. This allows for the controlled synthesis of the corresponding sulfoxide and sulfone, which are important functional groups in medicinal chemistry.
4.1 Selective Oxidation to Sulfoxide and Sulfone
The oxidation of a thioether proceeds in two stages: first to the sulfoxide and then, under more forcing conditions or with excess oxidant, to the sulfone.[15] Achieving selectivity is key. Mild oxidants or stoichiometric control are used to stop the reaction at the sulfoxide stage.[16] Common reagents include hydrogen peroxide (H₂O₂), often with a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA).[17]
Mechanism: The sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxide. This concerted step forms the S-O bond and breaks the weak O-O bond of the oxidant.
Caption: Stepwise oxidation of the thioether moiety.
Protocol 3: Selective Oxidation to 3-(Methylsulfinyl)benzoic Acid (Sulfoxide)
-
Setup: Dissolve this compound (3.0 g, 17.8 mmol) in glacial acetic acid (30 mL) in a 100 mL round-bottom flask with a magnetic stirrer.
-
Oxidant Addition: Cool the solution to 0-5 °C in an ice bath. Add 30% hydrogen peroxide (1.82 mL, 17.8 mmol, 1.0 equivalent) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC to observe the consumption of starting material and the formation of the sulfoxide, while minimizing the appearance of the sulfone spot.[18]
-
Work-up: Quench the reaction by pouring it into 100 mL of cold water. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield 3-(methylsulfinyl)benzoic acid.
-
Note on Causality: Using a single equivalent of H₂O₂ at a controlled temperature is crucial for selectivity. Over-oxidation to the sulfone is the primary side reaction.[15] Acetic acid serves as a solvent that is stable to oxidation and facilitates the reaction.
Protocol 4: Oxidation to 3-(Methylsulfonyl)benzoic Acid (Sulfone)
-
Setup: Dissolve this compound (3.0 g, 17.8 mmol) in glacial acetic acid (30 mL).
-
Oxidant Addition: Add 30% hydrogen peroxide (4.0 mL, ~39.2 mmol, >2.2 equivalents) dropwise. The reaction is exothermic; maintain the temperature below 50 °C with a water bath if necessary.
-
Reaction: Heat the mixture to 70-80 °C and stir for 3-4 hours until TLC analysis indicates complete conversion to the sulfone.
-
Work-up and Isolation: Follow the same procedure as for the sulfoxide (Protocol 3). The product, 3-(methylsulfonyl)benzoic acid, will precipitate upon pouring the reaction mixture into cold water.
Reactions on the Aromatic Ring
Electrophilic aromatic substitution (EAS) on 3-MTBA is directed by the competing influences of the -COOH and -SCH₃ groups. The -COOH group is deactivating and meta-directing, while the -SCH₃ group is activating and ortho-, para-directing. The positions ortho and para to the methylthio group (positions 2, 4, and 6) are activated, while the position meta to it (position 5) is also meta to the carboxyl group. The outcome depends on the reaction conditions and the nature of the electrophile.
Mechanism: The general mechanism involves the attack of the π-system of the benzene ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (arenium ion). A weak base then removes a proton from the site of attack, restoring aromaticity.[19]
Caption: General mechanism for Electrophilic Aromatic Substitution.
Due to the strong directing effect of the -SCH₃ group, substitution is most likely to occur at the positions ortho or para to it. Position 4 and 6 are ortho, and position 2 is para. However, position 2 is sterically hindered by the adjacent carboxyl group. Therefore, substitution at positions 4 and 6 is generally favored.
Application in Advanced Synthesis: Cross-Coupling Reactions
This compound and its derivatives can be employed in modern cross-coupling reactions to form C-C or C-heteroatom bonds, which are fundamental transformations in drug discovery. For instance, after converting the carboxylic acid to an acyl chloride, a Suzuki-Miyaura type coupling can be performed with an organoboron reagent to synthesize ketones.[20][21]
Protocol 5: Palladium-Catalyzed Suzuki-Miyaura Ketone Synthesis (Conceptual)
-
Acyl Chloride Formation: Convert this compound to its acyl chloride as described in Protocol 2.
-
Setup: In an inert atmosphere (e.g., under argon), charge a reaction vessel with the 3-(methylthio)benzoyl chloride (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq) in an anhydrous solvent like toluene or THF.[20][22]
-
Reaction: Heat the mixture (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling, the reaction is typically quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The desired diaryl ketone is purified using flash column chromatography.
References
- Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.
- Hansoty, A. (2025). Starting materials for synthesis using this compound. ResearchGate.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- precisionFDA. (n.d.). This compound.
- Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
- gsrs. (n.d.). This compound.
- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
- Szychowski, J., et al. (2023). 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. MDPI.
- ResearchGate. (n.d.). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids.
- Supporting Information. (n.d.). General procedure for Ni-catalyzed carboxylation.
- PubChemLite. (n.d.). This compound (C8H8O2S).
- eScholarship.org. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Organic Syntheses Procedure. (n.d.). Asymmetric oxidation of p-bromophenyl methyl sulfide.
- Wiley Online Library. (n.d.). Palladium-Catalyzed Thiomethylation via a Three-Component Cross-Coupling Strategy.
- SpringerLink. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene.
- The Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds.
- Organic Chemistry Portal. (n.d.). Facile Amide Formation via S-Nitrosothioacids.
- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
- CAS Common Chemistry. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- ResearchGate. (n.d.). Examples of amide bond formation.
- University of Colorado Boulder. (n.d.). Esterification of benzoic acid to methyl benzoate.
- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- ResearchGate. (n.d.). Oxidation of a sulfide to sulfoxides and sulfone.
- PubMed. (2019). Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes.
- NIH. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
- ResearchGate. (n.d.). Various pathways for converting 2-mercaptobenzoic acid.
- Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with acetyl chloride.
- Adam Cap. (2008). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid.
- Journal of the Chemical Society, Perkin Transactions 1. (1995). Directed lithiation of unprotected benzoic acids.
Sources
- 1. CAS 825-99-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors | MDPI [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. GSRS [precision.fda.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. PubChemLite - this compound (C8H8O2S) [pubchemlite.lcsb.uni.lu]
- 9. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 10. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 17. Sulfone synthesis by oxidation [organic-chemistry.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Analytical Methods for the Characterization of 3-(Methylthio)benzoic acid
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a suite of analytical methodologies for the robust characterization of 3-(Methylthio)benzoic acid (CAS No. 825-99-0). As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, rigorous verification of its identity, purity, and stability is paramount.[1][2] This document moves beyond simple procedural lists to provide the underlying scientific rationale for method selection and parameterization. The protocols herein are designed as self-validating systems, incorporating system suitability and quality control checks to ensure data integrity. We will cover a multi-faceted approach, from chromatographic separation and spectroscopic elucidation to classical titrimetric assays.
Physicochemical Profile
A foundational understanding of the analyte's properties is critical for analytical method development. This compound is an aromatic carboxylic acid that typically appears as a white to off-white crystalline solid.[2][3] Its structure, featuring a benzene ring substituted with a carboxylic acid group and a methylthio group at the meta-position, dictates its analytical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 825-99-0 | [1] |
| Molecular Formula | C₈H₈O₂S | [1] |
| Molecular Weight | 168.21 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder/solid | [1][2][3] |
| Melting Point | 126-130 °C | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [1][2] |
| IUPAC Name | 3-(methylsulfanyl)benzoic acid | [2][5] |
Integrated Analytical Workflow
No single technique can fully characterize a chemical entity. A synergistic approach is required, where chromatography provides purity data, spectroscopy confirms structure, and other methods corroborate these findings. The following workflow illustrates a logical progression for the complete analysis of a this compound sample.
Sources
High-performance liquid chromatography (HPLC) analysis of 3-(Methylthio)benzoic acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-(Methylthio)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. Designed for researchers, analytical scientists, and professionals in drug development, this document provides a step-by-step protocol, the scientific rationale behind the method development, and validation insights in accordance with international guidelines. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control, stability testing, and research applications.
Introduction: The Analytical Imperative for this compound
This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and specialty chemicals. Its chemical structure, featuring a carboxylic acid group and a methylthio ether, imparts a unique combination of polarity and reactivity. The purity and concentration of this intermediate are critical parameters that can significantly impact the yield, purity, and safety profile of the final product. Therefore, a reliable and accurate analytical method is paramount for its characterization and quality control.
This guide provides a scientifically grounded HPLC method developed to address this need. We will explore the fundamental principles that govern the chromatographic separation, from the selection of the stationary phase to the optimization of the mobile phase, ensuring a clear understanding of the "why" behind each step.
Physicochemical Properties and Chromatographic Strategy
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties.
-
Structure: this compound possesses both a non-polar benzene ring with a methylthio group and a polar carboxylic acid group.
-
pKa: The carboxylic acid moiety has a predicted pKa of approximately 3.86. This is a critical parameter for RP-HPLC. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to keep the analyte in a single, non-ionized form. By setting the mobile phase pH at least 1.5 to 2 units below the pKa, we can suppress the ionization of the carboxylic acid, rendering the molecule more non-polar and enhancing its retention on a reversed-phase column.
-
UV Absorbance: The aromatic ring in the molecule provides strong UV absorbance, making UV detection a suitable choice. The molecule exhibits a UV absorbance maximum (λmax) around 254 nm, which offers excellent sensitivity for detection.
Based on these properties, a reversed-phase HPLC method using a C18 stationary phase is the logical choice. The C18 column provides a non-polar environment that will interact with the hydrophobic portions of the molecule. The mobile phase will consist of an organic modifier (acetonitrile) and an acidified aqueous phase to control the ionization state of the analyte.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (ACS reagent grade, ~99%)
-
Methanol (HPLC grade)
-
0.45 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump and DAD/VWD | A reliable system ensures reproducible results. A Diode Array Detector (DAD) is preferred for peak purity analysis. |
| Stationary Phase | C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | The C18 phase provides the necessary hydrophobicity for retaining the analyte. The specified dimensions and particle size offer a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | The aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | The organic modifier. Acetonitrile offers good UV transparency and lower viscosity than methanol. |
| Mobile Phase pH | ~2.7 | Adding 0.1% formic acid lowers the pH to well below the analyte's pKa of ~3.86, ensuring it is in its protonated, more retentive form. |
| Elution Mode | Isocratic | An isocratic elution simplifies the method and is suitable for analyzing a single compound. |
| Composition | 60% Mobile Phase A : 40% Mobile Phase B | This ratio should provide adequate retention and a reasonable run time. It can be adjusted based on the specific system and column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and detector sensitivity. |
| Detector Wavelength | 254 nm | This wavelength is near the absorbance maximum of the analyte, providing high sensitivity. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any early-eluting impurities. |
Preparation of Solutions
Mobile Phase Preparation (1 L of 0.1% Formic Acid in Water/Acetonitrile):
-
Measure 1.0 mL of formic acid.
-
Add it to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water (for Mobile Phase A) or acetonitrile (for Mobile Phase B).
-
Bring the flask to volume with the respective solvent.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).
-
Mix until fully dissolved. This stock solution should be stored at 2-8 °C and protected from light.
Working Standard and Calibration Curve Solutions:
-
Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.
HPLC Analysis Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: HPLC analysis workflow for this compound.
Method Validation and System Suitability
To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to guidelines from the International Council for Harmonisation (ICH) Q2(R1).
System Suitability Testing (SST)
Before running any samples, the performance of the HPLC system must be verified. This is achieved by making five replicate injections of a working standard (e.g., 25 µg/mL).
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. A high tailing factor can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. Higher plate counts indicate sharper peaks. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
| RSD of Retention Time | RSD ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Linearity
The linearity of the method is established by analyzing the calibration standards across the specified range (1-100 µg/mL). The peak area is plotted against the concentration, and a linear regression analysis is performed.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | r² ≥ 0.999 |
Accuracy and Precision
Accuracy is determined by performing a recovery study at three concentration levels (e.g., low, medium, high). Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.
| Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Results and Discussion
A typical chromatogram obtained using this method will show a sharp, well-defined peak for this compound eluting at approximately 4.5 minutes. The isocratic conditions ensure a stable baseline and reproducible retention times.
Troubleshooting:
-
Peak Tailing: If the tailing factor exceeds 2.0, it may indicate that the mobile phase pH is too high, causing partial ionization of the analyte. Ensure the formic acid concentration is correct. Column degradation can also be a cause.
-
Shifting Retention Times: Fluctuations in retention time are often due to an unstable pump, leaks in the system, or changes in mobile phase composition. Ensure the mobile phase is well-mixed and degassed.
-
Poor Sensitivity: If sensitivity is low, ensure the detector wavelength is set correctly to 254 nm. Check the lamp energy and ensure the sample concentration is appropriate.
The following diagram outlines the key quality control checks within the analytical process.
Caption: Quality control checkpoints in the HPLC analysis.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, accurate, and robust solution for the quantitative analysis of this compound. By controlling the mobile phase pH to suppress ionization and using a standard C18 column, excellent chromatographic performance is achieved. The method is suitable for implementation in quality control laboratories and research settings, providing trustworthy data to support drug development and chemical manufacturing processes.
References
- This compound - National Center for Biotechnology Information.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]
Application Note: Quantitative Analysis of 3-(Methylthio)benzoic Acid Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract: This document provides a comprehensive guide to the analysis of 3-(methylthio)benzoic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). It outlines the fundamental principles, a detailed experimental protocol from sample preparation to data acquisition, and insights into mass spectral interpretation. This application note is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a robust and reliable method for the quantification and identification of these compounds.
Introduction and Significance
This compound and its derivatives are a class of organic compounds that feature in various domains of chemical and pharmaceutical research. The presence of a sulfur-containing moiety and a carboxylic acid group imparts unique chemical properties, making them interesting candidates for drug discovery and materials science. Accurate and sensitive quantification is crucial for pharmacokinetic studies, metabolite identification, and quality control of synthesized materials.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive molecular identification.[1] However, the inherent low volatility and high polarity of the carboxylic acid group necessitate a chemical derivatization step to ensure successful elution from the GC column and to produce characteristic mass spectra.[2] This guide details a validated approach using silylation, a common and effective derivatization technique for acidic compounds.[3][4]
Core Principles of the GC-MS Method
The analytical workflow is predicated on a multi-step process designed to ensure accuracy, precision, and reproducibility. The core tenets of this methodology are:
-
Analyte Extraction: The initial step involves isolating the target analytes from the sample matrix. Liquid-liquid extraction (LLE) is a robust method for this purpose, utilizing an organic solvent to partition the acidic compounds from an acidified aqueous phase.[3][5]
-
Derivatization: To overcome the low volatility of the carboxylic acid, a derivatization step is mandatory.[2] This protocol employs silylation, which replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. This transformation increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[2][4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a potent silylating agent for this purpose.
-
Gas Chromatographic Separation: The derivatized sample is injected into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). The separation is based on the differential partitioning of the analytes between the stationary phase and the carrier gas (Helium). A programmed temperature gradient is used to elute the compounds based on their boiling points and chemical structure.
-
Mass Spectrometric Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is typically used to generate charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound that acts as a chemical fingerprint.[6] Quantification is often achieved using Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[5]
Experimental Workflow and Protocols
This section provides a detailed, step-by-step methodology for the analysis of this compound derivatives.
Materials and Reagents
| Reagent/Material | Grade |
| This compound | Analytical Standard |
| Internal Standard (e.g., Benzoic acid-d5) | Analytical Standard |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Derivatization Grade |
| Ethyl Acetate | HPLC Grade |
| Hydrochloric Acid (HCl) | ACS Grade |
| Anhydrous Sodium Sulfate | ACS Grade |
| Pyridine | Anhydrous |
| GC-MS grade Vials and Inserts | Certified Clean |
Visual Overview of the Experimental Workflow
Caption: High-level workflow from sample preparation to GC-MS analysis.
Detailed Protocol: Sample Preparation and Derivatization
-
Sample Collection & Spiking: To 1 mL of the aqueous sample (e.g., plasma, urine, or a calibration standard), add a known amount of internal standard (e.g., Benzoic acid-d5).
-
Acidification: Acidify the sample to a pH of less than 2 by adding 6M HCl.[5] This ensures that the carboxylic acid is in its protonated form, facilitating its extraction into an organic solvent.
-
Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate to the acidified sample. Vortex vigorously for 2 minutes to ensure thorough mixing. Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[3]
-
Isolate and Dry: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[4] Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Final Step: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visual Representation of Derivatization
Caption: Silylation of this compound for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for specific instruments and applications.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injector | Split/Splitless | Splitless mode is recommended for trace analysis to maximize analyte transfer to the column.[7] |
| Injector Temp | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A non-polar column that separates compounds based on boiling point; robust and widely used for general-purpose analysis. |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 10°C/min to 280°C, Hold: 5 min | A standard temperature program that provides good separation for a wide range of derivatized organic acids.[5] |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and robust mass selective detector. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization sources. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full Scan is used for qualitative identification. SIM is used for quantitative analysis for higher sensitivity.[8] |
Data Analysis and Interpretation
Identification
The identity of the derivatized this compound is confirmed by two key parameters:
-
Retention Time (RT): The time at which the compound elutes from the GC column should be consistent with that of an authentic analytical standard analyzed under the same conditions.
-
Mass Spectrum: The acquired mass spectrum should match the spectrum of the standard and/or a reference library (e.g., NIST).
Expected Mass Spectrum and Fragmentation
The TMS derivative of this compound (C₁₁H₁₆O₂SSi) has a molecular weight of 240.4 g/mol . The electron ionization mass spectrum is expected to show several key ions:
-
Molecular Ion (M⁺): A peak at m/z 240 corresponding to the intact ionized molecule.
-
[M-15]⁺: A prominent peak at m/z 225 , resulting from the loss of a methyl group (-CH₃) from the trimethylsilyl group. This is a very common fragmentation for TMS derivatives.[9]
-
[M-47]⁺: A peak at m/z 193 , corresponding to the loss of the methylthio group (-SCH₃).
-
Tropylium-like ion: A peak at m/z 91 could arise from rearrangement and fragmentation of the benzene ring structure.
-
Base Peak: The base peak is likely to be m/z 225 due to the stability of the resulting ion after the loss of a methyl radical.
Quantification
For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area ratio of the target analyte to the internal standard is plotted against the concentration. The concentration of the analyte in unknown samples is then determined by interpolation from this calibration curve.[10] The use of an internal standard is critical to correct for variations in sample preparation and instrument response.[8]
Method Validation and Quality Control
To ensure the reliability of the results, the method should be validated according to established guidelines (e.g., ICH).[11] Key validation parameters include:
-
Specificity: The ability to detect the analyte without interference from the matrix.
-
Linearity: The linear relationship between concentration and instrument response over a defined range. A correlation coefficient (R²) > 0.99 is desirable.[12]
-
Accuracy and Precision: Accuracy is assessed through recovery studies, while precision (repeatability and intermediate precision) is determined by the relative standard deviation (RSD) of multiple measurements.[10][11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Poor Peak Shape | Incomplete derivatization; Active sites in the GC inlet or column; Sample degradation. | Ensure reagents are fresh and anhydrous. Increase derivatization time/temp. Deactivate the GC inlet liner. Use a fresh column. |
| Poor Sensitivity | Sample loss during preparation; Low injection volume; MS source is dirty. | Optimize extraction and evaporation steps. Use splitless injection. Clean the MS ion source according to the manufacturer's instructions. |
| Variable Retention Times | GC oven temperature fluctuations; Carrier gas flow rate instability; Column aging. | Check GC oven performance. Verify carrier gas supply and check for leaks. Condition or replace the GC column. |
| Extraneous Peaks (Contamination) | Contaminated solvents, reagents, or glassware; Carryover from previous injection. | Use high-purity solvents and reagents.[13] Thoroughly clean all glassware. Run solvent blanks between samples to check for carryover. |
References
- MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
- Lee, S. H., et al. (2011). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Clinical Proteomics, 8(1), 1.
- Rashed, M. S., et al. (2005). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology, 301, 191-200.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Poole, C. F. (2003). Acids: Derivatization for GC Analysis.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
- ResearchGate. (n.d.). Diagnostically important ions in the mass spectra of....
- Halahakoon, C., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7291.
- Dadashpour, S., et al. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Pharmaceutical and Biomedical Research, 4(2), 36-44.
- Millan, M., et al. (2021). Organic molecules revealed in Mars's Bagnold Dunes by Curiosity's derivatization experiment. Nature Astronomy, 5, 836-844.
- Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
- Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227.
- Kumar, P. (2017). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 8(4), 125-131.
- International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- NIST. (n.d.). Benzoic acid, 3-(methylthio)-. NIST Chemistry WebBook.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.
- University of Wisconsin-La Crosse. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- ResearchGate. (2021). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- precisionFDA. (n.d.). This compound.
- Odor, A., & Kemeny, S. (2001). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Journal of High Resolution Chromatography, 24(5), 376-382.
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. uoguelph.ca [uoguelph.ca]
- 8. metbio.net [metbio.net]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. researchtrendsjournal.com [researchtrendsjournal.com]
- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample preparation GC-MS [scioninstruments.com]
Application of 3-(Methylthio)benzoic Acid in the Synthesis of Benzoxazole Derivatives: A Technical Guide for Researchers
Introduction: The Significance of the Benzoxazole Scaffold and the Role of 3-(Methylthio)benzoic Acid
Benzoxazoles are a vital class of heterocyclic compounds, characterized by a benzene ring fused to an oxazole ring.[1] This structural motif is a cornerstone in medicinal chemistry and drug development, featuring in a multitude of pharmacologically active molecules.[1] Benzoxazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] Their versatile nature has cemented their status as a privileged scaffold in the pursuit of novel therapeutics.[2]
This compound is a valuable aromatic carboxylic acid that serves as a key building block in organic synthesis.[4] The presence of both a carboxylic acid and a methylthio group allows for diverse chemical modifications, making it an attractive starting material for constructing complex molecular architectures, particularly for creating libraries of compounds for drug discovery. This guide provides a detailed exploration of the application of this compound in the synthesis of novel benzoxazole derivatives, focusing on the underlying chemical principles and offering a robust experimental protocol.
Synthetic Strategy: Direct Condensation via Phosphorous-Based Reagents
The most direct and efficient route for synthesizing 2-substituted benzoxazoles involves the condensation and subsequent cyclodehydration of a carboxylic acid with a 2-aminophenol.[1] This transformation requires a condensing agent to facilitate the removal of water and drive the reaction towards the formation of the stable benzoxazole ring. Polyphosphoric acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are highly effective reagents for this purpose, acting as both catalyst and solvent.[1][5][6]
Reaction Mechanism: A Stepwise Perspective
The synthesis of a 2-(3-(methylthio)phenyl)benzoxazole from this compound and 2-aminophenol using a reagent like Polyphosphoric Acid (PPA) proceeds through a well-established mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.
-
Activation of the Carboxylic Acid: Polyphosphoric acid reacts with this compound to form a mixed phosphoric-carboxylic anhydride. This in-situ activation converts the relatively unreactive carboxylic acid into a potent acylating agent.[7][8]
-
N-Acylation: The activated benzoic acid derivative is then attacked by the nucleophilic amino group of 2-aminophenol, forming a 2-hydroxy-N-(3-(methylthio)benzoyl)aniline intermediate.[1]
-
Intramolecular Cyclization and Dehydration: Under the acidic and high-temperature conditions provided by PPA, the hydroxyl group of the aniline intermediate attacks the amide carbonyl carbon. This is followed by the elimination of water (dehydration) to form the thermodynamically stable aromatic benzoxazole ring system.[1][7]
The following diagram illustrates this synthetic workflow:
Caption: Synthetic workflow for 2-(3-(methylthio)phenyl)benzoxazole.
Experimental Protocol: Synthesis of 2-(3-(methylthio)phenyl)benzoxazole
This protocol details the synthesis of 2-(3-(methylthio)phenyl)benzoxazole via the condensation of this compound and 2-aminophenol using polyphosphoric acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| 2-Aminophenol | ≥98% | Alfa Aesar |
| Polyphosphoric acid (PPA) | 85% P₂O₅ assay | Acros Organics |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR Chemicals |
| Brine (Saturated NaCl solution) | ACS Grade | LabChem |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.68 g, 10 mmol) and 2-aminophenol (1.09 g, 10 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (approximately 40 g) to the flask. Causality Note: PPA is viscous; gentle heating may be required for transfer. It serves as both the solvent and the cyclodehydrating agent, necessitating its use in large excess.[9]
-
Heating and Reaction Monitoring: Heat the reaction mixture to 120-140°C in a preheated oil bath. Stir the viscous solution vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to approximately 60-70°C.
-
CRITICAL STEP: Carefully and slowly pour the viscous reaction mixture onto a beaker containing crushed ice (approx. 200 g) with constant stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous solution by the slow and portion-wise addition of saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
-
Workup - Washing and Drying:
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(3-(methylthio)phenyl)benzoxazole.
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Expert Insights and Troubleshooting
-
Viscosity of PPA: The high viscosity of PPA can be a challenge. Ensuring efficient stirring is critical for good heat transfer and mixing of reactants. If stirring is inadequate, localized overheating can lead to charring and reduced yields.
-
Moisture Sensitivity: PPA is hygroscopic. Ensure all glassware is thoroughly dried before use to maintain the dehydrating efficacy of the reagent.
-
Alternative Reagent - Eaton's Reagent: Eaton's reagent (7-10 wt% P₂O₅ in methanesulfonic acid) can be a less viscous and often more reactive alternative to PPA, potentially allowing for lower reaction temperatures and shorter reaction times.[5][6] The workup procedure is similar.
-
Side Reactions: At excessively high temperatures or with prolonged reaction times, potential oxidation of the methylthio group to a sulfoxide or sulfone can occur, although this is less common under these specific conditions. If suspected, this can be identified by mass spectrometry and NMR.
Conclusion
The synthesis of benzoxazole derivatives through the condensation of this compound with 2-aminophenol is a robust and reliable method for accessing molecules of significant pharmacological interest. The use of phosphorous-based condensing agents like polyphosphoric acid provides a direct and efficient pathway to these valuable scaffolds. By understanding the underlying reaction mechanism and adhering to a carefully controlled protocol, researchers can successfully synthesize these compounds and explore their potential in drug discovery and materials science. This guide provides the foundational knowledge and practical steps necessary to incorporate this synthetic strategy into research and development workflows.
References
- Vertex AI Search. (2024). Review on benzoxazole chemistry and pharmacological potential.
- Vertex AI Search. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- Vertex AI Search. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review - International Journal of Research in Engineering, Science and Management - IJRESM.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
- Semantic Scholar. (1997).
- Sungkyunkwan University. (n.d.). Synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid and investigation of their hydrolytic stability under acidic conditions. [Link]
- ResearchGate. (2015).
- MDPI. (n.d.).
- Vertex AI Search. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Various pathways for the synthesis of benzoxazole using 2-aminophenol....
- AWS. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
- ResearchGate. (2025). Synthesis of Poly(benzothiazole) by Direct Polycondensation of Dicarboxylic Acids with 2,5-Diamino-1,4-benzenedithiol Dihydrochloride Using Phosphorus Pentoxide/Methanesulfonic Acid as Condensing Agent and Solvent. [Link]
- JOCPR. (n.d.).
- European Journal of Chemistry. (n.d.). Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. [Link]
- CoLab. (n.d.).
- (n.d.).
- Organic Chemistry Portal. (2017). Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 6. 伊顿试剂 | Sigma-Aldrich [sigmaaldrich.com]
- 7. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | Semantic Scholar [semanticscholar.org]
- 8. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3-(Methylthio)benzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
3-(Methylthio)benzoic acid (3-MTBA) is a substituted aromatic carboxylic acid that serves as a pivotal building block in modern medicinal chemistry.[1] Its unique trifunctional scaffold—comprising an activatable carboxylic acid, a metabolically relevant methylthio group, and an aromatic ring amenable to further substitution—positions it as a versatile starting material for the synthesis of diverse compound libraries aimed at drug discovery. This guide provides an in-depth exploration of 3-MTBA's applications, focusing on robust protocols for its use in amide bond formation, a cornerstone reaction in pharmaceutical development. We further explore advanced transformations, such as the oxidation of the thioether moiety, to access a wider range of chemical space. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate this valuable intermediate into their synthetic programs.
Introduction: The Strategic Value of this compound
This compound, also known as 3-(methylsulfanyl)benzoic acid, is a white to off-white crystalline solid with the molecular formula C₈H₈O₂S and a molecular weight of 168.21 g/mol .[2][3][4] While seemingly a simple molecule, its structure is of significant interest in pharmaceutical design for several key reasons:
-
Carboxylic Acid Handle: The carboxyl group is a primary functional group for synthetic elaboration. It can be readily converted into amides, esters, and other functional groups, making it an ideal anchor point for introducing diversity into a molecular scaffold.[5]
-
Modulation of Physicochemical Properties: The methylthio (-SCH₃) group is a lipophilic moiety that can enhance a compound's ability to cross cellular membranes. Unlike more common alkyl groups, the sulfur atom can also engage in specific, non-covalent interactions with biological targets and is susceptible to metabolic oxidation, which can be strategically employed to design prodrugs or alter a compound's pharmacokinetic profile.[6]
-
Synthetic Accessibility: Modern synthetic routes have made 3-MTBA and its isomers readily available. Patented methods, such as the reaction of chlorobenzonitrile with sodium methylmercaptide followed by hydrolysis, provide a scalable and efficient pathway for its production, ensuring a reliable supply for research and development.[7][8]
These attributes make 3-MTBA a valuable starting point for generating novel chemical entities (NCEs) for screening against a wide array of biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 825-99-0 | [9] |
| Molecular Formula | C₈H₈O₂S | [2][3] |
| Molecular Weight | 168.21 g/mol | [2][3] |
| Appearance | White to almost white powder/crystal | [4] |
| Purity | Typically >98.0% (by GC) | [4] |
| InChIKey | PZGADOOBMVLBJE-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CSc1cccc(c1)C(=O)O | [2] |
Core Application: Amide Library Synthesis via Peptide Coupling
The most direct and powerful application of 3-MTBA in early-stage drug discovery is its use as a scaffold for creating libraries of benzamide derivatives. The amide bond is one of the most common linkages in approved drugs due to its high metabolic stability and ability to act as a hydrogen bond donor and acceptor. The general workflow involves activating the carboxylic acid of 3-MTBA and reacting it with a diverse panel of primary or secondary amines to generate a library of candidate molecules.
Mechanistic Rationale and Reagent Selection
The conversion of a carboxylic acid to an amide requires an activating agent, often called a coupling reagent, to transform the hydroxyl of the carboxyl group into a better leaving group.
-
Expertise-Driven Choice of Coupling Reagent: While many coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice for library synthesis. It operates under mild conditions, is highly efficient, exhibits fast reaction kinetics, and minimizes side reactions. Its mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.
-
Role of a Non-Nucleophilic Base: A tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine) , is essential. Its purpose is to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, allowing the reaction to proceed efficiently without consuming the primary/secondary amine nucleophile.
-
Solvent Considerations: Anhydrous, polar aprotic solvents like DMF (N,N-Dimethylformamide) are ideal as they effectively dissolve the starting materials and reagents without participating in the reaction.
Caption: General reaction scheme for amide synthesis.
Detailed Protocol: Synthesis of N-benzyl-3-(methylthio)benzamide
This protocol provides a representative example for the synthesis of a single amide derivative. It is designed to be robust and can be adapted for parallel synthesis to generate a larger library.
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc), 1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
TLC plates (silica), appropriate eluent (e.g., 30% EtOAc in hexanes)
-
Separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: To the stirred solution, add benzylamine (1.1 eq) followed by DIPEA (2.5 eq). Stir for 5 minutes at room temperature.
-
Activation & Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) every 30-60 minutes.
-
Causality: TLC allows for visual confirmation that the starting carboxylic acid (which typically has a lower Rf) is being consumed and a new, less polar product spot is forming. The reaction is complete when the starting acid spot is no longer visible.
-
-
Workup - Quenching: Once the reaction is complete (typically 2-4 hours), pour the mixture into a separatory funnel containing water or 1 M HCl.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Causality: The organic product is soluble in ethyl acetate, while the water-soluble byproducts (salts, excess reagents) remain in the aqueous phase.
-
-
Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl (removes residual DIPEA and amine), saturated NaHCO₃ solution (removes residual unreacted carboxylic acid), and finally with brine (removes residual water).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Self-Validation): Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-(methylthio)benzamide.
-
Characterization: Confirm the structure and purity of the final product using LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.
Hypothetical Library Synthesis Data
The true power of this protocol lies in its application to library synthesis. By varying the amine coupling partner, a diverse set of analogues can be rapidly produced.
| Amine Partner (R-NH₂) | Product Name | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) | Purity (HPLC, %) |
| Benzylamine | N-benzyl-3-(methylthio)benzamide | 257.4 | 231.6 | 90 | >98 |
| Aniline | N-phenyl-3-(methylthio)benzamide | 243.3 | 211.7 | 87 | >99 |
| Cyclohexylamine | N-cyclohexyl-3-(methylthio)benzamide | 249.4 | 229.4 | 92 | >98 |
| Morpholine | (3-(Methylthio)phenyl)(morpholino)methanone | 237.3 | 215.9 | 91 | >97 |
Advanced Applications: Oxidation of the Thioether Moiety
Beyond amide coupling, the methylthio group itself serves as a handle for further synthetic manipulation. It can be selectively oxidized to the corresponding sulfoxide or sulfone. This transformation is highly valuable in medicinal chemistry as it dramatically increases the polarity and hydrogen-bonding capacity of the molecule, which can lead to improved solubility and new interactions with a biological target.
-
Sulfoxide (-SOCH₃): A chiral, polar, hydrogen bond acceptor.
-
Sulfone (-SO₂CH₃): A highly polar, achiral, strong hydrogen bond acceptor.
Caption: Oxidation pathway of the methylthio group.
Protocol: Synthesis of 3-(Methylsulfinyl)benzoic Acid
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃, Saturated Na₂S₂O₃
Procedure:
-
Setup: Dissolve this compound in DCM and cool the solution to 0 °C in an ice bath.
-
Oxidation: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled solution.
-
Causality: Using a slight excess of m-CPBA ensures full conversion to the sulfoxide. Performing the reaction at 0 °C helps control the exotherm and prevents over-oxidation to the sulfone.
-
-
Monitoring: Stir at 0 °C and monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated sodium thiosulfate (Na₂S₂O₃) solution to destroy excess peroxide. Wash the organic layer with saturated NaHCO₃ solution to remove m-chlorobenzoic acid byproduct, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by recrystallization or column chromatography to yield 3-(methylsulfinyl)benzoic acid.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[9][10]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
In case of Exposure:
References
- Title: Starting materials for synthesis using 3-(Methylthio)
- Title: this compound - precisionFDA Source: precisionFDA URL:[Link]
- Title: 3-(METHYLTHIO)
- Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer Source: Preprints.org URL:[Link]
- Title: Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design Source: ResearchG
- Title: CN101817770B - Method for preparing methylthio-benzoic acid Source: Google Patents URL
- Title: Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative Source: International Journal of Advanced Research in Science, Communic
- Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review Source: Preprints.org URL:[Link]
- Title: CN101712641A - Method for preparing methylthio benzoic acid Source: Google Patents URL
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. GSRS [precision.fda.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 8. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols: Strategic Functionalization of the Methylthio Group in 3-(Methylthio)benzoic Acid
Abstract: The 3-(methylthio)benzoic acid scaffold is a valuable building block in medicinal chemistry and materials science. The methylthio group, a seemingly simple substituent, offers a rich platform for diverse chemical transformations, enabling the synthesis of a wide array of derivatives with tailored electronic and steric properties. This guide provides an in-depth exploration of key functionalization strategies for the methylthio moiety, presenting not only detailed, validated protocols but also the underlying mechanistic principles that govern these transformations. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing experimental robustness, safety, and scientific integrity.
Introduction: The Strategic Importance of the Methylthio Handle
The methylthio (-SMe) group is more than a simple substituent; it is a versatile functional handle that can be strategically manipulated to modulate the physicochemical and pharmacological properties of a parent molecule. In the context of this compound, the sulfur atom exists in its lowest oxidation state, providing a nucleophilic center that is amenable to a variety of transformations. Its strategic position on the benzene ring, meta to the carboxylic acid, allows for the introduction of diverse functionalities that can profoundly influence molecular conformation, receptor binding, and metabolic stability. This guide will focus on four primary classes of transformations: oxidation, S-dealkylation, conversion to sulfoximines, and metal-catalyzed cross-coupling.
Oxidation: Tuning Electronic Properties via Sulfoxide and Sulfone Formation
Oxidation of the methylthio group to the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) is a fundamental transformation that dramatically alters the electronic and steric profile of the molecule. The introduction of oxygen atoms to the sulfur center withdraws electron density from the aromatic ring and increases the polarity and hydrogen bonding capacity of the substituent. 3-(Methylsulfonyl)benzoic acid, for instance, is a key intermediate in the synthesis of various biologically active compounds.[1]
Causality in Oxidant Selection:
The choice of oxidant and reaction conditions is critical for selectively targeting either the sulfoxide or the sulfone.
-
To favor the sulfoxide: Milder oxidizing agents or a stoichiometric amount of a stronger oxidant at low temperatures are typically employed. Over-oxidation is a common side reaction, hence careful monitoring is essential.
-
To favor the sulfone: Harsher conditions, such as an excess of a strong oxidizing agent and elevated temperatures, are used to ensure complete oxidation of both the starting thioether and the intermediate sulfoxide.
The oxidation of thioethers by hydrogen peroxide is believed to proceed via a bimolecular nucleophilic substitution-like mechanism where the sulfur atom attacks one of the oxygen atoms of H₂O₂.[2]
Protocol 2.1: Selective Oxidation to 3-(Methylsulfinyl)benzoic Acid (Sulfoxide)
Principle: This protocol utilizes a controlled amount of hydrogen peroxide in acetic acid to favor the formation of the sulfoxide while minimizing over-oxidation to the sulfone. Acetic acid acts as a solvent and catalyst.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% w/w solution)
-
Sodium bisulfite solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding a saturated solution of sodium bisulfite until a negative peroxide test is obtained (using peroxide test strips).
-
Dilute the mixture with deionized water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Expected Outcome: A white to off-white solid. Yields are typically in the range of 80-90%.
Protocol 2.2: Complete Oxidation to 3-(Methylsulfonyl)benzoic Acid (Sulfone)
Principle: This protocol employs an excess of hydrogen peroxide and a longer reaction time to ensure the complete oxidation of the thioether to the sulfone.[1]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% w/w solution)
-
Sodium bisulfite solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Heat the solution to 60-70 °C.
-
Carefully add hydrogen peroxide (3.0 eq) dropwise. An exotherm may be observed.
-
Maintain the reaction at 70-80 °C for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material and the sulfoxide intermediate.
-
Cool the reaction to room temperature and quench with a saturated sodium bisulfite solution.
-
Dilute with deionized water, which should precipitate the product.
-
Filter the solid, wash with cold deionized water, and dry under vacuum.
-
If necessary, recrystallize from a suitable solvent like ethanol/water.
Expected Outcome: A white crystalline solid.[1] Yields are generally high, often exceeding 90%.
| Product | Oxidizing System | Temperature | Typical Yield | Reference |
| 3-(Methylsulfinyl)benzoic acid | 1.1 eq. H₂O₂ in Acetic Acid | 0 °C to RT | 80-90% | General Protocol |
| 3-(Methylsulfonyl)benzoic acid | 3.0 eq. H₂O₂ in Acetic Acid | 70-80 °C | >90% | [1] |
S-Dealkylation: Unmasking the Thiol Functionality
The cleavage of the S-methyl bond to reveal the corresponding thiol (3-mercaptobenzoic acid) is a valuable transformation. Thiols are versatile intermediates that can undergo a host of reactions, including disulfide formation, alkylation, and transition metal-catalyzed cross-coupling.
Principle: S-demethylation can be achieved using strong nucleophiles that attack the methyl group in an Sₙ2 fashion. Thiolate-mediated demethylation is a common strategy.
Protocol 3.1: S-Demethylation to 3-Mercaptobenzoic Acid
Materials:
-
This compound
-
Sodium thiomethoxide (or generate in situ from thiomethanol and a strong base)
-
Anhydrous, polar aprotic solvent (e.g., DMF, NMP)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add sodium thiomethoxide (2.0-3.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with deionized water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Outcome: A solid product.
Conversion to Sulfoximines: Accessing 3D-Pharmacophores
Sulfoximines are an emerging class of functional groups in drug discovery, valued for their unique stereochemical and electronic properties. They are aza-analogues of sulfones and can act as chiral building blocks. The conversion of the methylthio group to a sulfoximine proceeds via the sulfoxide intermediate.
Principle: The most contemporary and efficient method for the synthesis of NH-sulfoximines from sulfoxides involves the use of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene, and a source of ammonia, like ammonium carbamate. The reaction is proposed to proceed through a highly reactive iodonitrene intermediate.[3][4]
Figure 2: Workflow for the synthesis of a sulfoximine from a sulfoxide.
Protocol 4.1: Synthesis of S-(3-Carboxyphenyl)-S-methylsulfoximine
Materials:
-
3-(Methylsulfinyl)benzoic acid (prepared as in Protocol 2.1)
-
(Diacetoxyiodo)benzene (PIDA)
-
Ammonium carbamate
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a well-ventilated fume hood, add 3-(methylsulfinyl)benzoic acid (1.0 eq) to a round-bottom flask containing anhydrous methanol.
-
To this solution, add (diacetoxyiodo)benzene (3.0 eq).
-
Slowly add ammonium carbamate (4.0 eq) in portions to control the effervescence (decarboxylation).
-
Stir the resulting suspension at room temperature for 1-2 hours.[5]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to afford the crude sulfoximine.
-
Purify by column chromatography on silica gel.
Expected Outcome: A white solid. Yields for this transformation on various aryl sulfoxides are generally good to excellent.[5]
Metal-Catalyzed Cross-Coupling: Forging New C-C Bonds
The methylthio group can be leveraged as a leaving group in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds via C-S bond cleavage. Nickel-catalyzed Kumada coupling is a powerful method for this transformation.[6]
Principle: A low-valent nickel catalyst, often generated in situ, undergoes oxidative addition into the C(aryl)-S bond of the thioether. Subsequent transmetalation with a Grignard reagent and reductive elimination forges the new C-C bond and regenerates the active nickel catalyst.
Figure 3: Catalytic cycle for the Ni-catalyzed Kumada coupling of an aryl thioether.
Protocol 5.1: Nickel-Catalyzed Cross-Coupling with a Grignard Reagent
Materials:
-
This compound (or its corresponding ester for better solubility and to avoid acid-base reactions with the Grignard reagent)
-
Grignard reagent (e.g., Phenylmagnesium bromide, Alkylmagnesium bromide)
-
Nickel(II) chloride (NiCl₂)
-
A suitable phosphine or N-heterocyclic carbene (NHC) ligand (e.g., triphenylphosphine, IPr)
-
Anhydrous THF or other ethereal solvent
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Important: This reaction must be conducted under strictly anhydrous and inert conditions (nitrogen or argon atmosphere). All glassware should be flame-dried.
-
In a Schlenk flask, combine NiCl₂ (5-10 mol%) and the ligand (10-20 mol%) in anhydrous THF.
-
Add the ester of this compound (1.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the Grignard reagent (1.5-2.0 eq) via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
If the ester was used, it can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Expected Outcome: The corresponding 3-substituted benzoic acid derivative.
Conclusion
The methylthio group of this compound is a highly versatile functional handle that provides access to a diverse range of derivatives. Through controlled oxidation, S-dealkylation, sulfoximination, and metal-catalyzed cross-coupling, researchers can strategically modify this scaffold to fine-tune its properties for applications in drug discovery and materials science. The protocols outlined in this guide are designed to be robust and reproducible, and the mechanistic insights provided should aid in troubleshooting and further methods development.
References
- Ferrer-Sueta, G., Manta, B., Botti, H., Radi, R. (2010). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. Archives of Biochemistry and Biophysics, 504(1), 125-134.
- Bull, J. A., Luisi, R., et al. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides.
- Reboul, V., Luisi, R., Bull, J. A., et al. (2017). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Letters, 19(15), 4070-4073.
- Organic Syntheses Procedure. Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses, 96, 186-202.
- Briggs, E. L., et al. (2016). A new system for NH transfer is developed for the preparation of sulfoximines... Angewandte Chemie, 128(38), 11817-11821.
- Briggs, E. L., Tota, A., et al. (2023). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses, 100, 48-60.
- Bull, J. A., & Luisi, R. (2016). A new system for NH transfer is developed for the preparation of sulfoximines...
- Li, J. H., et al. (2014). Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage.
- Yorimitsu, H., & Osuka, A. (2015). Nickel-NHC-Catalyzed Cross-Coupling of 2-Methylsulfanylbenzofurans with Alkyl Grignard Reagents. Synlett, 26(03), 327-330.
- Daugulis, O., et al. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 133(33), 13164-13167.
- Jarvo, E. R., et al. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules, 26(19), 5947.
- Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305-309.
- Bull, J. A., Luisi, R., et al. (2017). Mechanistic investigation of the NH-sulfoximination of sulfide. Evidence for λ(6)-sulfanenitrile intermediates. Organic & Biomolecular Chemistry, 15(46), 9847-9854.
- Yorimitsu, H., & Osuka, A. (2014). Nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides via C–S bond activation. Organic Chemistry Frontiers, 1(6), 641-644.
- Li, J. H., et al. (2014). Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Scale-Up Synthesis of 3-(Methylthio)benzoic Acid for Industrial Applications: An Application Note and Protocol
This comprehensive guide provides a detailed protocol and in-depth analysis for the industrial-scale synthesis of 3-(Methylthio)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into process optimization, safety, and quality control.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 825-99-0) is an aromatic carboxylic acid characterized by a methylthio group at the meta-position.[1] Its unique trifunctional nature—a carboxylic acid for amide or ester formation, an aromatic ring for electrophilic or nucleophilic substitution, and a methylthio group amenable to oxidation—renders it a versatile building block in organic synthesis.[1][2] In the pharmaceutical sector, it serves as a crucial precursor for the synthesis of complex heterocyclic scaffolds. For instance, it is a key starting material for benzoxazole derivatives investigated for the treatment of neglected tropical diseases like visceral leishmaniasis.[3] Given its role in the production of high-value active pharmaceutical ingredients (APIs), the development of a robust, scalable, and economically viable synthetic process is of paramount importance.
This application note details a scalable synthesis route from 3-chlorobenzonitrile, focusing on the causality behind experimental choices, process safety, and analytical controls to ensure the final product meets the stringent purity requirements of the pharmaceutical industry.
Synthetic Strategy: A Robust Pathway for Industrial Production
The selected synthetic route, adapted from patented industrial processes, involves a two-step, one-pot reaction sequence commencing with the nucleophilic aromatic substitution (SNAr) of 3-chlorobenzonitrile with sodium methyl mercaptide, followed by the in-situ hydrolysis of the resulting nitrile to the desired carboxylic acid.[4][5] This pathway is advantageous for large-scale production due to the availability of starting materials, mild reaction conditions, and high prospective yields.
Reaction Scheme:
Figure 1: Overall reaction scheme for the synthesis of this compound.
Mechanistic Insight: The Role of Phase-Transfer Catalysis
The initial SNAr reaction is facilitated by a phase-transfer catalyst (PTC). In this biphasic system (aqueous sodium methyl mercaptide and an organic solvent containing 3-chlorobenzonitrile), the PTC, typically a quaternary ammonium or phosphonium salt, plays a crucial role. The catalyst transports the methyl mercaptide anion from the aqueous phase to the organic phase, where it can react with the 3-chlorobenzonitrile. This circumvents the inherent immiscibility of the reactants, significantly accelerating the reaction rate under mild conditions. The use of a PTC is a cornerstone of green chemistry in industrial processes, as it often allows for the use of water as a solvent and reduces the need for harsh reaction conditions.
Industrial Scale-Up: Detailed Protocol and Operational Parameters
This protocol is designed for a multi-kilogram scale synthesis in a controlled manufacturing environment.
Equipment and Materials
| Equipment | Specification | Materials | Grade |
| Glass-lined Reactor (100 L) | Jacketed for heating/cooling, with overhead stirrer, reflux condenser, and addition funnel | 3-Chlorobenzonitrile | ≥99% |
| Scrubber | To neutralize evolved ammonia during hydrolysis | Sodium Methyl Mercaptide (20% aq. solution) | Technical |
| Filter-Dryer | For product isolation and drying | Toluene | Technical |
| Vacuum Distillation Unit | For purification | Sodium Hydroxide | Reagent |
| Hydrochloric Acid (37%) | Reagent | ||
| Quaternary Ammonium Salt (e.g., Aliquat 336) | PTC Grade | ||
| Ethanol | 95% | ||
| Deionized Water |
Process Workflow Diagram
Figure 2: Step-by-step workflow for the industrial synthesis of this compound.
Detailed Synthesis Protocol
-
Reaction Setup: Charge the 100 L glass-lined reactor with toluene (40 L), 3-chlorobenzonitrile (13.7 kg, 100 mol), and the phase transfer catalyst (e.g., Aliquat 336, 0.5 kg). Begin agitation.
-
Nucleophilic Aromatic Substitution: Heat the mixture to 70°C. Slowly add a 20% aqueous solution of sodium methyl mercaptide (38.5 kg, 110 mol) over 3 hours, maintaining the temperature between 70-80°C. After the addition is complete, continue to stir the reaction mixture at 80°C for an additional 3 hours.
-
Causality: The slow addition of sodium methyl mercaptide is crucial to control the exotherm of the reaction and prevent side reactions. The phase transfer catalyst is essential to facilitate the reaction between the two immiscible phases.
-
-
In-situ Hydrolysis: After confirming the completion of the first step via in-line monitoring, add solid sodium hydroxide (8.0 kg, 200 mol) to the reactor.
-
Reaction Progression and Monitoring: Gradually heat the reaction mixture to 110°C. Ammonia gas will evolve during the hydrolysis; ensure it is directed to a scrubber containing dilute acid. Maintain the reaction at 110°C for approximately 7 hours, or until the disappearance of the nitrile intermediate is confirmed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and add 50 L of water. Stir for 30 minutes, then stop the agitation and allow the layers to separate.
-
Extraction: Separate the lower aqueous layer and transfer it to a separate vessel. The organic (toluene) layer can be processed for solvent recovery.
-
Precipitation: Cool the aqueous layer to 10-15°C and slowly add concentrated hydrochloric acid (approx. 18 L) with vigorous stirring to adjust the pH to 2-3. A thick white precipitate of crude this compound will form.
-
Filtration: Filter the crude product using a filter-dryer and wash the filter cake with cold deionized water (2 x 10 L) to remove inorganic salts.
Purification Strategies for Pharmaceutical-Grade Product
The purity of the final product is critical for its use in pharmaceutical applications. Two primary methods for purification are viable at an industrial scale: vacuum distillation and recrystallization.
Method 1: Vacuum Distillation
As described in the patent literature, the crude product can be purified by vacuum distillation.[4] This method is effective for removing non-volatile impurities.
| Parameter | Value |
| Boiling Point | 293-298°C (at atmospheric pressure) |
| Vacuum | 10-20 mmHg |
| Collection Temperature | ~180-190°C |
Method 2: Recrystallization
Recrystallization is often a more cost-effective and environmentally friendly purification method for solid compounds at an industrial scale. The choice of solvent is critical. This compound is soluble in many organic solvents but has limited solubility in water.[1] An ethanol-water mixed solvent system is a practical choice for industrial applications.
Recrystallization Protocol:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot 95% ethanol.
-
Decolorization: If colored impurities are present, treat the hot solution with activated carbon and perform a hot filtration.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a cold ethanol-water mixture, and dry under vacuum at 60-70°C.
Quality Control and Analytical Methods
Stringent quality control is essential to ensure the final product meets the required specifications for use in API synthesis.
| Analytical Test | Method | Specification |
| Identification | ¹H NMR, ¹³C NMR, FTIR | Conforms to reference spectra |
| Purity | HPLC (UV detection at 254 nm) | ≥99.5% |
| Melting Point | Capillary Method | 125-129°C |
| Residual Solvents | Headspace GC | Toluene: ≤890 ppm, Ethanol: ≤5000 ppm |
| Loss on Drying | Gravimetric | ≤0.5% |
Safety and Handling
This compound is classified as an irritant.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area or a fume hood.[6][7] Emergency eyewash and safety shower stations should be readily accessible. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This application note provides a comprehensive and scalable protocol for the industrial synthesis of high-purity this compound. By understanding the underlying reaction mechanisms and implementing robust process controls and purification strategies, manufacturers can produce this key pharmaceutical intermediate efficiently and safely, meeting the stringent quality demands of the drug development industry.
References
- ResearchGate. Starting materials for synthesis using this compound. [Link]
- University of Rochester, Department of Chemistry.
- MDPI. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. [Link]
- ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
- Cheméo. Chemical Properties of Benzoic acid, 3-(methylthio)- (CAS 825-99-0). [Link]
- Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.
- Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid.
- Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]
- ResearchGate. Solubility comparison in toluene. [Link]
- ResearchGate. Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. [Link]
- Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid.
Sources
- 1. CAS 825-99-0: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 6. 3-(Methylthio)benzoic acetic anhydride - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-(Methylthio)benzoic Acid
Welcome to the technical support guide for the purification of crude 3-(Methylthio)benzoic acid (CAS 825-99-0). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity this compound for their synthetic and developmental workflows. As an intermediate in the synthesis of pharmaceuticals and other fine chemicals, its purity is paramount.[1][2] This guide provides in-depth, field-tested solutions to common purification problems, structured in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before starting your purification protocol.
Q1: What are the fundamental physical properties of this compound I should be aware of?
A1: Understanding the physical properties is the first step in designing a robust purification strategy. This compound is typically a white to off-white crystalline solid.[1][3][4] Its carboxylic acid functional group makes it acidic, while the methylthio group and benzene ring lend significant organic character. This duality governs its solubility. It is sparingly soluble in water but shows good solubility in many organic solvents like methanol and others.[3][5]
Data Summary: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 825-99-0 | [1][3][4][5][6] |
| Molecular Formula | C₈H₈O₂S | [1][4][6] |
| Molecular Weight | 168.21 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [1][3][4] |
| Melting Point | 126-130 °C | [3][7] |
| Solubility | Sparingly soluble in water; Soluble in methanol | [1][3][5] |
Q2: What are the most common impurities found in crude this compound?
A2: Impurities typically originate from the synthetic route used. Common syntheses may start from materials like 3-chlorobenzonitrile or 3-mercaptobenzoic acid.[8][9] Therefore, potential impurities could include:
-
Unreacted Starting Materials: e.g., 3-mercaptobenzoic acid.
-
Reagents: e.g., Methylating agents or their byproducts.
-
Side-Reaction Products: Oxidation of the methylthio group to sulfoxide or sulfone, or incomplete hydrolysis of a nitrile precursor.
-
Tars and Non-polar Byproducts: Often formed during aromatic substitution reactions.[10]
Q3: Which purification technique should I choose?
A3: The optimal technique depends on the nature and quantity of the impurities.
-
Acid-Base Extraction: This is the most powerful method for removing neutral or basic impurities. Because this compound is an acid, it can be converted to its water-soluble carboxylate salt with a base (like NaHCO₃ or NaOH), washed with an organic solvent to remove impurities, and then re-precipitated by adding acid (like HCl).[11][12][13]
-
Recrystallization: Excellent for removing small amounts of impurities that have different solubility profiles from the desired product. The key is finding a solvent that dissolves the product well when hot but poorly when cold.[14]
-
Column Chromatography: Best for separating compounds with similar polarities that are difficult to remove by other means. It is highly effective but can be less scalable than recrystallization.[15][16]
-
Distillation: While mentioned for some benzoic acids, the high boiling point of this compound (~355 °C) makes this less practical for standard laboratory purification, though it is used industrially.[6][8]
Q4: How can I effectively assess the purity of my final product?
A4: A combination of methods provides the most reliable assessment:
-
Melting Point Analysis: A pure compound exhibits a sharp melting point range (typically < 2 °C). Impurities will depress and broaden this range.[15]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the number of components in your sample. A pure sample should ideally show a single spot.[15][17]
-
High-Performance Liquid Chromatography (HPLC): A quantitative technique to determine purity and identify impurities by comparing retention times to a known standard.[15][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities if their signals are distinct from the product's signals.[15]
Section 2: Troubleshooting and Optimization Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of forming crystals. | 1. The melting point of the compound (126-130 °C) is lower than the boiling point of the solvent being used. 2. The solution is cooling too rapidly. 3. The solution is supersaturated with impurities. | 1. Choose a lower-boiling point solvent or use a solvent pair. For this compound, solvent systems like ethanol/water or hexane/ethyl acetate could be effective. 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[15] 3. Add slightly more hot solvent to ensure the solution is not overly concentrated. |
| Very low or no crystal formation upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and then allow it to cool again. 2. If crystals still don't form, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. 3. Add a seed crystal of pure this compound.[15] 4. If the issue persists, the solvent is unsuitable. A new solvent or solvent system must be identified. |
| Low recovery of purified product. | 1. Too much solvent was used during dissolution. 2. Premature crystallization occurred during a hot filtration step. 3. The product has significant solubility in the cold solvent. 4. Crystals were lost during transfer or washing. | 1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[14] 2. Ensure the filtration funnel and receiving flask are pre-heated to prevent the product from crashing out on the filter paper.[19] 3. Cool the solution thoroughly in an ice bath for at least 20-30 minutes before filtering. 4. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still colored or appears impure. | 1. Colored impurities are co-crystallizing with the product. 2. Insoluble impurities were not removed before cooling. | 1. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[14] 2. If there are visible insoluble solids in the hot solution, you must perform a hot gravity filtration to remove them before the cooling and crystallization step.[15] |
Acid-Base Extraction Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| An emulsion forms at the aqueous-organic interface. | 1. The separatory funnel was shaken too vigorously. 2. High concentration of dissolved materials is stabilizing the emulsion. | 1. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. 2. Allow the funnel to stand undisturbed for a longer period. 3. Add a saturated solution of NaCl (brine) to the funnel; this increases the ionic strength of the aqueous layer and helps break the emulsion.[11] |
| Low or no precipitate forms after acidification. | 1. Insufficient acid was added to fully neutralize the carboxylate salt. 2. The product is somewhat soluble in the aqueous solution. | 1. Check the pH of the aqueous layer with litmus or pH paper. Continue adding acid (e.g., 6M HCl) dropwise until the solution is strongly acidic (pH 1-2).[8][9] 2. Cool the acidified solution in an ice bath to maximize precipitation. 3. If recovery is still low, the aqueous layer can be extracted with a water-immiscible organic solvent (like ethyl acetate or dichloromethane) to recover the dissolved product. |
Column Chromatography Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor separation of product from impurities (overlapping fractions). | 1. The eluent system (mobile phase) is not optimal. 2. The column was overloaded with the crude sample. 3. The column was packed improperly, leading to channeling. | 1. Optimize the eluent system using TLC first. Aim for an Rf value of ~0.3 for this compound. A common starting point for carboxylic acids is a hexane/ethyl acetate mixture with a small amount (0.5-1%) of acetic acid to keep the carboxyl group protonated and reduce tailing.[15] 2. Use an appropriate ratio of sample to silica gel, typically between 1:30 and 1:100 by weight.[15] 3. Ensure the silica gel is packed uniformly without air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[20] |
| The compound will not elute from the column. | 1. The eluent is not polar enough. 2. The compound is interacting too strongly with the silica gel (which is acidic). | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). This is known as gradient elution. 2. As mentioned above, adding a small amount of acetic acid to the eluent can help by competing for binding sites on the silica and ensuring the carboxylic acid remains protonated. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Base Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and invert it gently several times, venting frequently to release CO₂ pressure.[11]
-
Separation: Allow the layers to separate. The deprotonated sodium 3-(methylthio)benzoate will be in the upper aqueous layer. Drain the lower organic layer (containing neutral/basic impurities) into a flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one more time to ensure all the acidic product has been transferred to the aqueous phase. Combine the aqueous extracts.
-
Backwash: "Backwash" the combined aqueous extracts by adding a small volume (approx. 1/4 of the total volume) of the organic solvent (e.g., diethyl ether) and shaking gently. This removes any residual neutral impurities that were trapped in the aqueous layer. Discard the organic backwash.[11]
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A white precipitate of pure this compound will form.[12][21]
-
Isolation: Collect the purified solid product by vacuum filtration. Wash the crystals on the filter paper with a small amount of ice-cold distilled water to remove residual salts.
-
Drying: Allow the product to air dry on the filter paper, then transfer to a watch glass to dry to a constant weight, preferably in a vacuum desiccator.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing small quantities of impurities with different solubility characteristics.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent should dissolve the crude product completely at its boiling point but very little at low temperatures. Water or an ethanol/water mixture are good starting points.[22][23]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise, with swirling, until the solid just dissolves. Keep the solution at or near boiling during this process.[14][19]
-
Hot Filtration (if necessary): If insoluble impurities or colored impurities (after adding charcoal) are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed receiving flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[22]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals to a constant weight.
Section 4: Visual Workflows
Diagram 1: Decision Tree for Purification Method Selection
This diagram helps you choose the most appropriate initial purification strategy based on the characteristics of your crude sample.
Caption: Decision tree for selecting a purification technique.
Diagram 2: Workflow for Acid-Base Extraction
This diagram illustrates the step-by-step process of separating the acidic product from neutral impurities.
Caption: Step-by-step workflow for acid-base extraction.
References
- Chemcasts. (n.d.). This compound (CAS 825-99-0) Properties.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
- Odinity. (2017). Extraction of Benzoic Acid.
- Creighton University. (n.d.). Recrystallization of Benzoic Acid.
- SIELC Technologies. (n.d.). Separation of 4-(Methylthio)benzoic acid on Newcrom R1 HPLC column.
- Millersville University. (n.d.). The Recrystallization of Benzoic Acid.
- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
- University of Southwestern Louisiana. (n.d.). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base Chemistry.
- Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?.
- Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid.
- Grossmont College. (2009). Chemistry 102 - Experiment 3.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Magritek. (n.d.). Column Chromatography.
- YouTube. (2020). Separation of three compounds using acid-base extraction.
- ResearchGate. (n.d.). Starting materials for synthesis using this compound.
- YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 825-99-0 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CAS 825-99-0: this compound | CymitQuimica [cymitquimica.com]
- 6. chem-casts.com [chem-casts.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 9. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 10. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 13. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 14. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. magritek.com [magritek.com]
- 17. rsc.org [rsc.org]
- 18. Separation of 4-(Methylthio)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. youtube.com [youtube.com]
- 20. orgsyn.org [orgsyn.org]
- 21. m.youtube.com [m.youtube.com]
- 22. westfield.ma.edu [westfield.ma.edu]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-(Methylthio)benzoic Acid
Welcome to the Technical Support Center for the synthesis of 3-(methylthio)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to understand the underlying chemical principles that govern the reaction, enabling you to optimize conditions for your specific needs.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its synthesis, while conceptually straightforward, can present challenges related to yield, purity, and scalability. This guide will focus on the most common synthetic routes and provide practical solutions to overcome potential hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The two most prevalent and economically viable starting materials for the synthesis of this compound are 3-chlorobenzonitrile and 3-bromobenzoic acid. The choice between these precursors often depends on commercial availability, cost, and the planned synthetic route.
Q2: What is the general reaction mechanism for the synthesis of this compound?
A2: The synthesis of this compound from halo-substituted precursors typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, a nucleophile (in this case, the thiomethoxide ion, CH3S-) attacks the electron-deficient aromatic ring, displacing the halide leaving group. When starting from a nitrile-substituted precursor, a subsequent hydrolysis step is required to convert the nitrile group (-CN) into a carboxylic acid group (-COOH).
Q3: Are there any specific safety precautions I should be aware of during this synthesis?
A3: Yes, several safety precautions are crucial. Sodium thiomethoxide is a strong nucleophile and should be handled with care. The reaction may generate volatile and odorous sulfur compounds, so it is essential to work in a well-ventilated fume hood. Additionally, the hydrolysis step can involve strong acids or bases, requiring appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic approaches to diagnose and resolve them.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Inactive Nucleophile: The sodium thiomethoxide may have degraded due to improper storage or handling. 2. Poor Leaving Group: For SNAr reactions, the reactivity of the leaving group is critical. 3. Insufficient Reaction Temperature: The activation energy for the SNAr reaction may not be met. 4. Incomplete Hydrolysis: The conversion of the nitrile intermediate to the carboxylic acid may be sluggish. | 1. Use freshly opened or properly stored sodium thiomethoxide. Consider preparing it in situ from methanethiol and a strong base if degradation is suspected. 2. While chloride is a viable leaving group, fluoride is often more reactive in SNAr. However, with appropriate activation (e.g., electron-withdrawing groups), chloro- and bromo-aromatics are suitable. 3. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or GC-MS. For the synthesis from 3-chlorobenzonitrile, temperatures around 80-110 °C are often employed.[3][4] 4. Increase the reaction time and/or temperature for the hydrolysis step. Ensure a sufficient excess of strong acid or base is used. |
| Formation of Impurities | 1. Oxidation of the Methylthio Group: The sulfur atom is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially at elevated temperatures or in the presence of oxidizing agents. 2. Incomplete Reaction: Unreacted starting material will contaminate the final product. 3. Side Reactions with the Carboxylic Acid Group: If starting from 3-bromobenzoic acid, the carboxylic acid can undergo side reactions if not protected. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. Avoid unnecessarily high reaction temperatures and prolonged reaction times. 2. Monitor the reaction closely by TLC or GC-MS to ensure complete consumption of the starting material before workup. 3. Consider protecting the carboxylic acid as an ester (e.g., methyl ester) before the SNAr reaction. The ester can then be hydrolyzed in the final step. |
| Difficulties in Product Isolation and Purification | 1. Product is an Oil or Gummy Solid: This can be due to the presence of impurities that inhibit crystallization. 2. Co-precipitation of Salts: During workup, inorganic salts may precipitate with the product. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purify the crude product by column chromatography. 2. Ensure the pH is carefully adjusted during the acidic workup to precipitate the carboxylic acid while keeping inorganic salts dissolved. Washing the crude product with water can help remove residual salts. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Chlorobenzonitrile
This two-step protocol is based on the general methodology described in the patent literature.[3][4]
Step 1: Synthesis of 3-(Methylthio)benzonitrile via Nucleophilic Aromatic Substitution
Detailed Procedure:
-
In a four-necked round-bottom flask equipped with a mechanical stirrer, condenser, and a dropping funnel, add 3-chlorobenzonitrile (1.0 eq), an organic solvent such as monochlorobenzene, and a phase-transfer catalyst (e.g., a resin-immobilized quaternary ammonium salt, ~5% by weight of the chlorobenzonitrile).[3][4]
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Slowly add a solution of sodium thiomethoxide (1.1-1.5 eq) in a suitable solvent dropwise over 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at 80 °C and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 3-(methylthio)benzonitrile, which can be used in the next step without further purification.
Step 2: Hydrolysis of 3-(Methylthio)benzonitrile to this compound
Detailed Procedure:
-
To the crude 3-(methylthio)benzonitrile, add an aqueous solution of a strong base, such as 20-30% sodium hydroxide.[3][4]
-
Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously. The hydrolysis can be monitored by observing the cessation of ammonia gas evolution (use wet litmus paper to test).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. A precipitate of this compound will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
Protocol 2: Synthesis of this compound from 3-Bromobenzoic Acid (via Methyl Ester)
This route involves the protection of the carboxylic acid as a methyl ester, followed by nucleophilic substitution and subsequent deprotection.
Step 1: Esterification of 3-Bromobenzoic Acid
-
Dissolve 3-bromobenzoic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 3-bromobenzoate.
Step 2: Nucleophilic Aromatic Substitution on Methyl 3-Bromobenzoate
-
In a round-bottom flask, dissolve methyl 3-bromobenzoate (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add sodium thiomethoxide (1.1-1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude methyl 3-(methylthio)benzoate.
Step 3: Hydrolysis of Methyl 3-(Methylthio)benzoate
-
Dissolve the crude methyl 3-(methylthio)benzoate in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitor by TLC).
-
Remove the organic solvent under reduced pressure.
-
Dilute the residue with water and acidify with hydrochloric acid to pH 1-2 to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and purify by recrystallization.
Data Summary
| Parameter | Synthesis from 3-Chlorobenzonitrile [3][4] | Synthesis from 3-Bromobenzoic Acid |
| Starting Material | 3-Chlorobenzonitrile | 3-Bromobenzoic acid |
| Key Reagents | Sodium thiomethoxide, Phase-transfer catalyst, NaOH/HCl | Methanol, H2SO4 (cat.), Sodium thiomethoxide, NaOH/HCl |
| Number of Steps | 2 | 3 |
| Typical Temperature Range | SNAr: 70-80 °C; Hydrolysis: 100-110 °C | Esterification: Reflux; SNAr: 80-120 °C; Hydrolysis: RT to gentle heat |
| Key Optimization Points | Catalyst selection, reaction time and temperature for both steps. | Efficient esterification and hydrolysis, temperature control in SNAr. |
References
- CN101712641A - Method for preparing methylthio benzoic acid.
- CN101817770B - Method for preparing methylthio-benzoic acid.
- An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Methylbenzonitrile. Benchchem.
- EXP13 Hydrolysis of Benzonitrile. Scribd.
- Recrystalliz
- Propose a mechanism for the basic hydrolysis of benzonitrile to the benzo
- Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.
- This compound 825-99-0 wiki. Guidechem.
- Supporting inform
- US3542822A - Hydrolysis of nitriles to carboxylic acids.
- Recrystalliz
- This compound. precisionFDA.
- The Recrystalliz
- EXPERIMENT (3)
- 3-Bromobenzoic acid synthesis. ChemicalBook.
- This compound. CymitQuimica.
- This compound | 825-99-0 | TCI EUROPE N.V.
- Application Note: Laboratory Synthesis of 3-(Methylthio)propanoic Acid. Benchchem.
- Recrystallization Lab Procedure of Benzoic Acid. YouTube.
- 825-99-0 | this compound | ChemScene.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 4. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 3-(Methylthio)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(Methylthio)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important organic intermediate.[1][2][3] Here, we will delve into the common synthetic routes, troubleshoot potential issues, and provide field-proven insights to enhance your experimental outcomes.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several pathways. The choice of method often depends on the available starting materials, scalability, and desired purity. Two prevalent methods are:
-
Diazotization of 3-Aminobenzoic Acid followed by reaction with a methylthiolating agent: This classic route involves the conversion of the amino group on 3-aminobenzoic acid into a diazonium salt, which is then reacted with a sulfur source like dimethyl disulfide. This method is versatile and widely used in academic and industrial settings.[4][5][6]
-
Nucleophilic Aromatic Substitution (SNA r): This approach typically involves the reaction of a 3-halobenzoic acid (e.g., 3-chloro- or 3-bromobenzoic acid) with a nucleophilic methylthiolating agent such as sodium thiomethoxide.[7][8] The success of this reaction is highly dependent on the activation of the aromatic ring.[7][9][10]
This guide will primarily focus on the diazotization route due to its broader applicability and the common challenges associated with it.
Reaction Workflow: Diazotization Route
Caption: General workflow for the synthesis of this compound via the diazotization of 3-aminobenzoic acid.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to provide direct and actionable solutions.
Low or No Product Yield
Q1: My reaction yield is consistently low. What are the most likely causes in the diazotization step?
A1: Low yield often originates from issues in the initial diazotization of 3-aminobenzoic acid. Here are the critical parameters to investigate:
-
Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures.[11] It is crucial to maintain the reaction temperature between 0-5°C. Exceeding this range can lead to decomposition of the diazonium salt, often observed as a premature evolution of nitrogen gas and the formation of phenolic byproducts.[12][13]
-
Rate of Nitrite Addition: Slow, dropwise addition of the sodium nitrite solution is essential. A rapid addition can cause localized overheating and a buildup of nitrous acid, leading to undesired side reactions.
-
Acid Concentration: An adequate concentration of a strong acid (typically HCl or H₂SO₄) is necessary to generate nitrous acid in situ and to stabilize the diazonium salt.[11] Insufficient acid can lead to incomplete diazotization and the formation of diazoamino compounds.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Q2: I suspect issues with the thiolation step. How can I optimize this part of the reaction?
A2: The Sandmeyer-type reaction to introduce the methylthio group is also a critical point for yield optimization.[4][14][15]
-
Catalyst: The use of a copper(I) salt catalyst is often beneficial for this transformation.[4][6] The catalyst facilitates the radical-nucleophilic aromatic substitution mechanism.[4] Ensure the catalyst is fresh and of high purity.
-
Thiolating Agent: Dimethyl disulfide is a common choice. Ensure it is used in a slight excess to drive the reaction to completion. Alternatively, sodium thiomethoxide can be used, but it is more sensitive to air oxidation.
-
Reaction Conditions: The reaction should be stirred efficiently to ensure proper mixing of the aqueous diazonium salt solution with the often organic-soluble thiolation reagent. The reaction is typically allowed to warm to room temperature and may require gentle heating to ensure completion.
Impurity Profile and Purification Challenges
Q3: My final product is impure. What are the common byproducts and how can I minimize their formation?
A3: The formation of byproducts can significantly complicate purification and reduce the overall yield.
-
Phenolic Impurities: As mentioned, decomposition of the diazonium salt can form 3-hydroxybenzoic acid. This is minimized by strict temperature control during diazotization.[12]
-
Disulfide Impurities: The formation of bis(3-carboxyphenyl) disulfide is a potential side reaction. This can be minimized by ensuring a slight excess of the methylthiolating agent.
-
Azo Coupling Products: If the pH is not kept sufficiently acidic, the diazonium salt can couple with unreacted 3-aminobenzoic acid to form colored azo compounds.
Q4: What is the most effective method for purifying the crude this compound?
A4: Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.[16] The crude product should be dissolved in the minimum amount of hot solvent and allowed to cool slowly to promote the formation of pure crystals.[17]
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed.[16] A solvent system of ethyl acetate in hexanes with a small amount of acetic acid (to prevent tailing of the carboxylic acid) is a good starting point.[16]
Experimental Protocols
Detailed Step-by-Step Methodology: Diazotization and Thiolation
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-aminobenzoic acid in an aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5°C.
-
Stir the resulting solution for an additional 20-30 minutes at 0-5°C.
-
-
Thiolation (Sandmeyer-type):
-
In a separate flask, prepare a solution of dimethyl disulfide and a catalytic amount of copper(I) chloride in a suitable organic solvent (e.g., acetonitrile).
-
Cool this mixture to 0-5°C.
-
Slowly add the cold diazonium salt solution to the thiolation mixture with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then stir for several hours or until nitrogen evolution ceases. Gentle heating may be required to drive the reaction to completion.
-
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described above.
-
Table 1: Summary of Critical Reaction Parameters and Troubleshooting
| Parameter | Recommended Condition | Potential Issue if Deviated | Troubleshooting Action |
| Diazotization Temperature | 0-5°C | Decomposition of diazonium salt, formation of 3-hydroxybenzoic acid | Improve cooling efficiency, monitor internal temperature closely. |
| NaNO₂ Addition Rate | Slow, dropwise | Localized overheating, side reactions | Use a dropping funnel for controlled addition. |
| Acid Concentration | Sufficient excess | Incomplete diazotization, azo coupling | Ensure correct stoichiometry of acid. |
| Thiolation Catalyst | Cu(I) salt | Low reaction rate and yield | Use fresh, high-purity catalyst. |
| Purification pH | Acidic during workup | Poor recovery of carboxylic acid | Adjust pH to ~3-4 to ensure protonation of the carboxylic acid.[16] |
III. References
-
CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents. (n.d.). Retrieved January 7, 2026, from
-
CN101712641A - Method for preparing methylthio benzoic acid - Google Patents. (n.d.). Retrieved January 7, 2026, from
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Sandmeyer Reaction - GeeksforGeeks. (2025, July 23). Retrieved January 7, 2026, from [Link]
-
Reactions of Arylamines. (2024, July 30). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Sandmeyer Reaction - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Aromatic Nucleophilic Substitution | Dalal Institute. (n.d.). Retrieved January 7, 2026, from [Link]
-
Nucleophilic Aromatic Substitution - NPTEL Archive. (n.d.). Retrieved January 7, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. (2016, May 27). Retrieved January 7, 2026, from [Link]
-
(PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - ResearchGate. (2025, August 6). Retrieved January 7, 2026, from [Link]
-
Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations - Quest Journals. (n.d.). Retrieved January 7, 2026, from [Link]
Sources
- 1. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 2. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diazotisation [organic-chemistry.org]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sandmeyer Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Stability and degradation of 3-(Methylthio)benzoic acid under different conditions
Introduction: Understanding the Stability Profile of 3-(Methylthio)benzoic Acid
Welcome to the technical support center for this compound (CAS 825-99-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. This compound is a versatile building block in organic synthesis, but its dual functionality—a carboxylic acid and a thioether (methylthio) group—presents unique stability challenges.[1] The primary points of reactivity are the aromatic ring, the carboxylic acid group, and the sulfur atom of the methylthio moiety. The sulfur atom, in particular, is susceptible to oxidation, which is often the primary degradation pathway observed during stability and forced degradation studies.[2][3][4]
This document will provide a comprehensive overview of potential degradation pathways, troubleshooting guides for common experimental issues, and detailed FAQs to support your research and development activities. Our goal is to equip you with the knowledge to anticipate stability issues, design robust experiments, and interpret your results with confidence.
Frequently Asked Questions (FAQs) about Stability and Degradation
Here we address common questions encountered during the handling, storage, and experimental use of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are driven by its functional groups. The most significant is the oxidation of the methylthio group .[2][3][4] Under oxidative conditions, the thioether can be oxidized first to 3-(methylsulfinyl)benzoic acid (the sulfoxide) and then further to 3-(methylsulfonyl)benzoic acid (the sulfone) .[4][5][6] Other potential pathways, typically observed under more strenuous forced degradation conditions, include photodegradation due to the aromatic ring, thermal degradation which may lead to decarboxylation or cleavage of the methylthio group, and pH-dependent hydrolysis of the carboxylic acid group, although the thioether itself is generally stable to hydrolysis.[7][8][9]
Q2: I'm observing unexpected peaks in my HPLC analysis after storing my sample. What could they be?
A2: If your sample of this compound has been stored for an extended period, especially if not properly protected from light and air, the new peaks are most likely the oxidation products: 3-(methylsulfinyl)benzoic acid and, to a lesser extent, 3-(methylsulfonyl)benzoic acid.[2][3][4] The sulfoxide is the first oxidation product and is generally more polar than the parent compound, leading to an earlier elution time in reversed-phase HPLC. The sulfone is even more polar and will elute earlier still. To confirm their identities, you would ideally use a mass spectrometer (LC-MS) to check for the expected mass-to-charge ratios (m/z) of the parent compound (168.21 g/mol ), the sulfoxide (+16 Da), and the sulfone (+32 Da).
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[5][7][10] Given its susceptibility to oxidation, storing it under an inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term storage. It should be kept away from strong oxidizing agents.[7]
Q4: My compound seems to be degrading under acidic or basic conditions. What is happening?
A4: While the thioether bond is generally resistant to hydrolysis, the overall stability of this compound can be pH-dependent. Under strongly acidic or basic conditions, particularly with heat, you may observe hydrolysis of the carboxylic acid group, although this is less common for benzoic acid derivatives compared to aliphatic esters. More likely, the pH can influence the rate of other degradation pathways, such as oxidation.[11][12][13] It is crucial to perform pH-dependent stability studies to establish a degradation profile for your specific formulation or reaction conditions.
Troubleshooting Guide for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][10][14][15] This section provides guidance on common issues encountered when subjecting this compound to stress conditions.
Issue 1: No Degradation Observed Under Stress Conditions
-
Possible Cause: The stress conditions are not harsh enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, increase the concentration of hydrogen peroxide.[15]
-
Increase Temperature: If no degradation is seen at room temperature, the experiment can be conducted at elevated temperatures (e.g., 50-70 °C).[15]
-
Extend Exposure Time: Increase the duration of the stress test. However, be cautious of secondary degradation.
-
Evaluate Photostability: Ensure a suitable light source is used for photostability testing as per ICH Q1B guidelines, providing both UV and visible light exposure.[16]
-
Issue 2: Excessive Degradation or Multiple Unknown Peaks
-
Possible Cause: The stress conditions are too harsh, leading to secondary degradation products that may not be relevant to real-world stability.
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: Use a lower concentration of the acid, base, or oxidizing agent.
-
Lower the Temperature: Perform the study at a lower temperature to slow down the degradation rate.
-
Decrease Exposure Time: Take time points at earlier intervals to capture the primary degradants before they convert to secondary products. The goal is typically to achieve 5-20% degradation.[11]
-
Use a Control Sample: Always run a control sample (unstressed) to differentiate between degradation products and other impurities.
-
Issue 3: Poor Separation of Degradation Products in HPLC
-
Possible Cause: The chromatographic method is not optimized to resolve the parent compound from its more polar degradation products (sulfoxide and sulfone).
-
Troubleshooting Steps:
-
Adjust Mobile Phase Gradient: A common issue is that the highly polar sulfone elutes very early, close to the solvent front. Start with a lower percentage of organic solvent in your gradient to increase retention of polar compounds.
-
Change Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with the aromatic ring and the polar sulfoxide/sulfone groups.[17]
-
Modify Mobile Phase pH: The ionization state of the carboxylic acid group will affect retention. Buffering the mobile phase at a pH below the pKa of the carboxylic acid (typically around pH 2.5-3.5 for benzoic acids) will ensure it is in its neutral form, which can improve peak shape and retention on a reversed-phase column.
-
Employ UPLC-MS: Ultra-Performance Liquid Chromatography (UPLC) can provide higher resolution and faster analysis times. Coupling it with a mass spectrometer (MS) is invaluable for identifying the peaks based on their mass-to-charge ratio, confirming the presence of the sulfoxide and sulfone.[18]
-
Experimental Protocols
Protocol 1: Forced Oxidation Study
This protocol outlines a typical procedure for assessing the oxidative stability of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Store the solution in the dark at room temperature. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, dilute an aliquot of the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of new peaks, which are likely the sulfoxide and sulfone.
Protocol 2: HPLC Method for Separation of this compound and its Oxidation Products
This is a starting point for an analytical method. Optimization will likely be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Expected Elution Order: 3-(methylsulfonyl)benzoic acid (sulfone) -> 3-(methylsulfinyl)benzoic acid (sulfoxide) -> this compound (parent).
Data Presentation
Table 1: Summary of Potential Degradation Products and Conditions
| Stress Condition | Potential Degradation Products | Key Observations |
| Oxidation (e.g., H₂O₂) | 3-(Methylsulfinyl)benzoic acid (Sulfoxide)3-(Methylsulfonyl)benzoic acid (Sulfone) | Primary and most common degradation pathway. Sulfoxide forms first, then sulfone.[2][3][4] |
| Photolysis (UV/Vis Light) | Complex mixture of products, potential for ring modification or cleavage. | Degradation is likely, especially in solution. The specific products are highly dependent on the solvent and atmosphere.[7][8][9] |
| Thermal (High Temp.) | Decarboxylation products (e.g., thioanisole), products of C-S bond cleavage. | Requires significant energy; degradation products can be numerous and complex.[6] |
| Acid/Base Hydrolysis | Generally stable, but extreme pH and heat may affect the carboxylic acid group or influence other degradation rates. | The thioether linkage is generally stable to hydrolysis.[19][20] |
Visualizations
Degradation Pathway Diagram
Caption: A typical workflow for forced degradation studies.
References
- Synquest Labs. 3-(Methylthio)
- ECHEMI. 3-(Methylthio)
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- Lhasa Limited. (2025).
- Chemistry LibreTexts. (2024). Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons.
- Fathalla, E. M., & Andersson, J. T. (2011). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental Toxicology and Chemistry, 30(9), 2004-2012.
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- SIELC Technologies. Separation of Model Compounds in Reversed-Phase and Mixed-Mode.
- MedCrave online. (2016).
- Pharmaceutical Technology. (2014). Early Efforts Identify Unstable APIs.
- MDPI. (2021).
- PubMed. (2023). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet.
- Frontiers. (2016).
- ResearchGate. (2023). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet | Request PDF.
- BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
- MAC-MOD Analytical. (2008).
- CymitQuimica. This compound (CAS 825-99-0) Properties.
- The Journal of Organic Chemistry.
- Wikipedia. Thioanisole.
- Taylor & Francis. Thioanisole – Knowledge and References.
- Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
- Almac Group. Spotlight on stability: API and drug product testing.
- Agilent. (2008). Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules.
- PubMed. (1990). Spectral studies on the oxidation of organic sulfides (thioanisoles) by horseradish peroxidase compounds I and II.
- ResearchGate. (2019). log k pH = f ( pH )
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- PubMed. (2021).
- ResearchGate. (1992). (PDF)
- MDPI. (2021). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
- PubMed. (2018). Synthesis and biological properties of aryl methyl sulfones.
- PMC - NIH. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles.
- ResearchGate. (2019). (PDF) Reversed‐phase HPLC enantioseparation of pantoprazole using a teicoplanin aglycone stationary phase—Determination of the enantiomer elution order using HPLC‐CD analyses.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qlaboratories.com [qlaboratories.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. researchgate.net [researchgate.net]
- 17. mac-mod.com [mac-mod.com]
- 18. mdpi.com [mdpi.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Troubleshooting guide for reactions involving 3-(Methylthio)benzoic acid
Welcome to the technical support center for 3-(Methylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into reactions involving this versatile reagent. The content is structured in a question-and-answer format to directly address common challenges and provide robust troubleshooting strategies.
Part 1: General Properties and Handling
This section covers fundamental questions about the physical and chemical nature of this compound.
Q1: What are the key reactive sites on this compound?
A1: this compound has two primary reactive sites:
-
Carboxylic Acid Group (-COOH): This is the most reactive site for transformations like esterification, amide bond formation, or conversion to an acid chloride.[1] It behaves as a typical aromatic carboxylic acid.
-
Methylthio Group (-SCH₃): The sulfur atom in the methylthio group is a nucleophilic site and is susceptible to oxidation.[2] This is a critical consideration in reaction planning, as common oxidizing agents can convert the thioether to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃).
Q2: What are the recommended storage and handling procedures for this compound?
A2: Proper storage and handling are crucial for maintaining the integrity of the reagent.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Keep it away from strong oxidizing agents, which can cause unwanted side reactions even during storage.[3]
-
Handling: Handle in accordance with good industrial hygiene and safety procedures.[3] Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][5] Avoid breathing dust and ensure adequate ventilation, as it can cause skin, eye, and respiratory irritation.[3][4][5]
Q3: What are the solubility characteristics of this compound?
A3: Like benzoic acid, its solubility is dependent on the solvent. It is generally slightly soluble in water but shows good solubility in many organic solvents.[6][7] This is due to the ability of organic solvents to form hydrogen bonds with the carboxylic acid group.[6]
Table 1: Solubility of Benzoic Acid Derivatives in Common Solvents Note: This table provides a qualitative guide based on the behavior of similar benzoic acids. Empirical determination is recommended for specific applications.
| Solvent | Expected Solubility | Rationale / Reference |
| Water | Low | Solubility increases with temperature.[6][8] |
| Methanol / Ethanol | High | Polar protic solvents readily dissolve benzoic acids.[6][7][8] |
| Acetone | High | Good solvent for benzoic acids.[6] |
| Dichloromethane (DCM) | Moderate | Commonly used reaction solvent.[9] |
| Tetrahydrofuran (THF) | High | Aprotic ether, good for many organic reactions. |
| Toluene | Low to Moderate | Less polar than other organic solvents.[7][8] |
| Hexane / Heptane | Very Low | Non-polar solvents are poor choices for this polar molecule.[7][8] |
Part 2: Troubleshooting Common Reactions
This section provides detailed troubleshooting for specific synthetic transformations.
Issue 1: Low Yield in Amide Coupling Reactions
Amide coupling is one of the most common reactions performed with this compound. Low yields are a frequent issue that can often be resolved with careful optimization.
Q4: My amide coupling reaction with this compound is giving a low yield. What are the likely causes and solutions?
A4: Low yields in amide coupling reactions often stem from four main issues: insufficient activation of the carboxylic acid, low nucleophilicity of the amine, steric hindrance, or side reactions.
Troubleshooting Workflow: Low Amide Coupling Yield
Caption: A decision tree for troubleshooting low yields in amide coupling.
Detailed Breakdown of Causes and Solutions:
-
Insufficient Activation: The carboxylic acid must be converted into a more reactive species. If standard reagents like EDC/HOBt are failing, a more potent activator is needed.
-
Solution: Switch to a stronger uronium-based coupling reagent like HATU or HBTU, in combination with a non-nucleophilic base such as DIPEA.[2] For particularly stubborn couplings, converting the carboxylic acid to the highly reactive acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a robust alternative.[2]
-
-
Low Nucleophilicity of the Amine: Electron-poor anilines or sterically hindered amines may react slowly.
-
Solution: Increasing the reaction temperature or prolonging the reaction time can often drive the reaction to completion. Ensure the solvent fully dissolves all components to maximize effective concentrations.
-
-
Side Reactions: The methylthio group is sensitive to oxidation, which can occur under harsh conditions or in the presence of air, especially at elevated temperatures.[2]
-
Solution: Always run reactions under an inert atmosphere (Nitrogen or Argon). Use freshly distilled or peroxide-free solvents, particularly ethers like THF.
-
Experimental Protocol: General Procedure for Amide Coupling with HATU
-
Preparation: In a flame-dried flask under an Argon atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the solution and stir at room temperature for 20-30 minutes. The formation of the active ester can be monitored by LC-MS.
-
Coupling: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Issue 2: Unwanted Oxidation of the Methylthio Group
The sulfur atom in this compound is in its lowest oxidation state (II) and can be easily oxidized to sulfoxide (IV) or sulfone (VI). This is often an undesired side reaction.
Q5: I am observing byproducts with a mass increase of +16 or +32 Da in my mass spectrometry data. What is happening?
A5: A mass increase of +16 Da (atomic mass of oxygen) or +32 Da corresponds to the oxidation of the methylthio group to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group, respectively.
Oxidation Pathway of the Methylthio Group
Caption: Stepwise oxidation of the methylthio moiety.
Q6: How can I prevent the oxidation of the methylthio group during a reaction?
A6: Preventing oxidation requires careful control of the reaction environment and reagent choice.
-
Inert Atmosphere: Conduct reactions under a nitrogen or argon atmosphere to minimize exposure to atmospheric oxygen, especially when heating.[10]
-
Avoid Oxidizing Agents: Be mindful of reagents that can act as oxidants. This includes not only obvious ones like peroxides or permanganates but also impurities in solvents (e.g., peroxides in aged THF) or certain reaction conditions that can generate reactive oxygen species.
-
Temperature Control: High temperatures can accelerate air oxidation. If heating is necessary, ensure a robust inert atmosphere is maintained.
-
Reagent Purity: Use high-purity, freshly opened, or freshly distilled solvents and reagents.
Issue 3: Difficulties in Esterification
Fischer esterification is a common method for converting carboxylic acids to esters, but it can be slow and equilibrium-limited.
Q7: My Fischer esterification of this compound is incomplete, even after prolonged heating. How can I improve the conversion?
A7: Fischer esterification is an equilibrium-controlled process.[11] To drive the reaction towards the product, you must remove water as it is formed.
-
Water Removal: Use a Dean-Stark apparatus if the reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene). Alternatively, adding a dehydrating agent like molecular sieves to the reaction can be effective.
-
Excess Alcohol: Using the alcohol as the solvent (if it is a low-cost, simple alcohol like methanol or ethanol) can shift the equilibrium towards the ester product.[12]
-
Stronger Acid Catalyst: While the substrate is an acid, a strong mineral acid catalyst like concentrated H₂SO₄ is necessary to protonate the carbonyl oxygen and activate the carboxylic acid towards nucleophilic attack.[12][13]
-
Alternative Methods: If Fischer esterification remains problematic, consider alternative methods. For example, first convert the carboxylic acid to an acid chloride using SOCl₂ and then react it with the alcohol in the presence of a base like pyridine. This is not an equilibrium process and typically gives high yields.
Issue 4: Challenges in Purification
The presence of the sulfur atom and the polar carboxylic acid (or its derivatives) can sometimes complicate purification.
Q8: I'm having difficulty separating my product from starting material and byproducts using column chromatography. What can I do?
A8: Purification challenges often arise from similar polarities between the desired product and impurities.
-
Optimize Solvent System: If separation is poor, a shallow gradient elution may be necessary. For example, instead of going from 10% EtOAc/Hexane to 20%, try a gradient of 10%, 12%, 14%, etc.
-
Aqueous Workup: Before chromatography, perform an aqueous workup. If your product is a neutral ester or amide and the starting material is the unreacted acid, a wash with a mild base (e.g., saturated NaHCO₃ solution) will extract the acidic starting material into the aqueous layer, simplifying the subsequent chromatography.[2]
-
Reverse-Phase Chromatography: If normal-phase silica gel fails to provide adequate separation, consider reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase. This is particularly useful for polar compounds.[2]
-
Crystallization: If the product is a solid, crystallization is an excellent purification method that can be more effective and scalable than chromatography. Experiment with different solvent systems to find one in which the product is soluble when hot but sparingly soluble when cold.
Part 3: References
-
BenchChem. (2025). Troubleshooting failed reactions of 4-Amino-2-(methylthio)benzoic acid. [Online PDF]. Available at:
-
TCI EUROPE N.V. This compound. Available at:
-
Synquest Labs. This compound Safety Data Sheet. Available at:
-
ECHEMI. This compound SDS, 825-99-0 Safety Data Sheets. Available at:
-
Fisher Scientific. 4-(Methylthio)benzoic acid Safety Data Sheet. Available at:
-
BenchChem. Side reactions to avoid with 4-Amino-2-(methylthio)benzoic acid. Available at:
-
Thermo Fisher Scientific. 2-(Methylthio)benzoic acid Safety Data Sheet. Available at:
-
Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide. Available at:
-
BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. Available at:
-
Patsnap Synapse. (2024). What is the mechanism of Benzoic Acid?. Available at:
-
University of Calgary. Esterification of benzoic acid to methyl benzoate. Available at:
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at:
-
ResearchGate. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available at:
-
University of Limerick. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Available at:
-
ResearchGate. The solubility of benzoic acid in seven solvents. Available at:
-
ACS Publications. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at:
Sources
- 1. What is the mechanism of Benzoic Acid? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. pure.ul.ie [pure.ul.ie]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-(Methylthio)benzoic Acid
Welcome to the technical support center for the purification of 3-(Methylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound. Our focus is on providing practical, experience-driven insights to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. A common synthesis involves the reaction of 3-chlorobenzonitrile with sodium methyl mercaptide, followed by hydrolysis.[1][2] Based on this, likely impurities include:
-
Unreacted Starting Materials: 3-chlorobenzonitrile.
-
Intermediate Species: 3-(Methylthio)benzonitrile from incomplete hydrolysis.
-
Side-Reaction Byproducts: Potential formation of isomeric impurities or over-oxidation products if harsh conditions are used.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, ethanol), and residual acids or bases from the hydrolysis and neutralization steps.[3]
Q2: Which purification technique is most suitable for this compound?
A2: The optimal purification technique depends on the nature and quantity of the impurities present.[3]
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.[4]
-
Acid-Base Extraction: This technique is highly effective for separating the acidic this compound from neutral or basic impurities.[5][6]
-
Column Chromatography: This is useful for separating impurities with polarities similar to the desired product.[3]
-
Distillation: For purification of the crude product on a larger scale, distillation under reduced pressure can be employed, as mentioned in synthetic procedures.[1][2]
Q3: My this compound appears as an oil and won't crystallize. What should I do?
A3: "Oiling out" is a common issue in recrystallization. It can be caused by the presence of impurities or if the solution is supersaturated to a high degree. Here are some troubleshooting steps:
-
Re-heat and Add More Solvent: Re-heat the solution to dissolve the oil, and add a small amount of additional hot solvent to reduce the saturation level.[7]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[7]
-
Seed Crystals: Introduce a tiny crystal of pure this compound to the cooled solution to induce crystallization.[7]
-
Change the Solvent System: If the above methods fail, the solvent system may not be appropriate. Try a different solvent or a mixture of solvents.
Q4: How can I assess the purity of my this compound?
A4: Several analytical techniques can be used to determine the purity of your sample:
-
Thin-Layer Chromatography (TLC): A quick and qualitative method to visualize the number of components in your sample.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate closely related impurities.[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. Derivatization may be necessary for the carboxylic acid.[13][14]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.[15]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4] The ideal solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures.[4] For benzoic acid and its derivatives, water and ethanol-water mixtures are common choices.[7][16][17][18]
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The solution was not sufficiently cooled.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.[7]- Ensure the solution is cooled in an ice bath for an adequate amount of time.[7] - Try a different solvent or a solvent mixture in which the compound has lower solubility at cold temperatures. |
| "Oiling Out" | - The solution is too concentrated, causing the compound to come out of solution above its melting point.- Significant impurities are present, disrupting crystal lattice formation. | - Reheat the solution to dissolve the oil and add a small amount of fresh, hot solvent. Allow to cool slowly.[7]- Perform a preliminary purification step like acid-base extraction to remove gross impurities. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[15][19] |
| Premature Crystallization during Hot Filtration | - The funnel and filter paper are too cold, causing the product to crystallize out of solution. | - Use a pre-heated funnel and filter paper.[20] Perform the hot filtration quickly. |
Experimental Protocol: Recrystallization of this compound from an Ethanol/Water Mixture
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to dissolve the solid completely with gentle heating.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[20]
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Diagram: Recrystallization Workflow
Caption: A typical workflow for the purification of a solid compound by recrystallization.
Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[5][6] this compound, being a carboxylic acid, can be deprotonated by a weak base like sodium bicarbonate to form a water-soluble carboxylate salt.[3] This allows for its separation from neutral or basic impurities that remain in the organic phase.
Troubleshooting Common Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation | - Vigorous shaking of the separatory funnel. | - Gently swirl or invert the funnel instead of shaking vigorously.[3]- Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Poor Separation of Layers | - Densities of the organic and aqueous layers are too similar. | - Add a solvent with a significantly different density to the organic layer. |
| Low Recovery of Product after Acidification | - Incomplete extraction from the organic layer.- Insufficient acidification of the aqueous layer.- The product has some solubility in the acidic aqueous solution. | - Perform multiple extractions of the organic layer with the basic solution.[3]- Check the pH of the aqueous layer with litmus paper to ensure it is acidic. Add more acid if necessary.[5]- If the product is partially water-soluble, back-extract it from the aqueous layer with a fresh portion of organic solvent after acidification.[6] |
Experimental Protocol: Acid-Base Extraction of this compound
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO2 gas.[3]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium 3-(methylthio)benzoate) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acidic product. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) with stirring until the solution is acidic (test with litmus paper). This compound will precipitate out as a solid.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for separating an acidic compound from neutral or basic impurities.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. [For acidic compounds like this compound, silica gel is a common stationary phase.
Troubleshooting Common Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate eluent polarity.- Column overloading. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.- Use a larger column or a smaller amount of crude material. |
| Streaking/Tailing of the Compound | - The acidic compound is interacting too strongly with the silica gel. | - Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent to suppress deprotonation of the carboxylic acid.[3] |
| Cracked or Channeled Column | - Improper packing of the stationary phase. | - Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry. |
Experimental Protocol: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable eluent system using TLC. A mixture of hexanes and ethyl acetate with a small amount of acetic acid is a good starting point.[3]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Diagram: Column Chromatography Workflow
Caption: A general procedure for the purification of a compound using column chromatography.
Purity Analysis Protocols
TLC Analysis:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of toluene and ethanol (e.g., 9:1 v/v) can be a good starting point.[9] Adjust the polarity as needed. For better spot shape, consider adding 0.5-1% acetic acid to the eluent.[3]
-
Visualization: UV light at 254 nm.
HPLC Analysis:
-
Column: C18 reversed-phase column.[12]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[12]
-
Detection: UV detector at a wavelength where this compound shows strong absorbance (e.g., around 230-280 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[12]
GC-MS Analysis:
-
Derivatization: Carboxylic acids are often not volatile enough for direct GC analysis. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is typically required.[14]
-
Column: A non-polar or medium-polarity capillary column is generally suitable.
-
Analysis: The mass spectrum will provide information on the molecular weight and fragmentation pattern of the compound and its impurities, aiding in their identification.[13]
References
- Recrystallization of Benzoic Acid. (n.d.).
- Acid-Base Extraction. (n.d.).
- How to Improve Carboxylic Acid Extraction Processes? (2025). Patsnap Eureka.
- Nichols, L. (2022). 4.8: Acid-Base Extraction. In Organic Chemistry Laboratory Techniques. Chemistry LibreTexts.
- All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]
- Berzins, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(8), 4553-4565. [Link]
- Method for preparing methylthio benzoic acid. (2010). CN101712641A.
- Method for preparing methylthio-benzoic acid. (2013). CN101817770B.
- The crystallization process of benzoic acid. (2025). r/crystalgrowing. Reddit. [Link]
- The Recrystallization of Benzoic Acid. (n.d.).
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
- Acid and Base Extraction. (n.d.). Confluence.
- Morcoss, M. M., et al. (2018). Different Chromatographic Methods for Simultaneous Determination of Mefenamic Acid and Two of Its Toxic Impurities.
- Delgado, D. R., et al. (2021). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 26(16), 4998. [Link]
- Recrystallisation of benzoic acid. (n.d.).
- Archer, J. (2016).
- Benzoic acid, 3-(methylthio)- (CAS 825-99-0). (n.d.). Cheméo. [Link]
- Muhammad, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie, 233(9-11), 1435-1448. [Link]
- Comprehensive TLC Applic
- This compound. (n.d.). precisionFDA. [Link]
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). American Pharmaceutical Review. [Link]
- van 't Hoff plot of the solubility of benzoic acid (3) in some {ethanol... (n.d.).
- Starting materials for synthesis using this compound. (n.d.).
- Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. (2018). The Journal of Organic Chemistry, 83(12), 6546-6556. [Link]
- Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. (2007). Journal of Analytical Chemistry, 62(8), 772-776. [Link]
- Preparation of Thioanisole Biscarbanion and C-H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. (2018). PubMed. [Link]
- Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (2004).
- DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 565-570. [Link]
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (2005). EP1853548B1.
- Acids: Derivatization for GC Analysis. (n.d.).
- Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. (n.d.).
- Solutions for Pharmaceutical Impurities. (n.d.). Shimadzu. [Link]
- Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. (n.d.). JEOL. [Link]
- Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). IOP Conference Series: Earth and Environmental Science, 1060(1), 012078. [Link]
- Separation of benzoic acids. (n.d.). Merck Millipore. [Link]7.133)
Sources
- 1. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 2. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. Comprehensive TLC Applications | Chromatography | Merck [merckmillipore.com]
- 9. 內容不提供 [sigmaaldrich.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 16. mdpi.com [mdpi.com]
- 17. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. famu.edu [famu.edu]
- 20. youtube.com [youtube.com]
Technical Support Center: Managing the Methylthio Group in Synthetic Chemistry
A Senior Application Scientist's Guide to Preventing and Troubleshooting Oxidation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions (FAQs) to address the challenges associated with the methylthio group (–SCH₃), a common functional group found in molecules ranging from the amino acid methionine to various small molecule pharmaceuticals. Its susceptibility to oxidation is a critical factor that can impact the outcome of a synthesis, the stability of a final product, and the biological activity of a peptide or drug molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing likely causes and actionable solutions.
Problem 1: Mass spectrometry of my freshly synthesized peptide shows a significant peak at +16 Da from the expected mass.
-
Likely Cause: This mass shift is the classic signature of the oxidation of a methylthio group (e.g., in a methionine residue) to a sulfoxide (R-S(O)-CH₃). This is a very common side reaction, particularly during the final cleavage and deprotection step in solid-phase peptide synthesis (SPPS) when using strong acids like trifluoroacetic acid (TFA).[1][2] The acidic environment can generate reactive species that readily oxidize the electron-rich sulfur atom.
-
Solution: Employ an Optimized Cleavage Cocktail. Standard cleavage cocktails are often insufficient to protect sensitive residues like methionine.[3] The inclusion of scavengers and reducing agents is crucial.
Protocol 1: Optimized TFA Cleavage Cocktail for Methionine-Containing Peptides
-
Prepare the Cleavage Cocktail: A highly effective and widely used cocktail is "Reagent H".[2][4]
-
Composition: 81% TFA, 5% phenol, 5% thioanisole, 3% water, 2.5% 1,2-ethanedithiol (EDT), 2% dimethylsulfide (DMS), 1.5% ammonium iodide (NH₄I).
-
Rationale:
-
TFA: The strong acid for cleavage.
-
Thioanisole & DMS: Scavengers that trap reactive carbocations and can also reduce any formed sulfoxide.[2]
-
EDT: A potent reducing agent that helps maintain a non-oxidizing environment.[5]
-
Phenol & Water: Help to solvate the peptide and act as carbocation scavengers.
-
Ammonium Iodide: A key additive that actively reduces methionine sulfoxide back to methionine during the cleavage process.[1][2]
-
-
-
Cleavage Procedure:
-
Ensure the peptide-resin is thoroughly dried.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate dropwise into a 10-fold excess of cold diethyl ether.
-
Isolate the crude peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.
-
Table 1: Comparison of Common TFA Cleavage Cocktails for Methionine-Containing Peptides
-
| Cocktail Composition | Key Features | Efficacy in Preventing Oxidation | Reference |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Standard, good for many peptides. | Poor; significant oxidation often observed. | [1] |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | Addition of EDT offers some protection. | Moderate; oxidation is reduced but not eliminated. | |
| Reagent H (TFA/Phenol/Thioanisole/H₂O/EDT/DMS/NH₄I) | Multi-component scavenger and reducing system. | High; specifically designed to prevent Met oxidation. | [2][4] |
| TFA/Anisole/TMSCl/Me₂S/TIS + Triphenylphosphine | A newer cocktail designed to completely eradicate oxidation. | Excellent; TMSCl and PPh₃ are key for minimizing oxidation. | [2][6][7] |
Problem 2: I need to perform an oxidation reaction on another part of my molecule, but the methylthio group is being oxidized first.
-
Likely Cause: The thioether is a soft, electron-rich nucleophile, making it highly susceptible to a wide range of oxidizing agents, often reacting faster than alcohols or even some alkenes.[8][9] Strong oxidants like permanganate or chromic acid will readily oxidize the thioether to the corresponding sulfoxide and further to the sulfone (R-S(O)₂-CH₃).[10][11]
-
Solution: Chemoselective Oxidation. The key is to choose a mild and selective oxidizing agent that will react with the target functional group while leaving the thioether untouched.
Table 2: Oxidant Compatibility with the Methylthio Group
| Oxidant | Target Functional Group | Compatibility with Methylthio | Comments |
| KMnO₄, H₂CrO₄ | Alcohols, Aldehydes | Poor | Strong oxidants; will rapidly oxidize thioethers. |
| m-CPBA, H₂O₂ | Alkenes (Epoxidation), Thioethers | Poor | Will readily oxidize thioethers to sulfoxides and sulfones.[10] |
| PCC, DMP, Swern Oxidation | Primary/Secondary Alcohols | Good | Generally mild enough to not affect the thioether group.[12][13] |
| TPAP/NMO | Primary/Secondary Alcohols | Good | A catalytic and mild system that is selective for alcohols.[14] |
| SO₃•Pyridine | Alcohols | Good | Mild reagent often used for the oxidation of sensitive substrates. |
Problem 3: My peptide product is aggregating and difficult to purify.
-
Likely Cause: While seemingly counterintuitive, the presence of a non-polar methionine residue can sometimes contribute to the aggregation of hydrophobic peptides.
-
Solution: Reversible "Protecting Group" Strategy. In cases of severe aggregation, the intentional and reversible oxidation of methionine to the more polar methionine sulfoxide can dramatically improve the solubility and handling of the peptide during synthesis and purification.[15]
Protocol 2: On-Resin Oxidation and Post-Purification Reduction
-
On-Resin Oxidation: After completing the peptide sequence assembly, treat the resin-bound peptide with a mild oxidizing agent like 30% H₂O₂ in DMF for 30 minutes.[5] This converts the Met residue to Met(O).
-
Cleavage and Purification: Cleave the now more soluble Met(O)-containing peptide from the resin using a standard TFA cocktail (scavengers are still recommended). Purify the crude peptide using RP-HPLC. The oxidized peptide often elutes earlier and shows improved peak shape.
-
Post-Purification Reduction: After obtaining the pure, oxidized peptide, the methionine sulfoxide can be reduced back to methionine.
-
Method: Dissolve the peptide in a suitable buffer and treat with a reducing agent. A common and effective method is using ammonium iodide and dimethylsulfide.[1][16]
-
Conditions: The reaction is typically performed at room temperature or slightly elevated temperatures (e.g., 40°C) for several hours.[6][7]
-
Final Step: Re-purify the peptide by RP-HPLC to remove the reducing agents and byproducts.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the methylthio group so susceptible to oxidation?
The sulfur atom in a thioether is in a low oxidation state (-2) and possesses lone pairs of electrons, making it an excellent nucleophile and highly susceptible to electrophilic attack by oxidizing agents.[8][10] It can be oxidized first to a sulfoxide and then, under stronger conditions, to a sulfone.
Sources
- 1. biotage.com [biotage.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ch.imperial.ac.uk [ch.imperial.ac.uk]
- 15. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 3-(Methylthio)benzoic Acid
Welcome to the technical support center for the purification of 3-(Methylthio)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical guidance on the recrystallization of this compound. Here, we move beyond generic protocols to address the specific challenges and considerations pertinent to an aromatic carboxylic acid bearing a thioether functional group.
Introduction to Recrystallization of this compound
This compound is a crystalline solid at room temperature, a property that makes it an excellent candidate for purification by recrystallization.[1] The core principle of recrystallization is based on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature and allow it to crystallize in a highly pure form upon cooling, while impurities either remain in solution or are removed via hot filtration.
The presence of the methylthio (-SCH₃) group introduces specific considerations that are not encountered with simple benzoic acid. These include potential oxidation of the sulfur atom and the solubility characteristics influenced by this moderately polar functional group. This guide will walk you through solvent selection, protocol optimization, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its recrystallization?
Understanding the physical properties is the first step in designing a successful recrystallization protocol.
| Property | Value | Significance for Recrystallization |
| Appearance | White to off-white crystalline solid | The color can be an initial indicator of purity. A significant deviation from white may suggest impurities. |
| Melting Point | 126-130 °C | A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities. This is a critical post-recrystallization analytical check. |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | This suggests that a mixed-solvent system involving water and a miscible organic solvent, or a single organic solvent, will be effective.[1] |
| Chemical Stability | Stable under normal conditions. Avoid strong oxidizing agents. | The thioether group is susceptible to oxidation (to sulfoxide or sulfone), especially at elevated temperatures in the presence of oxidants. This dictates the need for careful solvent selection and potentially an inert atmosphere in specific cases.[2] |
Q2: What are the most common impurities found in crude this compound?
Impurities will largely depend on the synthetic route. Common sources of impurities include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed from side reactions.
-
Reagents: Residual acids, bases, or coupling agents.
-
Oxidation products: 3-(Methylsulfinyl)benzoic acid or 3-(Methylsulfonyl)benzoic acid if the thioether has been oxidized.
Q3: How do I select the best solvent for the recrystallization of this compound?
The ideal recrystallization solvent should exhibit a steep solubility curve for this compound, meaning it has high solubility at high temperatures and low solubility at low temperatures.
Solvent Selection Workflow
Here is a decision-making workflow to guide your solvent selection process:
Caption: Decision workflow for selecting a recrystallization solvent.
Recommended Solvents to Screen
Based on the structure of this compound (an aromatic carboxylic acid), the following solvents are excellent starting points for screening:
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively induce crystallization. This is a common and effective system for benzoic acid and its derivatives.[3] |
| Isopropanol/Water | Similar to ethanol/water, but isopropanol is less polar and may offer different solubility characteristics. |
| Methanol | Known to be a good solvent for this compound. A methanol/water system could also be effective. |
| Ethyl Acetate/Heptane | A good option for moderately polar compounds. Ethyl acetate acts as the good solvent, and heptane as the anti-solvent. |
| Toluene | As an aromatic solvent, it can effectively dissolve the compound at higher temperatures due to "like-dissolves-like" principles. However, care must be taken due to its higher boiling point and potential for oiling out. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of isopropanol and a boiling chip or magnetic stir bar. Heat the mixture to a gentle boil on a hot plate while stirring.
-
Achieve Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat the filter funnel and receiving flask with hot solvent vapor to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum or in a drying oven at a moderate temperature (e.g., 60-70 °C) to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Induce Cloudiness: While keeping the solution hot, add hot water dropwise until a faint, persistent cloudiness appears. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture (in the same proportion as the final recrystallization mixture).
-
Drying: Dry the purified crystals.
Troubleshooting Guide
| Issue | Probable Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was added: The solution is not supersaturated. - Supersaturation: The solution is supersaturated but lacks a nucleation site. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4][5] - Scratch the inside of the flask with a glass rod at the meniscus. - Add a "seed" crystal of pure this compound.[5] |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. - The solution is too concentrated, causing the compound to precipitate too quickly at a temperature above its melting point. | - Reheat the solution to dissolve the oil, add more of the "good" solvent to decrease the saturation point, and allow it to cool more slowly.[4][6] - Consider a different solvent or solvent system with a lower boiling point. |
| Low Recovery | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Washing with too much cold solvent. - Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals (note: this crop may be less pure). - Use a minimal amount of ice-cold solvent for washing. - Ensure the filtration apparatus is adequately preheated. Use a slight excess of hot solvent before filtration and then boil it off before cooling. |
| Colored Impurities in Crystals | - Highly colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[7] |
| Crystals Form Too Quickly | - The solution is too concentrated or cooled too rapidly. | - Reheat the solution, add a small amount of additional hot solvent, and allow for slower cooling. This promotes the formation of larger, purer crystals.[4] |
Advanced Troubleshooting: The Thioether Group
Problem: The purified product has a broad melting point and spectroscopic data (e.g., NMR, IR) suggests the presence of sulfoxide or sulfone impurities.
Cause: The thioether group may have been oxidized during the recrystallization process, especially if heated for prolonged periods in the presence of air and certain solvents.
Solutions:
-
Minimize Heating Time: Do not keep the solution at boiling for longer than necessary.
-
Use High-Purity Solvents: Ensure solvents are free of peroxides, which can act as oxidants.
-
Consider an Inert Atmosphere: For highly sensitive substrates or during process scale-up, performing the recrystallization under a nitrogen or argon atmosphere can prevent oxidation.
Logical Flow of the Recrystallization Process
Caption: A step-by-step workflow of the recrystallization process.
References
- University of Maryland. (n.d.). The Recrystallization of Benzoic Acid.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- California State University, Bakersfield. (2010). Recrystallization and Extractions of Organic Compounds.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- Scottish Schools Education Research Centre. (n.d.). Recrystallisation of Benzoic Acid.
- University of California, Irvine. (n.d.). Recrystallization.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- University of York. (n.d.). Problems with Recrystallisations.
- SSERC. (n.d.). Recrystallisation of benzoic acid.
- Reddit. (2020). Recrystallisation Help.
- University of Limerick. (2010). Solubility of benzoic acid in pure solvents and binary mixtures.
Sources
- 1. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]
- 2. synquestlabs.com [synquestlabs.com]
- 3. pure.ul.ie [pure.ul.ie]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Challenges in the regioselective synthesis of 3-(Methylthio)benzoic acid derivatives
Technical Support Center: Synthesis of 3-(Methylthio)benzoic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective synthesis for this important class of molecules. This compound serves as a crucial building block in the development of pharmaceuticals and advanced materials.[1][2] However, its synthesis is often hampered by challenges in controlling the regiochemical outcome, primarily due to the competing electronic influences of the substituents on the aromatic ring.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in the regioselective synthesis of this compound?
The primary challenge lies in the directing effects of the substituents on the benzoic acid ring. The carboxyl group (-COOH) is an electron-withdrawing group and, for electrophilic aromatic substitution (EAS), is a meta-director.[3][4] Conversely, the methylthio group (-SMe) is an activating, ortho, para-director. When both are present, or when one is being introduced, their electronic preferences must be carefully managed to achieve the desired 3-position (meta) substitution pattern.
Q2: What are the main synthetic strategies to achieve the 3-(methylthio) benzoic acid scaffold?
There are generally two strategic approaches:
-
Direct Introduction: This involves introducing the methylthio group onto a benzoic acid ring or introducing the carboxyl group onto a thioanisole ring. The success of this approach hinges on leveraging the inherent directing effects of the starting substituent. For example, performing an electrophilic thiomethylation on benzoic acid should, in theory, favor the meta position.
-
Indirect Functional Group Interconversion: This is often a more reliable and versatile strategy. It involves starting with a precursor that has a functional group at the 3-position which can be converted into either the carboxyl or the methylthio group. A prominent example is the use of 3-hydroxybenzoic acid, which is converted to the target molecule via the Newman-Kwart rearrangement.[5][6][7]
Q3: How does the carboxyl group's electronic nature dictate the synthetic approach?
The carboxyl group is deactivating, meaning it slows down the rate of electrophilic aromatic substitution (EAS) compared to benzene.[4][8][9] It withdraws electron density from the ring, making it less nucleophilic. By stabilizing the resonance structures where the positive charge of the arenium ion intermediate is not adjacent to the carboxyl-substituted carbon, it directs incoming electrophiles to the meta position.[4][10][11] This property is advantageous if you are performing an electrophilic reaction on benzoic acid itself, but can be a hindrance, requiring harsher conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: Poor or no yield during direct electrophilic thiomethylation of benzoic acid.
-
Question: I am attempting to directly thiomethylate benzoic acid using dimethyl sulfoxide (DMSO) and an acid catalyst, but I am getting very low yields and recovering mostly starting material. What is going wrong?
-
Answer:
-
Causality: The low yield is likely due to two factors. First, the benzoic acid ring is strongly deactivated by the electron-withdrawing carboxyl group, making it a poor nucleophile for EAS reactions.[8][9] Second, the electrophile generated from DMSO and acid is relatively weak. The combination of a deactivated ring and a weak electrophile results in a very slow reaction rate.
-
Troubleshooting Steps:
-
Protect the Carboxyl Group: Convert the benzoic acid to its methyl or ethyl ester (e.g., using methanol with a catalytic amount of H₂SO₄). The ester group is still a meta-director but is less deactivating than the carboxylic acid, which can improve reaction rates.
-
Use a More Potent Electrophilic Reagent: Consider using methanesulfenyl chloride (MeSCl) with a Lewis acid catalyst like AlCl₃. This generates a much more reactive "MeS⁺" equivalent. However, exercise caution as this can sometimes lead to a decrease in regioselectivity.
-
Alternative Direct Routes: Explore Friedel-Crafts-type reactions using S-methyl methanethiosulfonate as the electrophile with a strong acid catalyst.
-
-
Problem 2: Formation of the wrong isomer (ortho or para) instead of the desired meta product.
-
Question: My reaction is producing a mixture of isomers, with significant amounts of the para-(methylthio)benzoic acid, not the meta isomer I need. How can I improve selectivity?
-
Answer:
-
Causality: The formation of ortho or para isomers suggests that the reaction mechanism is not proceeding via a standard electrophilic aromatic substitution on a carboxyl-directed ring. This could happen if you start with thioanisole and attempt to add the carboxyl group, as the -SMe group is an ortho, para-director. Alternatively, harsh reaction conditions might be promoting a different, less selective mechanism (e.g., radical pathways).
-
Troubleshooting Steps:
-
Verify Your Synthetic Strategy: Confirm that your chosen route correctly utilizes a meta-directing group to install the second substituent. The recommended strategy is to start with a compound that already has a group at the 3-position or to add a group to benzoic acid itself. The flowchart below can help guide your strategic choice.
-
Control Reaction Conditions: Avoid excessively high temperatures or the use of radical initiators unless a radical mechanism is intended and known to provide the desired selectivity.
-
Confirm Product Structure: Use 1H NMR and 13C NMR spectroscopy to definitively identify the substitution pattern of your products. The coupling patterns of the aromatic protons are a clear indicator of the isomer formed.
-
-
Problem 3: Decomposition or side reactions during the Newman-Kwart Rearrangement.
-
Question: I am trying the Newman-Kwart rearrangement to convert an O-aryl thiocarbamate into the S-aryl thiocarbamate, but the high temperatures (250-300 °C) are causing my material to decompose. What can I do?
-
Answer:
-
Causality: The classical Newman-Kwart rearrangement is a thermal, intramolecular process that indeed requires high activation energy, often leading to charring or side reactions, especially if trace impurities are present.[5][6]
-
Troubleshooting Steps:
-
Solvent Choice: While the reaction can be run neat, using a high-boiling, polar solvent like diphenyl ether, N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA) can help to mediate heat transfer and stabilize the zwitterionic intermediate, sometimes allowing for lower required temperatures and cleaner reactions.[5]
-
Purify the Starting Material: Ensure the starting O-aryl thiocarbamate is highly pure. Trace amounts of base or acid can catalyze decomposition pathways at high temperatures. Recrystallization of the thiocarbamate is highly recommended. N,N-dimethylthiocarbamates often crystallize well.[5]
-
Explore Milder, Catalytic Methods: Modern organic chemistry offers alternatives that avoid extreme heat.
-
Photoredox Catalysis: This method uses a commercially available organic photocatalyst and visible light to facilitate the rearrangement at ambient temperature, preventing thermal decomposition.[12]
-
Palladium Catalysis: Pd-catalyzed versions of the rearrangement can proceed at significantly lower temperatures (e.g., 100 °C).[6]
-
-
-
Problem 4: Formation of disulfide byproducts during the methylation of 3-mercaptobenzoic acid.
-
Question: After hydrolyzing my S-aryl thiocarbamate to 3-mercaptobenzoic acid, my subsequent methylation step is giving me a significant amount of the disulfide dimer. How do I prevent this?
-
Answer:
-
Causality: Thiols (-SH) are highly susceptible to oxidation, especially under basic conditions in the presence of air (oxygen), which leads to the formation of disulfide (S-S) bonds.
-
Troubleshooting Steps:
-
Use an Inert Atmosphere: Perform the methylation reaction under a nitrogen or argon atmosphere to exclude oxygen. This is the most critical step to prevent oxidative dimerization.
-
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Choose Your Base Carefully: Use a non-oxidizing base like potassium carbonate (K₂CO₃) or a hindered amine base. While NaOH or KOH are effective for deprotonation, they create a highly basic environment where oxidation can be rapid if oxygen is present.
-
Sequential Addition: Add your base to the solution of the thiol first, allow it to react to form the thiolate, and then add the methylating agent (e.g., methyl iodide or dimethyl sulfate). Do not mix the base and methylating agent before adding the thiol.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Newman-Kwart Rearrangement
This multi-step protocol is a robust and highly regioselective method starting from 3-hydroxybenzoic acid.
Step 1: Synthesis of O-(3-carboxyphenyl) N,N-dimethylthiocarbamate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 3-hydroxybenzoic acid (1.0 eq) in DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
-
Cool the mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.05 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by carefully pouring it into ice-water. Acidify with 1 M HCl to pH ~3-4.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure O-aryl thiocarbamate.
Step 2: Newman-Kwart Rearrangement
-
Place the purified O-(3-carboxyphenyl) N,N-dimethylthiocarbamate (1.0 eq) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heat the solid in a sand bath or heating mantle to ~250 °C. The solid will melt and the rearrangement will proceed. Hold at this temperature for 2-4 hours. (Note: Monitor by TLC).
-
Cool the reaction to room temperature. The crude S-aryl thiocarbamate should solidify upon cooling and can be carried forward to the next step.
Step 3: Hydrolysis to 3-Mercaptobenzoic Acid
-
To the crude S-aryl thiocarbamate, add a 10% aqueous solution of potassium hydroxide (KOH) (excess, ~5-10 eq).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
The product, 3-mercaptobenzoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 4: Methylation to this compound
-
Dissolve the dry 3-mercaptobenzoic acid (1.0 eq) in anhydrous acetone or DMF under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).
-
Add methyl iodide (MeI) (1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and water. Separate the layers.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by recrystallization or column chromatography to yield pure this compound.[13]
Data Summary
Table 1: Comparison of Key Synthetic Strategies
| Strategy | Starting Material | Key Reagents | Pros | Cons |
| Nucleophilic Aromatic Substitution (NAS) | 3-Chlorobenzoic Acid (or nitrile) | Sodium thiomethoxide (MeSNa) | Potentially fewer steps; high atom economy. | Requires activated substrate; risk of side reactions. |
| Newman-Kwart Rearrangement | 3-Hydroxybenzoic Acid | 1. Me₂NCSCl 2. Heat 3. KOH 4. MeI | Excellent regioselectivity; reliable; well-documented.[5][6][7] | Multi-step; classical method requires high temperatures.[6] |
| Direct Electrophilic Thiomethylation | Benzoic Acid | MeSCl / AlCl₃ | Conceptually simple; direct. | Ring deactivation leads to low yields; harsh conditions. |
References
- Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement.
- Wikipedia. (2023). Newman–Kwart rearrangement.
- Lloyd-Jones, G. C., et al. (2008). Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Angewandte Chemie International Edition, 48(41), 7612-7615. (Note: A direct link to the full text may require a subscription; a general link to the journal is provided.)
- Perkowski, A. J., Cruz, C. L., & Nicewicz, D. A. (2015). Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(50), 15684-7.
- Liu, S., et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. The Journal of Chemical Physics, 141(19), 194109.
- ResearchGate. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution.
- Vedantu. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
- Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
- Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution.
- Filo. (2025). Effect of substituents on acidity of benzoic acids.
- ResearchGate. (n.d.). Starting materials for synthesis using this compound.
- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
- Chemistry LibreTexts. (2023). 11.5: Substituent Effects on Acidity.
- National Institutes of Health (NIH). (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
- Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution.
- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Royal Society of Chemistry. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions.
- Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
- Stevens, E. (2019). introduction to regioselectivity in aromatic reactions. YouTube.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
- DiVA Portal. (2023). C1 Building Blocks: New Approaches for Thiomethylations and Esterification.
- PrepChem.com. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.
- Organic Chemistry Portal. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids.
- Google Patents. (n.d.). CN102924352B - Method for synthesizing 4-mercaptobenzoate.
- National Institutes of Health (NIH). (2023). 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors.
- MDPI. (2023). 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors.
- NIST. (n.d.). 3-Mercaptobenzoic acid, S-methyl-, methyl ester.
- Organic Syntheses. (n.d.). Thiobenzoic acid.
- Google Patents. (n.d.). CN115710207B - Preparation method of 4-mercaptobenzoic acid.
- National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity.
- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 5. Newman-Kwart Rearrangement [organic-chemistry.org]
- 6. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Comparative Analysis for the Bench Scientist: 3-(Methylthio)benzoic Acid vs. 4-(Methylthio)benzoic Acid
In the landscape of medicinal chemistry and organic synthesis, positional isomers often exhibit remarkably different physicochemical properties and biological activities. This guide provides an in-depth comparative analysis of 3-(Methylthio)benzoic acid and 4-(Methylthio)benzoic acid, two valuable building blocks for drug development professionals and researchers. By understanding their distinct characteristics, scientists can make more informed decisions in experimental design and synthesis strategies.
Structural and Physicochemical Properties: A Tale of Two Isomers
At their core, both molecules share the same molecular formula, C₈H₈O₂S, and molecular weight of 168.21 g/mol .[1][2] The critical difference lies in the substitution pattern on the benzene ring: the methylthio (-SCH₃) group is at the meta position in the 3-isomer and the para position in the 4-isomer relative to the carboxylic acid (-COOH) group. This seemingly minor structural shift has profound consequences for their physical properties, molecular packing, and electronic character.
Caption: Chemical structures of this compound and 4-(Methylthio)benzoic acid.
The most striking difference is the melting point. The para isomer, 4-(methylthio)benzoic acid, has a significantly higher melting point (192-196 °C) compared to the meta isomer, this compound (126-130 °C).[3] This is attributed to the greater symmetry of the 4-isomer, which allows for more efficient and stable packing within the crystal lattice, requiring more energy to break the intermolecular forces.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 4-(Methylthio)benzoic acid | Source(s) |
| IUPAC Name | 3-Methylsulfanylbenzoic acid | 4-Methylsulfanylbenzoic acid | [1][2] |
| CAS Number | 825-99-0 | 13205-48-6 | [4][5] |
| Molecular Formula | C₈H₈O₂S | C₈H₈O₂S | [6] |
| Molecular Weight | 168.21 g/mol | 168.21 g/mol | [6][7] |
| Appearance | White to off-white crystalline solid | Light yellow to beige crystalline powder | [5][8] |
| Melting Point | 126-130 °C | 192-196 °C | [3] |
| Boiling Point | 355.44 °C (Normal) | 355.44 °C (Normal) | [2] |
| Solubility | Limited in water, soluble in organic solvents | Sparingly soluble in water | [8][9] |
| LogP (calc.) | 2.107 | 2.107 | [10][11] |
Spectroscopic Characterization: Identifying the Isomers
Spectroscopic analysis is fundamental for confirming the identity and purity of these isomers. While they share key functional group signals, the aromatic region in NMR spectroscopy, in particular, provides a clear distinction.
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The 4-isomer typically shows a simpler, more symmetrical pattern in the aromatic region (around 7.2-8.0 ppm), often appearing as two distinct doublets (an AA'BB' system). In contrast, the 3-isomer presents a more complex multiplet pattern due to the lower symmetry and different coupling constants between the four non-equivalent aromatic protons.
-
¹³C NMR: The chemical shifts of the aromatic carbons will differ, reflecting the different electronic environments. The carbon attached to the sulfur atom (C-S) and the carboxylic acid (C-COOH) will have distinct and identifiable shifts for each isomer.[12]
Infrared (FTIR) Spectroscopy: Both isomers will exhibit characteristic peaks for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch (around 1680-1710 cm⁻¹), and C-H stretches. The primary differences will be in the "fingerprint region" (below 1500 cm⁻¹), where the C-H out-of-plane bending vibrations reflect the meta vs. para substitution pattern.
Mass Spectrometry (MS): Both compounds will show a molecular ion peak (M⁺) at an m/z of 168.[13] Common fragmentation patterns include the loss of a methyl group (-CH₃, m/z 153) and the loss of the carboxylic acid group (-COOH, m/z 121).[13] While the primary fragmentation is similar, the relative intensities of the fragment ions may differ slightly.
Caption: A common synthetic route to methylthiobenzoic acid isomers.
The electronic properties of the isomers dictate their reactivity. The carboxylic acid group is an electron-withdrawing, meta-directing group. The methylthio group, conversely, is a weakly deactivating but ortho, para-directing group due to the ability of sulfur's lone pairs to participate in resonance.
-
For this compound: The two substituents are meta to each other. Their directing effects do not strongly conflict. Electrophilic aromatic substitution will be directed to positions 2, 4, and 6, with the position between the two groups (position 2) being less favored due to steric hindrance.
-
For 4-(Methylthio)benzoic acid: The groups are para to each other. The ortho, para-directing -SCH₃ group and the meta-directing -COOH group both direct incoming electrophiles to the positions ortho to the -SCH₃ group (and meta to the -COOH group). This alignment of directing effects makes substitution at these positions (3 and 5) particularly favorable.
This difference in electronic activation and directing effects is critical when using these molecules as scaffolds for further functionalization.
Applications in Research and Drug Development
Both isomers serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals. [8][14]However, their distinct structures make them suitable for different therapeutic targets and applications.
-
4-(Methylthio)benzoic acid has been investigated for its protective effects. For instance, its administration was found to reduce cisplatin-induced nephrotoxicity in rats and prevent in vitro DNA binding and mutation induction in E. coli. [3][5]This suggests potential applications as a cytoprotective agent.
-
This compound has been utilized as a key starting material in the synthesis of more complex heterocyclic structures. One notable example is its use in the creation of a benzoxazole derivative intended for the treatment of the neglected tropical disease, visceral leishmaniasis. [15] The bifunctional nature of these molecules, containing both a nucleophilic handle (after deprotonation of the carboxylic acid) and an electrophilic one (upon activation of the carboxylic acid), makes them versatile for building molecular libraries for drug discovery. [16]The positional difference directly impacts the geometry and electronic properties of the final compounds, influencing how they interact with biological targets like enzymes or receptors. [17][18]
Experimental Protocol: Synthesis of Methylthiobenzoic Acid
This protocol is a generalized procedure based on methods described for the synthesis of methylthiobenzoic acids from chlorobenzonitrile precursors. [14][19]Safety Note: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Objective: To synthesize a methylthiobenzoic acid isomer from the corresponding chlorobenzonitrile.
Materials:
-
3-chlorobenzonitrile or 4-chlorobenzonitrile
-
Sodium methyl mercaptide (sodium thiomethoxide)
-
Organic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Nucleophilic Substitution:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting chlorobenzonitrile (1.0 eq) in the organic solvent.
-
Under an inert atmosphere (e.g., nitrogen), add sodium methyl mercaptide (1.0-1.2 eq) portion-wise. The reaction may be exothermic.
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
-
Hydrolysis of Nitrile:
-
Once the substitution is complete, cool the reaction mixture.
-
Add an aqueous solution of sodium hydroxide (e.g., 30% w/v, 2-3 eq) to the flask.
-
Heat the mixture to reflux (typically 100-110 °C) and stir vigorously. Ammonia gas will be evolved, which should be vented safely or scrubbed. Continue heating until ammonia evolution ceases (typically 3-7 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. If a phase-transfer catalyst was used, it may be recovered by filtration at this stage.
-
Transfer the mixture to a separatory funnel. If an organic solvent was used, it can be separated.
-
Carefully acidify the aqueous layer to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. This should be done in an ice bath as the neutralization is exothermic.
-
The product, methylthiobenzoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by distillation under reduced pressure to yield the final, high-purity product. [14]
-
Conclusion
While this compound and 4-(Methylthio)benzoic acid are structurally similar, the positional change of the methylthio group leads to significant and predictable differences in their physical properties, spectroscopic signatures, and chemical reactivity. The higher melting point of the 4-isomer reflects its symmetrical structure, while the distinct NMR patterns provide a reliable method for identification. For the synthetic chemist, understanding the interplay of the directing effects of the -SCH₃ and -COOH groups is crucial for designing subsequent reactions. These differences ultimately translate into distinct applications in drug discovery, where one isomer may serve as a key building block for an anti-parasitic agent and the other as a potential cytoprotective compound. A thorough understanding of these nuances is essential for leveraging these versatile intermediates to their full potential in scientific research.
References
- Benchchem. (n.d.). A Step-by-Step Synthesis of 4-Amino-2-(methylthio)benzoic Acid.
- Chemcasts. (n.d.). This compound (CAS 825-99-0) Properties.
- Chemcasts. (n.d.). 4-(Methylthio)benzoic acid (CAS 13205-48-6) Properties.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83230, 4-(Methylthio)benzoic acid.
- Supporting Information. (n.d.). General procedure for the Ni-catalyzed carboxylation of aryl halides.
- ChemicalBook. (2024). 4-(METHYLTHIO)BENZOIC ACID.
- Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- CymitQuimica. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 825-99-0: this compound.
- Cheméo. (n.d.). Chemical Properties of 4-(Methylthio)benzoic acid (CAS 13205-48-6).
- Benchchem. (n.d.). A Spectroscopic Comparison of 4-Amino-2-(methylthio)benzoic Acid and Its Precursors.
- Benchchem. (n.d.). Technical Guide: Spectroscopic Analysis of 4-Amino-2-(methylthio)benzoic acid.
- Sigma-Aldrich. (n.d.). This compound 97.
- Benchchem. (n.d.). Application Notes and Protocols for 4-Amino-2-(methylthio)benzoic acid in Organic Synthesis.
- Benchchem. (n.d.). The Enigmatic Journey of 4-Amino-2-(methylthio)benzoic Acid: A Technical Guide.
- ResearchGate. (n.d.). Starting materials for synthesis using this compound.
- ChemicalBook. (n.d.). 4-(METHYLTHIO)BENZOIC ACID(13205-48-6) 13C NMR spectrum.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-(methylthio)- (CAS 825-99-0).
- Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
- Sigma-Aldrich. (n.d.). 4-(Methylthio)benzoic acid 97.
- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
- Guidechem. (n.d.). This compound 825-99-0 wiki.
- precisionFDA. (n.d.). This compound.
- Valate, M. S., & Gaikwad, S. D. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of All Research Scientific and Technical, 6(2).
Sources
- 1. chem-casts.com [chem-casts.com]
- 2. chem-casts.com [chem-casts.com]
- 3. 4-(Methylthio)benzoic acid 97 13205-48-6 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 4-(METHYLTHIO)BENZOIC ACID | 13205-48-6 [chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. 4-(Methylthio)benzoic acid | C8H8O2S | CID 83230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 825-99-0: this compound | CymitQuimica [cymitquimica.com]
- 9. guidechem.com [guidechem.com]
- 10. Benzoic acid, 3-(methylthio)- (CAS 825-99-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 4-(Methylthio)benzoic acid (CAS 13205-48-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. 4-(METHYLTHIO)BENZOIC ACID(13205-48-6) 13C NMR spectrum [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijarsct.co.in [ijarsct.co.in]
- 19. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
A Spectroscopic Investigation of 3-(Methylthio)benzoic Acid and its Positional Isomers
A Technical Guide for Researchers
In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structure is paramount. Isomeric purity can dictate biological activity, physical properties, and ultimately, the success of a developmental candidate. This guide provides a comprehensive spectroscopic comparison of 3-(Methylthio)benzoic acid and its ortho- and para-isomers, 2-(Methylthio)benzoic acid and 4-(Methylthio)benzoic acid. By delving into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral fingerprints of each isomer, offering a robust framework for their differentiation and characterization.
The Isomeric Landscape: More Than Just a Positional Shift
The subject of our investigation are three structural isomers with the molecular formula C₈H₈O₂S.[1][2] The seemingly subtle variation in the substitution pattern on the benzene ring—ortho, meta, or para—induces significant changes in the electronic distribution and steric environment within each molecule. These differences manifest as unique and identifiable patterns in their respective spectra, providing a powerful toolkit for unambiguous identification.
Caption: Molecular structures of the three (Methylthio)benzoic acid isomers.
Vibrational Fingerprints: An FT-IR Perspective
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present. For the (methylthio)benzoic acid isomers, the key diagnostic bands are associated with the carboxylic acid and the methylthio groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A rapid and straightforward method for obtaining high-quality IR spectra of solid samples is ATR-FT-IR.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric H₂O and CO₂, as well as any instrumental artifacts.
-
Sample Application: Place a small amount of the solid (Methylthio)benzoic acid isomer directly onto the ATR crystal.
-
Pressure Application: Utilize the pressure clamp to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a strong signal.
-
Data Acquisition: Acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
Cleaning: Post-analysis, meticulously clean the ATR crystal with an appropriate solvent, such as isopropanol, to prevent cross-contamination.[3]
Comparative IR Data
| Vibrational Mode | 2-(Methylthio)benzoic acid (cm⁻¹) | This compound (cm⁻¹) | 4-(Methylthio)benzoic acid (cm⁻¹) | Rationale for a Observed Differences |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 (broad) | ~2500-3300 (broad) | ~2500-3300 (broad) | The broadness of this peak is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids.[4] The position is relatively insensitive to the isomer. |
| C=O Stretch (Carboxylic Acid) | ~1685 | ~1690 | ~1680 | The carbonyl stretching frequency is influenced by electronic effects. The para-isomer may exhibit a slightly lower frequency due to resonance effects of the sulfur atom. |
| C-S Stretch | ~600-800 | ~600-800 | ~600-800 | This vibration is generally weak and falls in the fingerprint region, making it less diagnostic for distinguishing between these isomers.[3] |
| Aromatic C-H Bending (Out-of-Plane) | Varies | Varies | Varies | The pattern of these bands in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. |
Analysis of Vibrational Spectra:
The most telling distinctions in the IR spectra lie in the subtle shifts of the C=O stretching frequency and the patterns in the fingerprint region. The broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer is a dominant and consistent feature across all three isomers.[4][5] The carbonyl (C=O) stretch, typically found between 1760-1690 cm⁻¹, is sensitive to the electronic environment.[4] For these isomers, the position of the methylthio group can subtly influence this frequency through inductive and resonance effects.
Probing the Nuclei: A Guide to ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts, splitting patterns, and integration of the signals allow for a definitive structural elucidation of the (methylthio)benzoic acid isomers.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Complete dissolution is essential for high-resolution spectra.[3]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C), and the magnetic field is "shimmed" to ensure homogeneity.
-
Data Acquisition: Appropriate spectral parameters, such as the pulse sequence, acquisition time, and relaxation delay, are set. For ¹³C NMR, a greater number of scans is typically necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, and the baseline is corrected.[3]
Sources
- 1. 2-(Methylthio)benzoic acid | C8H8O2S | CID 19498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Methylthio)benzoic acid | C8H8O2S | CID 83230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Purity Validation of Synthesized 3-(Methylthio)benzoic Acid: A Comparative Analysis of Titration and Chromatographic Methods
For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and quality control.
Introduction: The Imperative of Purity in Synthesis
In the realm of chemical synthesis, particularly for intermediates in pharmaceutical and materials science, the purity of a compound is not merely a quality metric; it is the foundation of its utility and safety. 3-(Methylthio)benzoic acid is a key building block in organic synthesis, utilized in the creation of more complex molecules like benzoxazole derivatives for potential therapeutic applications[1][2]. An inaccurately characterized intermediate, laden with unquantified impurities, can compromise downstream reaction yields, introduce confounding variables in biological assays, and pose significant safety risks.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized this compound. We will begin with the classical, robust technique of acid-base titration and then progress to more sophisticated, orthogonal methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). Our focus will be on the causality behind methodological choices, providing not just protocols, but a logical framework for selecting the most appropriate validation strategy for your laboratory's needs.
Part 1: The Workhorse of Purity Analysis: Acid-Base Potentiometric Titration
Acid-base titration remains a cornerstone of chemical analysis for its simplicity, cost-effectiveness, and high precision when assessing the purity of an acidic or basic compound. The method relies on the direct neutralization reaction between the analyte—in this case, the carboxylic acid group of this compound—and a standardized titrant, typically a strong base like sodium hydroxide (NaOH)[3].
The fundamental principle is stoichiometric. By accurately measuring the volume of a standardized base required to reach the equivalence point, we can calculate the exact number of moles of the acidic analyte present in a known mass of the sample. This method is excellent for quantifying the primary active compound, assuming that other impurities are not acidic or basic in nature.
Experimental Protocol: Purity Determination by Potentiometric Titration
This protocol is designed as a self-validating system, beginning with the crucial step of standardizing the titrant against a primary standard.
A. Standardization of 0.1 M Sodium Hydroxide (NaOH) Titrant
-
Rationale: The concentration of commercially available NaOH solutions can vary and change over time due to atmospheric CO₂ absorption. Standardization against a primary standard—a highly pure, stable, and non-hygroscopic compound like potassium hydrogen phthalate (KHP)—is essential for accuracy[4].
-
Procedure:
-
Preparation: Accurately weigh approximately 0.4 g of dried, analytical grade KHP into a 250 mL beaker. Record the mass to four decimal places.
-
Dissolution: Add 50 mL of deionized, CO₂-free water and stir until the KHP is fully dissolved.
-
Titration: Using a calibrated 50 mL burette, titrate the KHP solution with your prepared ~0.1 M NaOH solution. Use a calibrated pH meter to monitor the pH. The equivalence point is the point of maximum inflection on the titration curve (typically around pH 8.5-9.0).
-
Calculation: Molarity of NaOH = (Mass of KHP (g) / Molar Mass of KHP (204.22 g/mol )) / Volume of NaOH (L)
-
Validation: Repeat the titration at least three times. The relative standard deviation (RSD) of the calculated molarity should be less than 0.2% to ensure precision.
-
B. Titration of this compound
-
Rationale: this compound has limited solubility in water. A mixed solvent system, such as ethanol and water, is required to ensure complete dissolution of the sample before titration begins[5][6][7].
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the synthesized this compound into a 250 mL beaker. Record the mass accurately.
-
Dissolution: Add 50 mL of neutralized ethanol and stir until the sample is completely dissolved. Then, add 50 mL of CO₂-free deionized water.
-
Titration: Titrate the sample solution with the previously standardized 0.1 M NaOH solution, recording the volume of titrant added and the corresponding pH.
-
Endpoint Determination: Identify the equivalence point from the titration curve where the rate of pH change is maximal.
-
Calculation of Purity: % Purity = (V_NaOH × M_NaOH × MW_acid) / (m_sample) × 100 Where:
-
V_NaOH = Volume of NaOH at equivalence point (L)
-
M_NaOH = Molarity of standardized NaOH (mol/L)
-
MW_acid = Molar Weight of this compound (168.21 g/mol )
-
m_sample = Mass of the sample (g)
-
-
Titration Workflow Visualization
Caption: Workflow for purity determination by potentiometric titration.
Part 2: High-Resolution Orthogonal Methods for Comprehensive Purity Profiling
While titration quantifies the primary acidic component, it is blind to non-acidic impurities, starting materials, or isomers that may be present. For a complete purity profile, orthogonal methods—techniques that measure purity based on different chemical or physical principles—are essential[8].
A. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For organic acids, reversed-phase HPLC is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase[9]. Compounds are detected as they elute from the column, often by a UV detector that measures the absorbance of the aromatic ring and carboxyl group[10][11].
-
Causality: This method is ideal for separating this compound from potential non-polar impurities or more polar byproducts. The purity is typically determined by an area percent calculation, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.
-
Exemplar Experimental Protocol (HPLC-UV):
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.
-
Analysis: Inject 10 µL and run the gradient. Calculate purity based on the relative peak areas.
-
B. Gas Chromatography (GC)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long capillary column. Due to the low volatility and high polarity of carboxylic acids, direct analysis can lead to poor peak shapes and column degradation[12][13]. Therefore, derivatization to form a more volatile ester (e.g., a methyl or silyl ester) is typically required[14][15].
-
Causality: GC is highly effective for detecting volatile organic impurities (e.g., residual solvents) or for purity analysis after converting the analyte into a more volatile form. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of unknown impurities based on their mass spectra[16].
-
Exemplar Experimental Protocol (GC-MS after Silylation):
-
Derivatization: In a vial, dissolve ~1 mg of the sample in a suitable solvent (e.g., pyridine). Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60-70°C for 30 minutes to convert the carboxylic acid to its trimethylsilyl (TMS) ester.
-
System: GC-MS.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 280°C).
-
Injection: Inject 1 µL of the derivatized sample.
-
Analysis: Identify peaks based on their retention times and mass spectra. Calculate purity based on relative peak areas.
-
C. Quantitative Nuclear Magnetic Resonance (qNMR)
-
Principle: qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass[17][18]. Unlike other methods, it does not require a reference standard of the analyte itself.
-
Causality: qNMR is an exceptionally powerful tool as it is non-destructive and provides structural confirmation simultaneously with quantification[19]. It is considered a primary analytical method by many regulatory bodies and can detect any proton-containing impurity that gives a signal in a clear region of the spectrum[8].
-
Exemplar Experimental Protocol (¹H-qNMR):
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample and ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. Record both masses precisely. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, which includes a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified.
-
Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
Calculation: The purity is calculated using the following formula: % Purity = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std Where: I = Integral, N = Number of protons for the signal, MW = Molar Weight, m = mass, P_std = Purity of the standard.
-
Part 3: A Comparative Framework for Method Selection
The choice of analytical method is a balance of technical requirements, available instrumentation, and project goals. Titration offers a rapid assessment of the main component's purity, while chromatographic and spectroscopic methods provide a detailed impurity profile.
Method Selection Logic
Caption: Decision tree for selecting an appropriate purity validation method.
Quantitative Data Summary
| Parameter | Acid-Base Titration | HPLC-UV | GC-FID/MS | ¹H-qNMR |
| Principle | Stoichiometric Neutralization | Differential Partitioning | Volatility & Partitioning | Nuclear Magnetic Resonance |
| Specificity | Low (quantifies total acidity) | High (separates components) | High (separates components) | Very High (structure-specific) |
| Sensitivity | Milligram (mg) range | Nanogram (ng) to Microgram (µg) | Picogram (pg) to Nanogram (ng) | Microgram (µg) to Milligram (mg) |
| Accuracy | High (if no acidic impurities) | High (dependent on standards) | High (dependent on standards) | Very High (primary method) |
| Precision (RSD) | < 0.5% | < 2% | < 3% | < 1% |
| Throughput | Moderate | High (with autosampler) | Moderate (derivatization needed) | Low to Moderate |
| Cost / Sample | Low | Moderate | Moderate-High | High |
| Detects | Total acidic content | Non-volatile impurities | Volatile impurities, isomers | Most proton-containing impurities |
| Limitations | Blind to non-acidic impurities | Requires UV chromophore | May require derivatization | Lower sensitivity, spectral overlap |
Conclusion
Validating the purity of a synthesized compound like this compound is a multi-faceted task that cannot be reliably accomplished with a single analytical technique. While acid-base titration provides a rapid, precise, and cost-effective measure of the bulk acidic content, it should be regarded as a foundational assay rather than a comprehensive purity assessment.
For a true understanding of a sample's composition, orthogonal methods are indispensable. HPLC is the workhorse for analyzing non-volatile impurities, while GC-MS excels at identifying volatile contaminants and providing structural information on unknown peaks. qNMR stands apart as a primary method, offering simultaneous structural confirmation and highly accurate quantification without the need for an identical reference standard. A judicious combination of these techniques—for instance, using titration for routine batch-to-batch consistency checks and HPLC or qNMR for definitive purity profiling and reference standard characterization—constitutes a robust, trustworthy, and scientifically sound approach to quality control in modern chemical synthesis.
References
- leidykla, L. M. A. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV.
- Journal of Chromatography A. (2019).
- Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column.
- Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
- Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
- Phenomenex. (2020). Organic Acids from Wine via HPLC-UV.
- Journal of Chromatographic Science. (n.d.).
- Darko, E., & Thurbide, K. B. (n.d.).
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
- Quora. (2023). Why do we use NMR spectroscopy in purity analysis?.
- YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR).
- Algor Cards. (n.d.). Analytical Techniques for Organic Compounds.
- NIST. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance.
- Scribd. (n.d.). Benzoic Acid Purity Titration Guide.
- Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- FAO. (n.d.). Determination of Benzoic Acid.
- Scribd. (n.d.). 3-Assay Benzoic Acid.
- Metrologia. (n.d.). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations.
- KEM. (n.d.). Determination of benzoic acid.
- ResearchGate. (n.d.). Starting materials for synthesis using this compound.
- ResearchGate. (2018). What is the procedure for determining carboxylic acid groups by the acid-base titration?.
- Mettler Toledo. (n.d.). Validation of Titration Methods.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. scribd.com [scribd.com]
- 6. repository.seafdec.org [repository.seafdec.org]
- 7. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lcms.cz [lcms.cz]
- 10. scioninstruments.com [scioninstruments.com]
- 11. shimadzu.com [shimadzu.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 14. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 18. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. quora.com [quora.com]
A Comparative Guide to the Cross-Reactivity of 3-(Methylthio)benzoic Acid Analogues in Kinase Inhibition
In the landscape of modern drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. Off-target effects, arising from a compound's interaction with unintended biomolecules, can lead to unforeseen toxicity and diminish its clinical utility. This guide provides a comprehensive framework for evaluating the cross-reactivity of a series of 3-(methylthio)benzoic acid analogues, a scaffold of growing interest for its potential therapeutic applications.[1][2]
We will delve into the rationale behind experimental design, present detailed protocols for assessing kinase inhibition, and offer a clear interpretation of comparative data. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule inhibitors.
The Imperative of Selectivity: Understanding Cross-Reactivity
Cross-reactivity, in the context of small molecule drugs, refers to the ability of a compound to bind to and modulate the activity of proteins other than its intended therapeutic target.[3] Such interactions can precipitate adverse drug reactions and complicate the therapeutic window of a drug candidate. Consequently, rigorous cross-reactivity profiling is a cornerstone of preclinical drug development, providing invaluable insights into a compound's selectivity and potential liabilities.
This guide will focus on a hypothetical series of this compound analogues designed as inhibitors of a specific protein kinase, a class of enzymes frequently implicated in oncology and inflammatory diseases. Benzoic acid derivatives have been identified as inhibitors of various enzymes, including protein phosphatases, making kinases a plausible target class for this scaffold.[4]
Designing the Cross-Reactivity Study: A Strategic Approach
A well-designed cross-reactivity study should be both systematic and hypothesis-driven. For our series of this compound analogues, we will postulate a primary target, Mitogen-Activated Protein Kinase (MAPK) p38α, a key enzyme in inflammatory signaling pathways. The selection of off-targets is crucial and should include kinases with high structural homology to p38α, as well as those from different branches of the kinome to assess broader selectivity.
Our panel for this study will include:
-
Primary Target: MAPK p38α
-
Closely Related Off-Targets: JNK1, ERK2
-
Distantly Related Off-Targets: SRC (a non-receptor tyrosine kinase), EGFR (a receptor tyrosine kinase)
The chemical structures of the hypothetical this compound analogues under investigation are presented below:
-
MTBA-001: this compound
-
MTBA-002: 3-(Methylsulfinyl)benzoic acid
-
MTBA-003: 3-(Methylsulfonyl)benzoic acid
-
MTBA-004: 4-Fluoro-3-(methylthio)benzoic acid
This selection of analogues allows for the evaluation of the effect of substituting the methylthio group and the impact of an electron-withdrawing group on the benzene ring.
Experimental Workflow: From Compound Preparation to Data Analysis
The following diagram illustrates the overall workflow for assessing the cross-reactivity of our compound library.
Caption: Workflow for kinase cross-reactivity profiling.
Detailed Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.
Materials:
-
Kinase (e.g., p38α)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (MTBA series)
-
Assay buffer
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense the diluted compounds into the 384-well assay plate.
-
Kinase/Antibody Mixture: Prepare a solution of the kinase and the Eu-labeled antibody in the assay buffer. Add this mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the compounds to bind to the kinase.
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add this solution to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). The percentage of inhibition is calculated relative to high and low controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Comparative Data Analysis: Unveiling the Selectivity Profile
The following table summarizes the hypothetical IC50 values obtained for the this compound analogues against the selected kinase panel.
| Compound | p38α IC50 (nM) | JNK1 IC50 (nM) | ERK2 IC50 (nM) | SRC IC50 (nM) | EGFR IC50 (nM) |
| MTBA-001 | 50 | 500 | 1200 | >10000 | >10000 |
| MTBA-002 | 80 | 850 | 1500 | >10000 | >10000 |
| MTBA-003 | 120 | 1100 | 2500 | >10000 | >10000 |
| MTBA-004 | 25 | 300 | 800 | >10000 | >10000 |
Calculating the Selectivity Index
The selectivity index (SI) is a quantitative measure of a compound's selectivity for its primary target over an off-target. It is calculated as the ratio of the off-target IC50 to the primary target IC50.
SI = IC50 (Off-Target) / IC50 (Primary Target)
A higher SI value indicates greater selectivity. The following table presents the calculated selectivity indices for our compound series against the closely related kinases.
| Compound | SI (JNK1/p38α) | SI (ERK2/p38α) |
| MTBA-001 | 10 | 24 |
| MTBA-002 | 10.6 | 18.8 |
| MTBA-003 | 9.2 | 20.8 |
| MTBA-004 | 12 | 32 |
Interpretation of Results
-
Potency: MTBA-004 is the most potent inhibitor of the primary target, p38α, with an IC50 of 25 nM.
-
Selectivity: All compounds exhibit selectivity for p38α over the other kinases tested. MTBA-004 demonstrates the highest selectivity against both JNK1 and ERK2.
-
Structure-Activity Relationship (SAR): The addition of a fluorine atom at the 4-position (MTBA-004) appears to enhance both potency and selectivity. Oxidation of the methylthio group to a sulfinyl (MTBA-002) or sulfonyl (MTBA-003) group reduces the potency against the primary target.
The following diagram illustrates the relationship between chemical modification and selectivity.
Caption: Structure-activity relationship for selectivity.
Concluding Remarks and Future Directions
This guide has outlined a systematic approach to evaluating the cross-reactivity of a series of this compound analogues. Through a combination of rational experimental design, detailed protocols, and clear data analysis, we have demonstrated how to build a comprehensive selectivity profile for a set of small molecule inhibitors.
Our hypothetical study suggests that 4-fluoro-3-(methylthio)benzoic acid (MTBA-004) is a promising lead compound with both high potency and selectivity for p38α. Further studies would be warranted to expand the cross-reactivity profiling to a larger panel of kinases and to validate these in vitro findings in cell-based assays and eventually in vivo models.
The principles and methodologies described herein are broadly applicable to the cross-reactivity profiling of other small molecule inhibitors and serve as a valuable resource for researchers in the field of drug discovery.
References
- Cross-reactivity - Wikipedia. Wikipedia. [Link]
- Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. NCBI Insights. [Link]
- Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph
- Hypersensitivity reactions to small molecule drugs. PubMed Central. [Link]
- Biological Applications of Thiourea Deriv
- Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells.
Sources
Biological activity comparison of benzoic acid derivatives
A Comparative Guide to the Biological Activities of Benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of structure-activity relationships is fundamental to designing potent and selective therapeutic agents. This guide offers a comprehensive comparison of the biological activities of benzoic acid derivatives, focusing on their antimicrobial, antioxidant, and anticancer properties. By synthesizing data from multiple studies, this document provides an in-depth analysis of how chemical modifications to the benzoic acid scaffold influence biological outcomes, supported by experimental data and detailed protocols.
Introduction to Benzoic Acid and Its Derivatives
Benzoic acid, a simple aromatic carboxylic acid, serves as a foundational structure for a vast array of biologically active compounds. Its derivatives, characterized by various substituents on the benzene ring, are ubiquitous in nature and are also synthesized for diverse applications in the pharmaceutical, cosmetic, and food industries.[1] The biological profile of these compounds is profoundly influenced by the nature, number, and position of these substituents, such as hydroxyl (-OH), methoxy (-OCH3), nitro (-NO2), and amino (-NH2) groups.[2] This guide will dissect these structure-activity relationships to provide a clear comparison of their therapeutic potential.
Antimicrobial Activity: A Tale of Lipophilicity and Acidity
Benzoic acid and its derivatives are renowned for their antimicrobial properties, which are largely attributed to their ability to compromise the integrity of microbial cell membranes and interfere with essential cellular enzymes. The efficacy of these compounds is critically dependent on their lipophilicity and pKa, which govern their ability to penetrate microbial cells.[3]
Structure-Activity Relationship in Antimicrobial Action
The antimicrobial potency of benzoic acid derivatives is intricately linked to the substituents on the aromatic ring. Key trends include:
-
Hydroxyl and Halogen Groups: The introduction of hydroxyl and halogen groups, such as chlorine, often enhances antimicrobial activity.[3][4]
-
Substituent Position: The location of the substituent is a critical determinant of activity. For instance, salicylic acid (2-hydroxybenzoic acid) demonstrates strong antibacterial activity.[3]
-
Lipophilicity: A crucial factor for membrane penetration, the octanol-water partition coefficient (log P) is a key predictor of antimicrobial efficacy. A higher log P value often correlates with stronger antimicrobial activity, as it facilitates passage through the lipid-rich cell membranes of microorganisms.[3]
Comparative Antimicrobial Potency
The following table presents a comparative analysis of the Minimum Inhibitory Concentration (MIC) values of various benzoic acid derivatives against Escherichia coli. A lower MIC value indicates a more potent antimicrobial agent.
| Compound | Substituent(s) | MIC (mg/mL) against E. coli | Reference |
| Benzoic acid | None | 1 | [3] |
| 2-hydroxybenzoic acid | 2-OH | 1 | [3] |
| 3-hydroxybenzoic acid | 3-OH | 2 | [3] |
| 4-hydroxybenzoic acid | 4-OH | 4 | [3] |
| 3,4-dihydroxybenzoic acid | 3,4-diOH | 2 | [3] |
| 3,4,5-trihydroxybenzoic acid | 3,4,5-triOH | 4 | [3] |
| 4-methoxybenzoic acid | 4-OCH3 | 4 | [3] |
| 3,4-dimethoxybenzoic acid | 3,4-diOCH3 | 8 | [3] |
Note: Data is compiled from a single study to ensure consistency in experimental conditions.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol outlines the determination of the MIC of a compound, which is the lowest concentration that prevents visible microbial growth.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Sterilize the growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Serial Dilutions:
-
In a 96-well microplate, perform a two-fold serial dilution of the test compound in the growth medium to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Dilute the suspension to the desired final concentration in the growth medium.
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well of the microplate containing the test compound dilutions.
-
Include a positive control (microbe in medium without compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits microbial growth (i.e., no turbidity).
-
Caption: Workflow for the DPPH radical scavenging assay.
Anticancer Activity: Targeting Key Cellular Pathways
A growing body of evidence suggests that certain benzoic acid derivatives possess significant anticancer properties, acting through diverse mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting enzymes crucial for cancer progression. [5]
Structure-Activity Relationship in Anticancer Effects
The anticancer efficacy of benzoic acid derivatives is highly dependent on their substitution patterns:
-
Hydroxylation and Methoxylation: The presence and position of hydroxyl and methoxy groups can significantly impact cytotoxicity against various cancer cell lines. [6]* HDAC Inhibition: Some derivatives function as histone deacetylase (HDAC) inhibitors, a class of epigenetic drugs that can reactivate tumor suppressor genes. [6][7]
Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of benzoic acid and a derivative against a panel of cancer cell lines, providing a snapshot of their cytotoxic potential.
| Compound | Cancer Cell Line | IC50 (µg/mL) - 48h | IC50 (µg/mL) - 72h | Reference |
| Benzoic Acid | PC3 (Prostate) | 269.4±22.11 | 227.1±13.56 | [8][9] |
| Benzoic Acid | HeLa (Cervical) | 163.7±13.25 | 114.7±10.87 | [8][9] |
| Benzoic Acid | HUH7 (Liver) | 196.5±11.78 | 148.5±12.43 | [8][9] |
| Benzoic Acid | CaCO2 (Colon) | 670.6±43.26 | 185.3±15.21 | [8][9] |
| Benzoic Acid | HT29 (Colon) | 487.6±35.78 | 198.4±18.98 | [8][9] |
| Benzoic Acid | MG63 (Bone) | 112.4±8.98 | 85.54±3.17 | [8][9] |
| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 (Colon) | ~50% growth inhibition at ~200 µM | Not specified | [6] |
Note: Data for benzoic acid is from a single comprehensive study. [8][9]DHBA data is from a separate study.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Culture:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at approximately 570 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Caption: Workflow for the MTT cytotoxicity assay.
Mechanisms of Anticancer Action
Benzoic acid derivatives can induce anticancer effects through various molecular pathways. A prominent mechanism is the inhibition of histone deacetylases (HDACs).
HDAC Inhibition Pathway
HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. [10]Some benzoic acid derivatives can inhibit HDACs, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis. [6]
Caption: Simplified pathway of HDAC inhibition by benzoic acid derivatives.
Inhibition of Pro-inflammatory Pathways
Certain amino benzoic acid derivatives have been shown to exert antitumor effects by inhibiting pro-inflammatory signaling pathways, such as the TNFα/NF-κB and iNOS/NO pathways, which are often dysregulated in cancer. [11]
Caption: Inhibition of TNFα/NF-κB and iNOS/NO pathways by amino benzoic acid derivatives.
Conclusion
This guide provides a comparative analysis of the multifaceted biological activities of benzoic acid derivatives. The structure-activity relationships discussed herein highlight the critical role of substituent patterns on the benzoic acid scaffold in dictating their antimicrobial, antioxidant, and anticancer properties. The detailed experimental protocols offer a practical framework for researchers to conduct their own comparative investigations. The continued exploration of novel derivatives with enhanced potency and selectivity remains a fertile ground for future drug discovery endeavors.
References
- Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer biology & therapy, 18(7), 492–504. [Link]
- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Postepy higieny i medycyny doswiadczalnej (Online), 75(1), 637–646. [Link]
- Belkacemi, L., Nadeau, S., & Annabi, B. (2020). Molecular therapy with derivatives of amino benzoic acid inhibits tumor growth and metastasis in murine models of bladder cancer through inhibition of TNFα/NFΚB and iNOS/NO pathways. Biochemical pharmacology, 176, 113778. [Link]
- Al-Otaibi, F., El-Sayed, M., & El-Gazzar, A. (2025). Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). ChemistrySelect, 10(33). [Link]
- Kabakaş, H. Ö., Sezer Kurkcu, M., Onat Taşdelen, K. A., & Çöl, B. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 25(1), 1-11. [Link]
- Kumar, A., Kamal, Y. K. T., Mishra, A. K., Singh, M., Singh, H., Kaushik, N., & Mishra, A. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current drug discovery technologies. [Link]
- Kabakaş, H. Ö., Sezer Kurkcu, M., Onat Taşdelen, K. A., & Çöl, B. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES.
- Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
- Verma, K. A., Kumar, N., & Shukla, S. (2018).
- Fathimath, S., Jose, J., & Chundattu, S. J. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(8), 645-662. [Link]
- Kumar, A., Kamal, Y. K. T., Mishra, A. K., Singh, M., Singh, H., Kaushik, N., & Mishra, A. (2023).
- Hung, C. C., & Chen, C. C. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines.
- Kumar, A., Kamal, Y. K. T., Mishra, A. K., Singh, M., Singh, H., Kaushik, N., & Mishra, A. (2024).
- Kumar, A., Kamal, Y. K. T., Mishra, A. K., Singh, M., Singh, H., Kaushik, N., & Mishra, A. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
- Vraneš, M., Gadžurić, S., Zec, N., Tot, A., Bjelica, L., & Jevtić, S. (2024). Experimental and In Silico Comparative Study of Physicochemical Properties and Antimicrobial Activity of Carboxylate Ionic Liquids. International Journal of Molecular Sciences, 25(15), 8295. [Link]
- Kumar, A., Sharma, S., & Kumar, P. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug research, 64(4), 208–213. [Link]
- Sławiński, J., & Szafrański, K. (2020). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. International journal of molecular sciences, 21(11), 3941. [Link]
- Kumar, A., Kamal, Y. K. T., Mishra, A. K., Singh, M., Singh, H., Kaushik, N., & Mishra, A. (2024).
- Farhoosh, R., & Nyström, L. (2021). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid.
- Chen, Z. Y., & Wong, M. S. (2012). Quantitative Studies on Structure-DPPH• Scavenging Activity Relationships of Food Phenolic Acids. Molecules (Basel, Switzerland), 17(11), 12910–12924. [Link]
- Kumar, A., Kamal, Y. K. T., Mishra, A. K., Singh, M., Singh, H., Kaushik, N., & Mishra, A. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Kumar, A., Kamal, Y. K. T., Mishra, A. K., Singh, M., Singh, H., Kaushik, N., & Mishra, A. (2023).
- Şahin, Z., Biltekin, S., Yurttaş, L., & Demirayak, Ş. (2020). IC 50 values (μM) for DPPH scavenging ability of the compounds...
- Odieka, A. E., Oriola, A. O., Miya, G. M., Kar, P., Oyedeji, O. O., Gondwe, M., ... & Oyedeji, A. O. (2022). IC50 values of the antioxidant activity test using DPPH method.
- Wang, Y., Zhang, Y., & Fu, L. (2015). Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. Journal of chemistry, 2015. [Link]
Sources
- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular therapy with derivatives of amino benzoic acid inhibits tumor growth and metastasis in murine models of bladder cancer through inhibition of TNFα/NFΚB and iNOS/NO pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-(Methylthio)benzoic Acid for Researchers and Drug Development Professionals
Introduction
3-(Methylthio)benzoic acid is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring both a carboxylic acid and a methylthio group, offers multiple points for diversification, making it a key intermediate in the synthesis of various pharmaceuticals and functional materials. The strategic placement of the methylthio group at the meta position influences the electronic properties and steric profile of the molecule, which can be crucial for its biological activity and material properties.
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of this compound: the modern palladium-catalyzed C-S cross-coupling of 3-bromobenzoic acid and the classic Sandmeyer reaction of 3-aminobenzoic acid. This document will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Palladium-Catalyzed C-S Cross-Coupling of 3-Bromobenzoic Acid
The palladium-catalyzed cross-coupling reaction, particularly the Buchwald-Hartwig amination and its analogues for C-S bond formation, represents a powerful and versatile method in modern organic synthesis.[3][4][5] This approach allows for the direct formation of a carbon-sulfur bond by coupling an aryl halide with a thiol or its corresponding salt.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig C-S coupling reaction is analogous to the more common C-N coupling.[4] It commences with the oxidative addition of the aryl halide (3-bromobenzoic acid) to a low-valent palladium(0) complex, which is typically generated in situ. This is followed by the coordination of the thiolate nucleophile to the resulting palladium(II) complex. The subsequent reductive elimination from this complex furnishes the desired aryl thioether (this compound) and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle. The choice of ligand is critical in facilitating both the oxidative addition and reductive elimination steps.
Experimental Protocol
The following protocol is adapted from a general procedure for the Buchwald-Hartwig C-S coupling of aryl sulfides.[6]
Materials:
-
3-Bromobenzoic acid
-
Sodium thiomethoxide (NaSMe) or methanethiol with a suitable base (e.g., LiHMDS)
-
Palladium precatalyst (e.g., [Pd(IPr)(μ-Cl)Cl]₂)
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 3-bromobenzoic acid (1.0 mmol), the palladium precatalyst (0.01-0.05 mol%), and a magnetic stir bar.
-
Add anhydrous toluene (5 mL) to the tube.
-
In a separate flask, prepare the sodium thiomethoxide solution or generate the thiolate in situ by reacting methanethiol with a strong base like LiHMDS.
-
Slowly add the sodium thiomethoxide solution (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with 1 M HCl (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Note: The carboxylic acid moiety may interfere with the catalytic cycle. If yields are low, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction, followed by deprotection, may be necessary.
Route 2: Sandmeyer Reaction of 3-Aminobenzoic Acid
The Sandmeyer reaction is a well-established and reliable method for the transformation of an aromatic amino group into a wide range of functionalities via a diazonium salt intermediate.[1][7][8] The introduction of a methylthio group can be achieved by reacting the corresponding diazonium salt with a sulfur-based nucleophile.[9]
Mechanistic Rationale
The Sandmeyer reaction proceeds in two main stages. First, the aromatic primary amine (3-aminobenzoic acid) is converted to a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid at low temperatures.[10] In the second stage, the diazonium salt is treated with a methylthio source, such as dimethyl disulfide or sodium thiomethoxide. This step often involves a copper(I) catalyst, which facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the sulfur reagent to form the final product.
Experimental Protocol
The following is a plausible experimental protocol based on general procedures for the Sandmeyer reaction.[7][10]
Materials:
-
3-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Dimethyl disulfide (MeSSMe) or sodium thiomethoxide (NaSMe)
-
Copper(I) bromide (CuBr) or other Cu(I) salt (catalytic)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
Suspend 3-aminobenzoic acid (1.0 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL) in a flask cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
-
-
Thiolation:
-
In a separate flask, prepare a solution of dimethyl disulfide (1.5 mmol) and a catalytic amount of CuBr in a suitable solvent like acetonitrile or acetone.
-
Slowly add the cold diazonium salt solution to the dimethyl disulfide solution with vigorous stirring. Effervescence (release of N₂) should be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Alternatively, if using sodium thiomethoxide, a solution of NaSMe can be used in place of dimethyl disulfide and the copper catalyst.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
-
Performance Comparison
| Feature | Route 1: Palladium-Catalyzed C-S Coupling | Route 2: Sandmeyer Reaction |
| Starting Material | 3-Bromobenzoic acid | 3-Aminobenzoic acid |
| Key Reagents | Palladium catalyst, phosphine ligand, strong base, methylthiol source | Sodium nitrite, strong acid, methylthiol source, (optional) copper(I) salt |
| Reaction Conditions | High temperature (100-110 °C), inert atmosphere | Low to ambient temperature (0 °C to RT) |
| Typical Yields | Moderate to high (can be >80%) | Moderate (typically 40-70%) |
| Substrate Scope | Generally broad, but sensitive functional groups may require protection | Tolerant of many functional groups, but diazonium salts can be unstable |
| Safety Considerations | Palladium catalysts can be expensive and require careful handling. Phosphine ligands can be air-sensitive and toxic. Strong bases are corrosive. | Diazonium salts are potentially explosive, especially when isolated. Sodium nitrite is toxic. |
| Advantages | High yields, direct C-S bond formation, catalytic process. | Inexpensive reagents, well-established classical reaction. |
| Disadvantages | Expensive catalysts and ligands, requires inert atmosphere, potential need for protecting groups. | Moderate yields, potential for side reactions, safety concerns with diazonium salts. |
Characterization of this compound
The final product, this compound, should be characterized to confirm its identity and purity.[11][12]
-
Appearance: White to off-white solid.
-
Molecular Formula: C₈H₈O₂S[12]
-
Molecular Weight: 168.21 g/mol [12]
-
¹H NMR (CDCl₃, δ): The spectrum is expected to show a singlet for the methylthio protons around 2.5 ppm. The aromatic protons will appear as multiplets in the range of 7.2-8.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet at higher chemical shift (>10 ppm).
-
¹³C NMR (CDCl₃, δ): Expected signals include the methyl carbon around 15 ppm, aromatic carbons between 125-140 ppm, and the carbonyl carbon of the carboxylic acid above 170 ppm.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-S stretching vibrations.[13][14]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 168.
Conclusion
Both the palladium-catalyzed C-S cross-coupling of 3-bromobenzoic acid and the Sandmeyer reaction of 3-aminobenzoic acid are viable synthetic routes to this compound. The choice between these two methods will depend on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the equipment and safety infrastructure available in the laboratory.
The palladium-catalyzed route offers the potential for higher yields and a more direct bond formation, aligning with modern synthetic strategies. However, the cost of the catalyst and ligands, as well as the need for an inert atmosphere, may be limiting factors. The Sandmeyer reaction, while potentially lower-yielding and with inherent safety considerations related to diazonium salts, utilizes inexpensive and readily available reagents, making it a cost-effective option, particularly for smaller-scale syntheses.
Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their specific research and development goals.
References
- Wiley-VCH. (2005).
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions.
- Angewandte Chemie Intern
- Wikipedia.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
- Organic & Biomolecular Chemistry. (2013).
- Sandmeyer Reaction. Organic Chemistry Portal.
- ChemScene. This compound.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
- ResearchGate. Starting materials for synthesis using this compound.
- Farlow, A., & Krömer, J. O. (2016).
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC - NIH.
- Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evalu
- Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds. (2022). Organic Chemistry Portal.
- RSC Advances. (n.d.).
- Gsrs. This compound.
- 4-(METHYLTHIO)BENZOIC ACID(13205-48-6) 13C NMR spectrum. (n.d.). ChemicalBook.
- NIST. Benzoic acid, 3-methyl-.
- Reddit. Brainstorming a Buchwald-Hartwig coupling.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Reactions of 4-Amino-3-bromobenzoic Acid.
- Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. (n.d.). NIH.
- Doc Brown's Chemistry. infrared spectrum of benzoic acid.
- ResearchGate. Figure S3. The FT-IR spectra of the 4-(methylthio) benzoic acid...
- NIST. Benzoic acid, 3-methyl-, methyl ester.
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds [organic-chemistry.org]
- 7. scirp.org [scirp.org]
- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. questjournals.org [questjournals.org]
- 11. US3941768A - One step diazotization coupling process - Google Patents [patents.google.com]
- 12. 2-(METHYLTHIO)BENZOIC ACID(3724-10-5) MS [m.chemicalbook.com]
- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
Validation of analytical methods for 3-(Methylthio)benzoic acid quantification
An Application Scientist's Guide to the Validation of Analytical Methods for 3-(Methylthio)benzoic Acid Quantification
In the landscape of pharmaceutical development and quality control, the ability to accurately and reliably quantify a target analyte is not merely a procedural step but the very foundation of safety and efficacy. This compound, a molecule of interest as a potential synthetic intermediate or metabolite, demands robust analytical methods for its quantification. This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of validated analytical techniques, moving beyond a simple recitation of steps to explain the causality behind our experimental choices. Our objective is to build a self-validating system of protocols, grounded in authoritative regulatory standards, to ensure the integrity of every measurement.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This process is not a one-size-fits-all checklist but a logical, risk-based exercise governed by guidelines from the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3]
The Pillars of Method Validation
Before comparing specific technologies, we must establish the core performance characteristics that define a validated method, as stipulated by the ICH Q2(R2) guideline.[1][4][5] These parameters demonstrate that the analytical procedure is fit for its intended purpose.
Caption: Key parameters for analytical method validation.
The selection of an analytical technique is dictated by the intended purpose of the analysis. Is the goal to quantify this compound as a bulk active ingredient, to detect trace-level impurities, or to measure its concentration in a complex biological matrix? Here, we compare three prevalent chromatographic techniques: HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC is the workhorse of quality control (QC) laboratories for assay and purity determinations.[6] For a molecule like this compound, which contains a chromophore (the benzoic acid ring), UV detection is straightforward and robust. A reversed-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the logical starting point for this type of organic acid.[7][8]
Trustworthiness: The method's validity is established by demonstrating its specificity through forced degradation studies, ensuring that degradation products do not interfere with the main analyte peak. Accuracy is confirmed by spike/recovery experiments, and precision is measured through repeated analyses.
Experimental Protocol: HPLC-UV Method Validation
-
System Suitability:
-
Prepare a standard solution of this compound (e.g., 0.1 mg/mL).
-
Perform five replicate injections.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; tailing factor ≤ 2.0; theoretical plates > 2000.[5] This ensures the chromatographic system is performing adequately for the analysis.
-
-
Specificity (Forced Degradation):
-
Expose the analyte solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.
-
Analyze the stressed samples alongside an unstressed control.
-
Causality: This is critical to prove that the method can unequivocally assess the analyte in the presence of its potential degradation products, which is essential for stability studies.[9]
-
Acceptance Criteria: The main analyte peak should be spectrally pure (as determined by a photodiode array detector) and well-resolved from any degradation peaks.
-
-
Linearity and Range:
-
Prepare a series of calibration standards from the stock solution, typically covering 50% to 150% of the expected working concentration (e.g., 5 levels).
-
Inject each standard and plot the peak area response against concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The range is the interval demonstrated to have the required linearity, accuracy, and precision.[4]
-
-
Accuracy (% Recovery):
-
Prepare a placebo (matrix without the analyte) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.
-
Analyze the spiked samples and calculate the percent recovery.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[9]
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument.
-
Acceptance Criteria: RSD should be ≤ 2.0% for both repeatability and intermediate precision.[5]
-
-
Limit of Quantitation (LOQ):
-
Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is often established by analyzing a series of dilutions and finding the concentration where the signal-to-noise ratio is approximately 10:1.
-
Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 10%.
-
Table 1: Summary of Validation Parameters for a Typical HPLC-UV Method
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | > 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOQ | S/N ≥ 10; RSD ≤ 10% | ~0.1 - 1 µg/mL |
| Specificity | Peak purity > 99.0% | Pass |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[10] Carboxylic acids like this compound are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert the polar carboxyl group into a more volatile ester or silyl ester.[11] Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice.[6] The mass spectrometer provides high specificity, allowing for identification based on both retention time and mass spectrum.
Trustworthiness: The method's reliability hinges on the consistency and completeness of the derivatization reaction. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for any variability in the extraction and derivatization process.[12]
Caption: Typical GC-MS sample preparation workflow.
Experimental Protocol: GC-MS Method Validation
-
Derivatization Optimization:
-
Experiment with reaction time and temperature (e.g., 60-80°C for 30-60 min) to ensure complete and reproducible conversion of the analyte to its trimethylsilyl (TMS) derivative.
-
-
System Suitability:
-
Inject a derivatized standard.
-
Acceptance Criteria: RSD of the peak area ratio (analyte/internal standard) ≤ 5%; sharp, symmetrical peak shape.
-
-
Specificity:
-
Analyze a blank matrix (without analyte) to check for interfering peaks at the retention time and m/z ions of the target analyte. Specificity is inherently high due to the use of selected ion monitoring (SIM) or full-scan mass spectra.
-
-
Linearity and Range:
-
Prepare calibration standards in a blank matrix, add the internal standard, and perform the extraction and derivatization procedure.
-
Plot the peak area ratio (analyte/IS) against concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
-
-
Accuracy and Precision:
-
Analyze quality control (QC) samples prepared in the matrix at low, medium, and high concentrations (n=5 at each level).
-
Accuracy is the mean calculated concentration as a percentage of the nominal concentration. Precision is the RSD of the replicates.
-
Acceptance Criteria: Mean accuracy within ±15% of nominal (±20% at LOQ); Precision (RSD) ≤ 15% (≤ 20% at LOQ). These criteria are common for trace analysis.[13]
-
-
LOD and LOQ:
-
Determined based on the signal-to-noise ratio of the characteristic mass fragments, typically S/N of 3 for LOD and 10 for LOQ.
-
Table 2: Summary of Validation Parameters for a Typical GC-MS Method
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.997 |
| Accuracy (% of Nominal) | 85 - 115% | 90 - 110% |
| Precision (RSD) | ≤ 15% | < 10% |
| LOQ | S/N ≥ 10; RSD ≤ 20% | ~1 - 50 ng/mL |
| Specificity | No interference at analyte m/z | Pass |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS is the gold standard for quantifying low levels of analytes in complex biological matrices like plasma or urine.[14] Its exceptional sensitivity and specificity derive from the combination of chromatographic separation (LC) with tandem mass spectrometry (MS/MS). In MS/MS, a precursor ion corresponding to the analyte is selected, fragmented, and a specific product ion is monitored. This multiple reaction monitoring (MRM) process virtually eliminates matrix interferences.[15] For this compound, electrospray ionization (ESI) in negative mode would be the logical choice to deprotonate the carboxylic acid, forming the [M-H]⁻ precursor ion.
Trustworthiness: The foundation of a trustworthy LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₆- or D₅-labeled this compound. A SIL-IS co-elutes with the analyte and experiences the same ionization efficiency and matrix effects, providing the most accurate correction for experimental variability.[14]
Experimental Protocol: LC-MS/MS Method Validation
The validation protocol largely follows that of GC-MS, adhering to guidelines for bioanalytical method validation.[2][16]
-
Mass Spectrometer Tuning:
-
Infuse a solution of the analyte and SIL-IS into the mass spectrometer to optimize ionization parameters and identify the most abundant and stable precursor-to-product ion transitions (MRMs).
-
-
System Suitability:
-
Inject an extracted standard at the lower limit of quantitation (LLOQ).
-
Acceptance Criteria: Signal response must be identifiable and reproducible, with a precision of ≤ 20%.
-
-
Specificity and Selectivity:
-
Analyze at least six different batches of the blank matrix to ensure no endogenous components interfere with the detection of the analyte or IS.[17]
-
-
Matrix Effect:
-
This is a critical parameter for LC-MS/MS. It is evaluated by comparing the response of the analyte in a post-extraction spiked blank matrix to the response of the analyte in a neat solution.
-
Causality: This experiment quantifies the degree of ion suppression or enhancement caused by co-eluting matrix components, which can significantly impact accuracy.
-
Acceptance Criteria: The RSD of the matrix factor across different lots of matrix should be ≤ 15%.
-
-
Linearity, Accuracy, Precision, and LOQ:
-
These are assessed similarly to the GC-MS method, using calibration curves and QC samples prepared in the biological matrix.
-
Acceptance Criteria (FDA Bioanalytical Guidance): For accuracy and precision, the mean concentration should be within ±15% of nominal values, and the RSD should be ≤15%. At the LLOQ, these are relaxed to ±20% and ≤20%, respectively.[2]
-
Table 3: Summary of Validation Parameters for a Typical LC-MS/MS Method
| Parameter | Typical Acceptance Criteria (Bioanalytical) | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% of Nominal) | 85 - 115% (±20% at LLOQ) | 95 - 105% |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| LLOQ | S/N ≥ 5; RSD ≤ 20% | < 1 ng/mL (e.g., pg/mL levels) |
| Matrix Effect (RSD) | ≤ 15% | < 15% |
Head-to-Head Comparison and Application
The choice of method is fundamentally linked to the question being asked.
Caption: Comparison of analytical techniques.
-
For routine QC testing of a drug substance or product, where the analyte concentration is high, HPLC-UV is the most practical, cost-effective, and robust choice. Its high throughput and simple operation are ideal for a manufacturing environment.
-
For identifying and quantifying unknown impurities or for analyses where higher specificity than UV is needed, GC-MS (with derivatization) is a superior option. It is particularly useful for volatile organic impurity testing.
-
For quantifying the analyte in biological samples (e.g., pharmacokinetic studies) or for detecting trace levels in environmental samples, LC-MS/MS is unparalleled. Its sensitivity and specificity are essential when dealing with complex matrices and low concentrations.
Conclusion
The validation of an analytical method for this compound is a systematic process that demonstrates its fitness for a specific purpose. There is no single "best" method; rather, there is a "best-suited" method. By understanding the underlying principles of each technique and rigorously evaluating its performance against internationally recognized standards, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and defensible data. This guide provides the strategic framework and detailed protocols to select, develop, and validate the appropriate analytical methodology, thereby upholding the principles of scientific integrity at every stage of the analytical lifecycle.
References
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2][17]
- AAPS. (2025).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- U.S. Food and Drug Administration. (2001).
- Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. [Link]
- European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology. [Link][3]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][1]
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][16]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- SIELC Technologies. (n.d.). Separation of 4-(Methylthio)benzoic acid on Newcrom R1 HPLC column. [Link][7]
- Rao SRM, Panigrahy UP. (2018). Validation of Analytical Methods: A Review.
- Wille, K., De Brabander, H. F., Vanhaecke, L., De Wulf, E., Van Caeter, P., & Janssen, C. R. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1797–1808. [Link][15]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link][8]
- Pasupuleti, S., & Tummuru, M. K. (n.d.). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). [Link][10]
- U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
- Royal Society of Chemistry. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link][12]
- Evstigneev, V. I. (n.d.).
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 4-(Methylthio)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. moh.gov.bw [moh.gov.bw]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. vliz.be [vliz.be]
- 16. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 17. fda.gov [fda.gov]
A Senior Application Scientist's Guide to 3-(Methylthio)benzoic Acid in Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of building blocks is a critical decision that profoundly impacts reaction efficiency, yield, and the ultimate biological activity of the target molecule. This guide provides an in-depth performance benchmark of 3-(Methylthio)benzoic acid, a versatile reagent, in key synthetic transformations. We will objectively compare its performance with relevant alternatives, supported by established chemical principles and experimental data from the literature.
Introduction to this compound: A Multifaceted Building Block
This compound, a white to off-white crystalline solid, is an aromatic carboxylic acid distinguished by the presence of a methylthio (-SCH₃) group at the meta position of the benzene ring.[1] This seemingly simple structural feature imparts a unique electronic character to the molecule, influencing the reactivity of both the carboxylic acid moiety and the aromatic ring. It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
The methylthio group is of particular interest in medicinal chemistry. The sulfur atom can engage in various non-covalent interactions, and its potential for oxidation to the corresponding sulfoxide and sulfone provides avenues for modulating the physicochemical properties and metabolic stability of a drug candidate. Furthermore, the presence of both a carboxylic acid and a methylthio group allows for orthogonal functionalization strategies.
Benchmarking Performance in Key Synthetic Reactions
This section will delve into the performance of this compound in three fundamental organic reactions: amide coupling, esterification, and the Suzuki-Miyaura cross-coupling reaction. We will explore the electronic influence of the methylthio group and compare its expected performance against benzoic acids bearing either electron-donating or electron-withdrawing substituents.
Amide Coupling: The Cornerstone of Peptide and Medicinal Chemistry
Amide bond formation is arguably one of the most important reactions in drug discovery. The reactivity of the carboxylic acid is paramount for efficient coupling with an amine.
The Electronic Influence of the Methylthio Group:
The methylthio group at the meta position acts primarily through its inductive effect, which is weakly electron-withdrawing. However, it can also exert a weak electron-donating resonance effect. The overall electronic impact on the reactivity of the meta-positioned carboxyl group is generally considered to be modest.
Comparative Performance:
To contextualize the performance of this compound, we will compare it with benzoic acids containing strongly electron-withdrawing groups (e.g., 4-nitrobenzoic acid) and strongly electron-donating groups (e.g., 4-methoxybenzoic acid).
| Substrate | Substituent Effect | Expected Reactivity in Amide Coupling | Typical Yields |
| 4-Nitrobenzoic Acid | Strong Electron-Withdrawing | High | Excellent |
| This compound | Weakly Electron-Withdrawing (Inductive) | Moderate to High | Good to Excellent |
| Benzoic Acid | Neutral | Moderate | Good |
| 4-Methoxybenzoic Acid | Strong Electron-Donating | Lower | Moderate to Good |
Experimental Protocol: Synthesis of N-Benzyl-3-(methylthio)benzamide
This protocol provides a standard procedure for the amide coupling of this compound with benzylamine using a common coupling agent.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Fischer Esterification: A Classic Transformation
Fischer esterification is a robust method for synthesizing esters from carboxylic acids and alcohols under acidic catalysis. The electronic nature of the benzoic acid substituent can influence the reaction rate.
The Electronic Influence of the Methylthio Group:
In acid-catalyzed esterification, the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl carbon. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thus increasing the reaction rate. The meta-positioned methylthio group, with its weak inductive electron-withdrawing effect, is expected to have a slightly activating effect compared to unsubstituted benzoic acid.
Comparative Performance:
| Substrate | Substituent Effect | Expected Rate of Esterification | Typical Yields |
| 4-Nitrobenzoic Acid | Strong Electron-Withdrawing | Fast | Excellent |
| This compound | Weakly Electron-Withdrawing (Inductive) | Moderate to Fast | Good to Excellent |
| Benzoic Acid | Neutral | Moderate | Good |
| 4-Methoxybenzoic Acid | Strong Electron-Donating | Slow | Moderate to Good |
Experimental Protocol: Synthesis of Methyl 3-(Methylthio)benzoate
This protocol describes a standard Fischer esterification of this compound.
Materials:
-
This compound
-
Methanol, anhydrous
-
Sulfuric acid, concentrated
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purify by distillation or column chromatography if necessary.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl systems. To utilize this compound in this reaction, it must first be functionalized with a halide, typically bromine or iodine, at a position ortho or para to the carboxylate to enable oxidative addition to the palladium catalyst.
The Electronic Influence of the Methylthio Group:
The success of the Suzuki-Miyaura coupling can be influenced by the electronic nature of the substituents on the aryl halide. The electron-donating character of the methylthio group (via resonance) can increase the electron density of the aromatic ring, which may slightly decrease the rate of oxidative addition. However, this effect is often surmountable with appropriate catalyst and ligand selection.
Comparative Performance (of a hypothetical bromo-3-(methylthio)benzoic acid derivative):
| Substrate | Substituent Effect | Expected Reactivity in Suzuki Coupling | Typical Yields |
| 4-Bromo-3-nitrobenzoic Acid | Strong Electron-Withdrawing | High | Excellent |
| 4-Bromo-3-(methylthio)benzoic Acid (hypothetical) | Electron-Donating (Resonance) | Moderate to High | Good to Excellent |
| 4-Bromobenzoic Acid | Neutral | Moderate | Good |
| 4-Bromo-3-methoxybenzoic Acid | Strong Electron-Donating | Lower to Moderate | Moderate to Good |
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-3-(methylthio)benzoic Acid Derivative (Illustrative)
This protocol outlines a general procedure for the Suzuki-Miyaura coupling. Note that the starting material, a halogenated derivative of this compound, would need to be synthesized separately.
Materials:
-
Bromo-3-(methylthio)benzoic acid derivative
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (solvent mixture)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add the bromo-3-(methylthio)benzoic acid derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).
-
Add K₂CO₃ (2.0 eq) and a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Trustworthiness and Self-Validation
The protocols described are based on well-established and widely practiced synthetic methodologies. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. For a self-validating system, it is recommended to perform a small-scale trial reaction to optimize conditions for specific substrates before proceeding to a larger scale.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the methylthio substituent, provide a nuanced level of reactivity that can be harnessed for various transformations. While its performance is generally robust in common reactions such as amide coupling and esterification, a thorough understanding of the electronic effects at play allows for rational optimization of reaction conditions. In cross-coupling reactions, while the methylthio group can influence the rate of oxidative addition, successful couplings are readily achieved with modern catalytic systems. This guide serves as a foundational resource for researchers looking to incorporate this promising scaffold into their synthetic endeavors.
References
Sources
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3-(Methylthio)benzoic Acid
For researchers, scientists, and drug development professionals, ensuring the chemical purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the isomeric purity analysis of 3-(Methylthio)benzoic acid, a crucial building block in organic synthesis.[1] We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting and implementing the most robust analytical strategy for your specific needs.
The primary isomeric impurities of concern for this compound are its positional isomers: 2-(Methylthio)benzoic acid and 4-(Methylthio)benzoic acid. The presence of these isomers can significantly impact the efficacy and safety of a final drug product. Therefore, their accurate detection and quantification are critical quality attributes.
Understanding the Origin of Isomeric Impurities
The synthetic route to this compound often dictates the potential isomeric impurity profile. A common method involves the nucleophilic substitution of a halogenated benzoic acid precursor, such as 3-bromobenzoic acid, with a methylthiolate source.[2][3] Another route utilizes the reaction of a chlorobenzonitrile with sodium methylmercaptide, followed by hydrolysis.[4][5]
During these syntheses, side reactions or the presence of isomeric impurities in the starting materials can lead to the formation of the 2- and 4-isomers. For instance, if the initial halogenation of benzoic acid is not perfectly regioselective, the starting material will be a mixture of isomers, which will then carry through the synthesis.
Comparative Analysis of Analytical Techniques
The separation of positional isomers of substituted benzoic acids can be challenging due to their similar physicochemical properties.[6] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely used techniques for this purpose.
| Analytical Technique | Principle | Throughput | Derivatization Required? | Key Performance Metrics | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary phase and a liquid mobile phase.[7] | High | No | Excellent resolution of positional isomers, high precision and accuracy, non-destructive.[8][9][10] | Routine quality control, purity assessment, and quantitative analysis. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Medium to High | Yes (typically esterification) | High sensitivity and resolving power, can be coupled with Mass Spectrometry (MS) for definitive identification.[11][12] | Trace-level impurity identification and quantification. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomeric Purity
Reverse-phase HPLC is the premier choice for the routine analysis of (Methylthio)benzoic acid isomers due to its robustness, high resolving power for positional isomers, and the fact that derivatization is not required.[8][9][10]
Caption: A logical workflow for developing and executing an HPLC method for isomeric purity analysis.
This protocol is a robust starting point for the separation of 2-, 3-, and 4-(Methylthio)benzoic acid isomers. Method validation according to ICH guidelines is essential before implementation for routine quality control.
1. Materials and Reagents:
-
This compound sample
-
Reference standards for 2-(Methylthio)benzoic acid, this compound, and 4-(Methylthio)benzoic acid
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% TFA or formic acid) in an isocratic or gradient elution. A good starting point is a 60:40 (v/v) mixture of Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample and Standard Preparation:
-
Standard Solutions: Accurately weigh and dissolve each reference standard in the mobile phase to prepare individual stock solutions of approximately 1 mg/mL. Prepare a mixed standard solution containing all three isomers at a suitable concentration (e.g., 0.1 mg/mL of each).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
5. Analysis:
-
Inject the mixed standard solution to determine the retention times and resolution of the three isomers.
-
Inject the sample solution to identify and quantify the isomeric impurities.
Expected Elution Order: Based on the principles of reverse-phase chromatography, the elution order of positional isomers of substituted benzoic acids can often be predicted. Generally, the para-isomer (4-(Methylthio)benzoic acid) is the most retained, followed by the meta-isomer (this compound), and then the ortho-isomer (2-(Methylthio)benzoic acid) is the least retained.
Gas Chromatography (GC): A Powerful Tool for Trace Analysis
For the detection of trace-level isomeric impurities, Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers unparalleled sensitivity and specificity. However, the carboxylic acid group of the analytes makes them non-volatile and prone to peak tailing. Therefore, a derivatization step to convert them into more volatile esters is mandatory.[11]
Caption: A logical workflow for developing and executing a GC-MS method for isomeric purity analysis, including the critical derivatization step.
This protocol provides a general guideline for the GC-MS analysis of (Methylthio)benzoic acid isomers after derivatization.
1. Derivatization (Esterification):
-
To approximately 1 mg of the sample or standard in a vial, add 1 mL of a 5% solution of sulfuric acid in methanol.
-
Seal the vial and heat at 60 °C for 1 hour.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane or ethyl acetate).
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the organic layer containing the methyl esters to a clean vial for GC-MS analysis.
2. GC-MS Conditions:
-
GC Column: A mid-polarity capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, targeting the molecular ion and characteristic fragment ions of the methyl esters.
Conclusion: Selecting the Optimal Method
The choice between HPLC and GC-MS for the isomeric purity analysis of this compound depends on the specific requirements of the analysis.
-
For routine quality control and accurate quantification of isomeric impurities at levels typically found in pharmaceutical manufacturing (e.g., >0.1%), reverse-phase HPLC is the method of choice. It is robust, reliable, and does not require a derivatization step, simplifying the workflow.
-
For the identification and quantification of trace-level isomeric impurities or for confirmatory analysis, GC-MS is the more powerful technique. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for challenging analytical problems.
Ultimately, a well-validated analytical method is a cornerstone of drug development and manufacturing. The protocols and insights provided in this guide serve as a comprehensive starting point for establishing a reliable system for ensuring the isomeric purity of this compound.
References
- Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Chang, C. A., Wu, Q., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
- Wang, J., & Li, H. (2001). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
- Li, Y., et al. (2013). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 3(44), 21543-21549.
- Google Patents. (2010). CN101712641A - Method for preparing methylthio benzoic acid.
- Google Patents. (2012). CN101817770B - Method for preparing methylthio-benzoic acid.
- PrecisionFDA. (n.d.). This compound.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Guidechem. (n.d.). This compound 825-99-0 wiki.
- Jooken, E., Amery, R., & Meesschaert, B. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. American Journal of Analytical Chemistry, 15(1), 43-55.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
- Muruganathan, G. (2014). A validated RP-HPLC method for simultaneous estimation of lawsone and its metabolites. World Journal of Pharmaceutical Research, 3(6), 726-734.
- TCI EUROPE N.V. (n.d.). This compound | 825-99-0.
- PubChemLite. (n.d.). This compound (C8H8O2S).
- ResearchGate. (n.d.). A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations.
- Blaženović, I., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.
- PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid.
- ChemicalBook. (n.d.). 3-Bromobenzoic acid synthesis.
- ResearchGate. (n.d.). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
- Mathkoor, M. M., et al. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
- ResearchGate. (n.d.). SIMULTANEOUS DETERMINATION OF BENZOIC ACID AND PARABENS (METHYL-PARABEN AND N-BUTYL PARABEN) IN SOY SAUCE BY GC-MS.
- Degano, I., et al. (2017). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in oil paint samples. Microchemical Journal, 132, 24-33.
- Sigma-Aldrich. (n.d.). 3-Bromobenzoic acid 98%.
Sources
- 1. guidechem.com [guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 5. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 6. waters.com [waters.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. arpi.unipi.it [arpi.unipi.it]
A Senior Application Scientist's Guide to Confirming the Structure of 3-(Methylthio)benzoic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In the landscape of pharmaceutical intermediates and building blocks, substituted benzoic acids play a pivotal role. Among these, 3-(Methylthio)benzoic acid and its derivatives are of significant interest. However, the potential for isomeric substitution on the aromatic ring necessitates a robust, multi-technique approach to structural verification. Misidentification of an isomer, such as the ortho- (2-) or para- (4-) substituted analogues, can lead to significant setbacks in a research and development pipeline, impacting everything from reaction optimization to the biological activity of the final compound.
This in-depth technical guide provides a comparative framework for the structural elucidation of this compound, contrasting it with its common isomers. We will delve into the practical application and interpretation of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This guide is structured to not only present the data but also to explain the underlying principles that make each technique a powerful tool for isomeric differentiation.
The Isomeric Challenge: Why Ortho, Meta, and Para Matter
The seemingly subtle shift of the methylthio (-SCH₃) group around the benzoic acid core dramatically alters the molecule's symmetry, electronic environment, and, consequently, its spectroscopic signature. Understanding these differences is paramount for definitive structural assignment.
Caption: Isomeric relationship of methylthiobenzoic acids.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for distinguishing between the ortho, meta, and para isomers of methylthiobenzoic acid. The chemical shifts (δ) and coupling patterns of the aromatic protons and carbons are highly sensitive to the substitution pattern.
Comparative ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The distinct electronic effects of the electron-withdrawing carboxylic acid group and the electron-donating (though weakly) methylthio group, combined with their relative positions, create unique splitting patterns.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) and Multiplicities | -SCH₃ Proton (δ, ppm) |
| 2-(Methylthio)benzoic Acid | Complex multiplet, typically between 7.0 - 8.0 ppm. The proximity of the two substituents leads to significant overlap and complex splitting. | ~2.4 ppm (singlet) |
| This compound | Four distinct aromatic signals are expected, exhibiting a more resolved pattern than the ortho isomer. Protons will show a combination of ortho, meta, and para couplings. | ~2.5 ppm (singlet) |
| 4-(Methylthio)benzoic Acid | Two distinct doublets in the aromatic region, characteristic of a para-substituted benzene ring. One doublet will be further downfield due to the deshielding effect of the carboxylic acid.[1] | ~2.5 ppm (singlet)[2] |
Expert Insight: The simplicity of the aromatic region in the ¹H NMR spectrum of the para isomer (two doublets) is a key diagnostic feature. In contrast, the meta isomer will show a more complex four-proton system, and the ortho isomer often presents with an even more convoluted multiplet due to the steric hindrance and electronic interactions of the adjacent substituents.
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the aromatic carbons being particularly informative. The number of unique carbon signals directly reflects the symmetry of the molecule.
| Compound | Number of Aromatic Carbon Signals | Carbonyl Carbon (C=O) (δ, ppm) | -SCH₃ Carbon (δ, ppm) |
| 2-(Methylthio)benzoic Acid | 6 | ~169-172 | ~15-16 |
| This compound | 6 | ~167-170 | ~15 |
| 4-(Methylthio)benzoic Acid | 4 (due to symmetry) | ~167 | ~14.5[2] |
Expert Insight: The most telling feature in the ¹³C NMR is the number of aromatic signals. The para isomer, having a plane of symmetry, will exhibit only four signals for the six aromatic carbons. Both the ortho and meta isomers, being unsymmetrical, will show six distinct aromatic carbon signals. The chemical shift of the carbonyl carbon can also provide subtle clues about the electronic environment.
Caption: General workflow for NMR spectroscopy.[3]
II. Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Analysis
FTIR spectroscopy is an excellent first-pass technique to confirm the presence of key functional groups and can offer subtle clues to differentiate between isomers based on the fingerprint region.
Key FTIR Absorptions
| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | The position can be influenced by conjugation and substitution. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands are typically observed. |
| C-S Stretch | 730 - 570 | This can sometimes be weak and difficult to assign definitively. |
| Out-of-Plane C-H Bending | 900 - 675 | The pattern of these bands in the fingerprint region is highly diagnostic of the aromatic substitution pattern. |
Expert Insight: While the major functional group absorptions will be present in all three isomers, the key to differentiation lies in the fingerprint region (approximately 1500 - 600 cm⁻¹). The pattern of C-H out-of-plane bending vibrations is particularly sensitive to the substitution pattern on the benzene ring. For instance, a para-substituted ring often shows a strong band in the 850-800 cm⁻¹ region. Careful comparison of this region with reference spectra is crucial.
Caption: General workflow for FTIR spectroscopy.
III. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which can be used to piece together the structure and differentiate between isomers.
Comparative Mass Spectrometry Data
All three isomers will have the same molecular ion peak (M⁺) at m/z 168. Therefore, differentiation must come from the relative abundances of the fragment ions.
| Isomer | Key Fragmentation Pathways |
| 2-(Methylthio)benzoic Acid | Often shows a prominent loss of a hydroxyl radical (-OH, m/z 151) and subsequent loss of CO. The "ortho effect" can lead to unique fragmentation pathways involving interaction between the adjacent carboxylic acid and methylthio groups.[4][5] |
| This compound | Expected to show fragmentation typical of benzoic acids, including loss of -OH (m/z 151) and -COOH (m/z 123). The fragmentation pattern is generally less complex than the ortho isomer. |
| 4-(Methylthio)benzoic Acid | Also shows characteristic losses of -OH and -COOH. The fragmentation pattern will differ from the ortho isomer due to the lack of neighboring group participation.[6] |
Expert Insight: The "ortho effect" is a key concept in the mass spectrometry of disubstituted benzene rings.[4] The proximity of the two functional groups in the ortho isomer can lead to unique intramolecular reactions upon ionization, resulting in a distinct fragmentation pattern compared to the meta and para isomers. For example, the interaction between the carboxylic acid and methylthio groups can facilitate specific rearrangements and bond cleavages that are not observed in the other isomers.
Caption: General workflow for mass spectrometry.
IV. Experimental Protocols
The following are generalized protocols that serve as a starting point for the analysis of methylthiobenzoic acid isomers. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.[3]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the resulting spectrum and perform baseline correction. Reference the chemical shifts to tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)
-
Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts and reference spectra.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane. Derivatization (e.g., silylation) of the carboxylic acid group may be necessary to improve volatility and peak shape.[7]
-
GC Method:
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Set to a temperature that ensures complete vaporization without thermal degradation (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.[8]
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-300).
-
Source and Quadrupole Temperatures: Set according to instrument recommendations (e.g., 230 °C for the source and 150 °C for the quadrupole).[8]
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Conclusion: A Synergistic Approach to Certainty
References
- PubChem. 2-(Methylthio)benzoic acid.
- Supporting Information for a scientific article.
- UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. [Link]
- Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]
- MSE 313 Jr lab manual. Fourier Transform Infrared Spectroscopy. (Note: A specific URL is not available from the provided search results, but this is cited as a source for a protocol).
- Perkin Elmer.
- Cinar, M., et al. Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).
- Springer Nature Experiments. Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). [Link]
- The Royal Society of Chemistry. 1 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
- ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
- RSC Publishing. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]
- ResearchGate. Figure S3. The FT-IR spectra of the 4-(methylthio) benzoic acid... [Link]
- The Royal Society of Chemistry.
- KNUST Materials Engineering Department. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
- Magnetic Resonance in Chemistry.
- Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Scribd. FTIR Analysis of Organic Compounds. [Link]
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
- Indonesian Journal of Science & Technology.
- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
- PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
- Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. [Link]
- ResearchGate. Diagnostically important ions in the mass spectra of... [Link]
- UCL Discovery.
- ResearchGate.
- Chemguide.
- Chemistry LibreTexts.
- NIST WebBook. Benzoic acid, 3-methyl-. [Link]
- Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(Methylthio)benzoic acid | C8H8O2S | CID 19498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(METHYLTHIO)BENZOIC ACID(3724-10-5) MS spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Methylthio)benzoic Acid
As researchers and developers, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(Methylthio)benzoic acid, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.
Hazard Profile of this compound
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound (CAS No. 825-99-0) is an organic compound that presents moderate health hazards upon exposure.
-
Primary Hazards : According to multiple safety data sheets (SDS), it is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Some data also indicates it may be harmful if swallowed.[3]
-
Combustion Hazards : As an organic sulfur compound, its thermal decomposition or incineration will generate hazardous gases, specifically carbon oxides (CO, CO₂) and sulfur oxides (SOx).[1] The generation of sulfur oxides is a key consideration for the selection of an appropriate disposal method, as these are environmental pollutants.
-
Environmental Hazards : While not broadly classified as an acute environmental hazard, it is imperative to prevent its release into drains, sewers, or public waters.[1][4] Responsible disposal ensures that it does not become an environmental contaminant.
Personnel Protection and Safe Handling for Disposal
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are following safe handling protocols.
-
Ventilation : Always handle this compound waste in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust or aerosols.[1][4]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles or glasses with side shields.[1][2] A face shield is recommended for splash protection.[1]
-
Hand Protection : Use chemically resistant protective gloves (e.g., nitrile).[1] Always wash hands thoroughly with soap and water after handling.[1]
-
Protective Clothing : A lab coat or other suitable protective clothing is mandatory to prevent skin contact.[1]
-
Respiratory Protection : If dust formation is unavoidable or ventilation is inadequate, wear appropriate respiratory protection (e.g., a NIOSH-approved respirator).[1]
-
Waste Segregation and Containerization Protocol
Proper segregation and containment are critical preliminary steps for safe disposal. Commingling incompatible waste streams can result in dangerous chemical reactions.
Step-by-Step Containerization:
-
Select an Appropriate Waste Container : Use a clearly labeled, sealable container designated for solid chemical waste. Polyethylene or polypropylene containers are suitable.[5] Ensure the container is clean, dry, and in good condition.
-
Segregate the Waste : this compound waste should be segregated as a non-halogenated, sulfur-containing organic solid. Do not mix it with:
-
Transfer the Waste : Carefully transfer the solid this compound waste into the designated container, minimizing dust generation.[1] Use tools like a spatula or scoop. Do not create dust clouds.[7]
-
Label the Container : The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Irritant," "Skin/Eye Irritant").
-
The date of accumulation.
-
-
Secure and Store : Tightly seal the container.[1][4] Store the sealed container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials while awaiting pickup by a licensed waste disposal service.[1][2]
Spill and Emergency Procedures
In the event of a spill during handling, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Minor Spills :
-
Evacuate non-essential personnel from the immediate area.[1]
-
Ensure you are wearing the full PPE described in Section 2.
-
Avoid generating dust.[1][5] If possible, gently moisten the spilled material.[6]
-
Carefully sweep or shovel the spilled solid into a designated hazardous waste container for disposal.[1][8]
-
Clean the spill area thoroughly.
-
-
Major Spills :
The Core Disposal Protocol: Controlled Incineration
The universally recommended disposal method for this compound is high-temperature, controlled incineration. This method ensures the complete destruction of the compound.
Causality : Simple landfilling is not appropriate for organic chemicals like this, as they can leach into the soil and groundwater. Incineration is the preferred method because it breaks the compound down into simpler, less harmful components. However, due to the presence of sulfur in the molecule (C₈H₈O₂S), incineration will produce sulfur dioxide (SO₂). Therefore, the process must include flue gas scrubbing.
The Protocol :
-
Engage a Licensed Waste Disposal Vendor : All disposal must be handled by a licensed and certified hazardous waste management company.[2] This is a legal and ethical requirement.
-
Provide Full Disclosure : Inform the vendor of the waste's composition, specifically noting that it is a sulfur-containing organic compound. This allows them to select the correct incineration facility.
-
Confirm the Disposal Method : The vendor must confirm that the disposal method will be controlled incineration in a facility equipped with an afterburner and a flue gas scrubber.[1][4] The scrubber is essential for neutralizing the acidic sulfur oxide gases produced during combustion, preventing their release into the atmosphere and the formation of acid rain.
-
Contaminated Packaging : Any packaging that directly contained this compound (e.g., the original bottle) must also be treated as hazardous waste. It should be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) and offered for recycling, or punctured to make it unusable and disposed of via the same incineration route.[4]
-
Documentation : Retain all documentation, including waste manifests, from the disposal company as proof of compliant disposal.
Diagrammatic Workflow for Disposal
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Quantitative Hazard Summary
For quick reference, the following table summarizes the key hazard ratings for this compound, which inform the disposal procedures.
| Hazard Metric | Rating | Interpretation | Source |
| GHS Hazard Statements | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | SynQuest Labs[1] |
| NFPA Health Hazard | 1 | Exposure could cause irritation but only minor residual injury even if no treatment is given. | SynQuest Labs[1] |
| NFPA Fire Hazard | 0 | Materials that will not burn under typical fire conditions. | SynQuest Labs[1] |
| NFPA Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. | SynQuest Labs[1] |
| HMIS Health Hazard | 1 | Slight Hazard - Irritation or minor reversible injury possible. | SynQuest Labs[1] |
Regulatory Adherence
It is crucial to recognize that waste disposal regulations can vary significantly based on country, state, and local laws.[2][9] While this guide is based on common principles from chemical safety data sheets, every generator of hazardous waste is legally responsible for ensuring their procedures comply with all applicable regulations. Always consult your institution's Environmental Health and Safety (EHS) department and refer to guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) for specific requirements in your region.[6]
References
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- SDS of Benzoic Acid: Important Data and Information Collected. KBM Solutions.
- BENZOIC ACID Safety Data Sheet. Alpha Resources.
- Benzoic Acid, Crystal USP Safety Data Sheet. Columbus Chemical.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. alpharesources.com [alpharesources.com]
- 6. nj.gov [nj.gov]
- 7. columbuschemical.com [columbuschemical.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Safe Handling of 3-(Methylthio)benzoic Acid: A Guide to Personal Protective Equipment and Operational Best Practices
For Immediate Implementation by Laboratory Personnel
The effective and safe handling of chemical reagents is paramount in the fast-paced environment of research and drug development. This guide provides essential, direct guidance on the personal protective equipment (PPE) required for handling 3-(Methylthio)benzoic acid, alongside clear operational and disposal protocols. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence in your safety.
Hazard Profile of this compound
Understanding the intrinsic hazards of a compound is the foundational step in establishing a robust safety protocol. This compound (CAS No. 825-99-0) is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
These classifications necessitate a stringent approach to the selection and use of PPE to create an effective barrier between the researcher and the chemical.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is not a passive step but an active risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a fume hood | Chemical safety goggles | Nitrile or butyl rubber gloves | Laboratory coat | Not generally required if work is performed in a certified chemical fume hood |
| Handling open containers outside of a fume hood | Chemical safety goggles and a face shield | Nitrile or butyl rubber gloves | Laboratory coat | A NIOSH/MSHA-approved respirator is recommended if dust can be generated |
| Cleaning spills | Chemical safety goggles and a face shield | Nitrile or butyl rubber gloves | Chemical-resistant apron or suit | A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates |
The Causality Behind PPE Choices:
-
Eye and Face Protection: The risk of splashes or airborne particles necessitates the use of chemical safety goggles at a minimum.[1][2] A face shield provides an additional layer of protection, particularly when handling larger quantities or during procedures with a higher risk of splashing.[3]
-
Hand Protection: Impervious gloves, such as nitrile or butyl rubber, are essential to prevent skin contact and subsequent irritation.[1][4] It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat prevents contamination of personal clothing.[5] For larger scale operations or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: While working in a well-ventilated area or a chemical fume hood should be the primary means of controlling inhalation exposure, a respirator becomes critical if dusts are likely to be generated in an open environment.[1][5][6]
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a standardized operational workflow is a cornerstone of laboratory safety. The following procedural steps are designed to minimize exposure risk during the handling of this compound.
Preparation:
-
Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][7][8]
-
Emergency Readiness: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[1][2]
-
Gather Your Tools: Assemble all necessary equipment, including spatulas, weighing paper, and containers, before commencing work to avoid unnecessary movement and potential for spills.
Handling:
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Careful Dispensing: When weighing the solid, do so gently to minimize the generation of dust.
-
Controlled Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Secure Containment: Keep containers of this compound tightly closed when not in use.[1][2][7]
Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Waste Disposal: Dispose of all waste, including contaminated gloves and weighing paper, in a designated and properly labeled hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Managing this compound Waste
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: Unused this compound and any materials contaminated with it should be collected in a sealed, labeled container.
-
Liquid Waste: Solutions of this compound should be collected in a separate, labeled waste container.
-
Incineration: The recommended method of disposal is through an authorized incinerator equipped with an afterburner and scrubber.[1] Never dispose of this chemical down the drain or in the general trash.
Logical Framework for PPE Selection
The decision-making process for selecting the appropriate level of PPE can be visualized as a workflow. This ensures a consistent and logical approach to safety.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Our commitment extends beyond providing high-quality reagents to ensuring you have the critical information needed for their responsible use.
References
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- CymitQuimica. (2024). Safety Data Sheet: 3-Bromo-2-(methylthio)benzoic acid.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 2-(Methylthio)benzoic Acid.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Benzoic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(Methylthio)benzoic acid.
- Aldrich. (2023). T36609 - SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(Methylthio)benzoic acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4-(Phenylthio)benzoic acid.
- Benchchem. (n.d.). Personal protective equipment for handling 4-Amino-2-(methylthio)benzoic acid.
- National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard).
- Fisher Scientific. (2012). SAFETY DATA SHEET: Benzoic acid.
- LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?.
- ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
- Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. quora.com [quora.com]
- 4. leelinework.com [leelinework.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
